4-(2-Methoxyphenyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCKFDEJVKBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374828 | |
| Record name | 4-(2-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421553-62-0 | |
| Record name | 4-(2-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Introduction: The Significance of 4-(2-Methoxyphenyl)benzaldehyde in Modern Drug Discovery
This compound is a biaryl aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structural motif, featuring two interconnected aromatic rings with strategically placed functional groups, serves as a versatile scaffold for the synthesis of a wide array of complex molecules. In drug discovery, this compound is a valuable building block for the development of novel therapeutic agents, including but not limited to, kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. The methoxy group introduces a key electronic and steric feature, while the aldehyde functionality provides a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for the synthesis of complex biaryl systems.[1][2]
The synthesis of this compound via this method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The most common and commercially available starting materials for this specific target molecule are 4-formylphenylboronic acid and a 2-haloanisole, such as 2-bromoanisole or 2-iodoanisole.
Reaction Mechanism: A Step-by-Step Look into the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
An In-depth Technical Guide to 4-(2-Methoxyphenyl)benzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This document delineates its core physicochemical properties, focusing on its definitive identification through its CAS number, and offers a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, spectroscopic characterization, potential applications, and crucial safety protocols are also discussed to furnish researchers, scientists, and drug development professionals with a complete and actionable understanding of this valuable synthetic intermediate.
Introduction to the 2'-Methoxy Biphenyl Aldehyde Scaffold
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The conformational flexibility imparted by the rotatable bond between the two phenyl rings allows these molecules to adopt specific spatial arrangements required for potent interaction with biological targets. The introduction of functional groups, such as an aldehyde and a methoxy group, further enhances the utility of this scaffold.
The aldehyde group is a versatile chemical handle, participating in a wide array of chemical transformations including reductive aminations, Wittig reactions, and condensations to build molecular complexity. The methoxy group, particularly at the ortho position of one of the phenyl rings as in This compound , introduces specific steric and electronic effects. It can influence the dihedral angle between the phenyl rings, modulate solubility, and serve as a hydrogen bond acceptor, all of which are critical parameters in drug design and materials science. This guide focuses specifically on the 2'-methoxy isomer, a less common but highly valuable building block for targeted synthesis.
Core Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible scientific research. This section provides the definitive identifiers and key physical properties for this compound.
2.1 CAS Number and Nomenclature
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
-
CAS Number : 248263-04-9 [1]
-
IUPAC Name : 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
-
Synonyms : this compound, 2'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde, 2'-Methoxybiphenyl-4-carbaldehyde[2]
2.2 Molecular and Structural Representation
The structural arrangement of the molecule dictates its chemical behavior and potential applications.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} } Caption: Structure of this compound
2.3 Physicochemical Data Summary
The following table summarizes key physicochemical properties essential for experimental design and execution.
| Property | Value | Source |
| CAS Number | 248263-04-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Off-white to solid powder | [2] |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 0-8°C | [2] |
Synthesis and Mechanistic Considerations
The creation of the C-C bond between the two aryl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high yields, tolerance of various functional groups, and relatively mild reaction conditions.
3.1 Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the biaryl bond, identifying commercially available or easily synthesized precursors. This disconnection points directly to a Suzuki-Miyaura coupling strategy.
3.2 Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, step-by-step method for the synthesis of the target compound. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Core Reaction: (2-Methoxyphenyl)boronic acid + 4-Bromobenzaldehyde ---(Pd Catalyst, Base)--> this compound
Step-by-Step Protocol:
-
Reagent Preparation & Inert Atmosphere:
-
To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle. Using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) prevents the deactivation of the palladium catalyst by oxygen and moisture.
-
-
Catalyst and Ligand Addition:
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃) or SPhos (2-6 mol%).
-
Causality: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and yield.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Causality: Degassing the solvent (e.g., by bubbling argon through it) is another critical measure to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is required to ensure efficient mixing of the biphasic (organic/aqueous) system.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography is necessary to isolate the desired product from any remaining starting materials, catalyst residues, and byproducts.
-
3.3 Mechanistic Insights: The Suzuki Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromobenzaldehyde, forming a Pd(II) complex.
-
Transmetalation : The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.
Spectroscopic Characterization
Verification of the synthesized product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy : Expected signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methoxy protons (~3.8-3.9 ppm), and a series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
¹³C NMR Spectroscopy : Key signals would be the aldehyde carbon (~190-192 ppm), the methoxy carbon (~55-56 ppm), and a series of signals for the aromatic carbons, including the carbon attached to the methoxy group (~156-158 ppm).
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the aldehyde C=O stretch (strong, ~1700 cm⁻¹) and the C-O ether stretch (~1240-1260 cm⁻¹).
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate for constructing more complex and potentially bioactive molecules.
5.1 Role as a Synthetic Intermediate
The aldehyde functionality serves as a key reaction point for building larger molecular architectures. It is particularly useful in:
-
Pharmaceutical Synthesis : As a precursor for synthesizing compounds targeting various biological pathways. The biphenyl core is found in drugs ranging from antihypertensives to anti-inflammatory agents.
-
Materials Science : Used in the production of advanced materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the rigid biphenyl structure can impart desirable photophysical properties.[3]
-
Fluorescent Dyes : The conjugated system of the biphenyl scaffold makes it a suitable core for developing fluorescent probes for biological imaging.[2]
5.2 Potential Pharmacological Significance
The structural motif of this compound is relevant for designing molecules with potential therapeutic properties. The ortho-methoxy group can induce a twisted conformation between the phenyl rings, which can be crucial for fitting into the binding pockets of specific enzymes or receptors. This controlled steric hindrance is a common strategy in rational drug design to enhance selectivity and potency. It is a valuable building block for exploring structure-activity relationships (SAR) in drug discovery campaigns.[4]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
6.1 Hazard Identification
Based on related biphenyl aldehydes, the compound should be handled as a potential irritant.
-
GHS Hazard Statements (Predicted) : May cause skin irritation, serious eye irritation, and respiratory irritation.[5]
6.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment : Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
Handling Practices : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
6.3 Storage Recommendations
-
Conditions : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended for fine chemicals of this type.[2] Storing at refrigerated temperatures (0-8°C) is advisable to ensure long-term stability.[2]
Conclusion
This compound, identified by CAS number 248263-04-9 , is a strategically important synthetic intermediate. Its efficient synthesis, primarily through the Suzuki-Miyaura cross-coupling, allows for the creation of a versatile biaryl scaffold. The presence of both an aldehyde and an ortho-methoxy group provides chemists with the tools to construct complex molecules for applications spanning from drug discovery to materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in advanced scientific research.
References
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- P212121 Store. 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde 1g.
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- IUCr. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
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Foreword: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenyl)benzaldehyde
In the landscape of chemical research and pharmaceutical development, the precise identity of a molecule is the bedrock upon which all subsequent data rests. The compound this compound, a biphenyl derivative featuring both an aldehyde and a methoxy functional group, serves as an excellent model for illustrating a rigorous, multi-technique approach to structure elucidation. Its utility as a synthetic intermediate or a potential bioactive molecule necessitates an unassailable confirmation of its structure. Misidentification can lead to flawed structure-activity relationship (SAR) studies, irreproducible results, and significant delays in development pipelines.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed to build a self-validating case for the molecule's identity. We will proceed from foundational purity assessment to a detailed spectroscopic investigation, explaining not just the steps of each protocol but the scientific rationale behind their selection and sequence. Each technique provides a unique piece of the structural puzzle, and only through their synergistic interpretation can we achieve absolute confidence in our assignment.
Chapter 1: Foundational Analysis - Chromatographic Purity Assessment
The Rationale for HPLC
We employ reverse-phase HPLC (RP-HPLC) as our primary tool for purity analysis due to its exceptional suitability for moderately polar organic molecules like this compound. The non-polar stationary phase and polar mobile phase provide excellent separation based on hydrophobicity, allowing us to resolve the target compound from potentially less- or more-polar impurities.[3] A Photodiode Array (PDA) detector is chosen to monitor the elution, providing not only quantitative data (peak area) but also qualitative UV-Vis spectral data across each peak, which serves as an initial check for peak homogeneity.[3]
Experimental Protocol: HPLC-PDA Purity Determination
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm, with specific extraction at the compound's λmax (~254 nm).
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required to proceed with confidence.[4]
Data Presentation: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 2.5 | 1.2 | Impurity A |
| 2 | 6.8 | 98.5 | This compound |
| 3 | 8.1 | 0.3 | Impurity B |
| Total | 100.0 |
Visualization: HPLC Workflow
Caption: Workflow for HPLC-based purity assessment.
Chapter 2: Mass Spectrometry - Confirming Molecular Formula
With purity established, the first spectroscopic task is to determine the molecular weight and confirm the elemental composition. Mass spectrometry (MS) is the definitive technique for this purpose.
The Rationale for High-Resolution Mass Spectrometry (HRMS)
We select HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) over nominal mass instrumentation. The rationale is twofold: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₁₄H₁₂O₂). Secondly, the fragmentation patterns observed in the mass spectrum offer crucial clues that corroborate the proposed structure.[5] For an aromatic aldehyde, characteristic fragmentation includes the loss of the aldehydic proton or the entire formyl group.[6][7][8]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dilute the HPLC stock solution to approximately 10 µg/mL using a suitable solvent for electrospray ionization (ESI), such as 50:50 acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer equipped with an ESI source.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Resolution: >10,000 FWHM.
-
Data Acquisition: Acquire both full scan MS data to identify the parent ion and tandem MS (MS/MS) data by fragmenting the parent ion to observe its breakdown products.
-
-
Data Analysis:
-
Identify the protonated molecule, [M+H]⁺.
-
Use the instrument software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify key fragments.
-
Data Interpretation: Expected MS Data
The molecular formula for this compound is C₁₄H₁₂O₂. The expected monoisotopic mass is 212.0837 Da.
| m/z (Theoretical) | Ion Species | Formula | Description |
| 213.0910 | [M+H]⁺ | [C₁₄H₁₃O₂]⁺ | Protonated molecule |
| 212.0837 | [M]⁺ | [C₁₄H₁₂O₂]⁺ | Molecular ion (in EI-MS) |
| 211.0759 | [M-H]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of aldehydic proton[7][9] |
| 183.0810 | [M-CHO]⁺ | [C₁₃H₁₁O]⁺ | Loss of formyl radical[8] |
| 168.0575 | [M-CHO-CH₃]⁺ | [C₁₂H₈O]⁺ | Subsequent loss of methyl radical |
| 77.0391 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation fragment[7] |
Chapter 3: Spectroscopic Fingerprinting - IR & NMR
Having confirmed the molecular formula, we now employ techniques that probe the specific arrangement of atoms and functional groups within the molecule: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10] It serves as a crucial check for the presence of the key aldehyde and ether functionalities.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Confirmation |
| ~3060 | Medium-Weak | Aromatic C-H Stretch | Presence of aromatic rings[11] |
| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | Confirms aldehyde group[10][11] |
| ~1700 | Strong, Sharp | Aldehyde C=O Carbonyl Stretch | Confirms aldehyde group[10][11] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch | Presence of aromatic rings[11] |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch | Confirms aryl ether linkage |
| ~1020 | Medium | Aryl-O-CH₃ Symmetric Stretch | Confirms aryl ether linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[12]
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Aldehyde Proton (1H): A distinct singlet is expected far downfield, around δ 9.9-10.1 ppm , due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (8H): The eight protons on the two benzene rings will appear in the region of δ 7.0-8.0 ppm . The specific substitution pattern (1,4- on the aldehyde ring and 1,2- on the methoxy ring) will create a complex but interpretable set of multiplets. The protons ortho to the aldehyde will be the most deshielded.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm , corresponding to the three equivalent protons of the -OCH₃ group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s (singlet) | 1H | Aldehyde (-CHO) |
| ~7.9 | d (doublet) | 2H | Protons ortho to -CHO |
| ~7.6-7.2 | m (multiplet) | 6H | Remaining aromatic protons |
| ~3.85 | s (singlet) | 3H | Methoxy (-OCH₃) |
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically around δ 192 ppm .
-
Aromatic Carbons: A set of signals between δ 110-160 ppm . The carbon bearing the methoxy group (C-O) will be highly deshielded (~δ 157 ppm), while the carbon bearing the aldehyde group and the carbon linking the two rings will also be distinct quaternary signals.
-
Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm .
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde C=O |
| ~157 | Aromatic C-O |
| ~145-120 | Other Aromatic C |
| ~111 | Aromatic C (ortho/para to -OCH₃) |
| ~55.5 | Methoxy -OCH₃ |
Chapter 4: Synthesis and Conclusion
Visualization: The Integrated Structure Elucidation Workflow
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An In-Depth Technical Guide to the Spectroscopic Data of 4-(2-Methoxyphenyl)benzaldehyde
Introduction: Unveiling the Molecular Architecture of a Biphenyl Aldehyde
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a unique combination of rigidity and conformational flexibility. The functionalization of this core with moieties such as aldehydes and methoxy groups can profoundly influence its electronic properties, reactivity, and biological activity. 4-(2-Methoxyphenyl)benzaldehyde, also known as 2'-Methoxy-1,1'-biphenyl-4-carbaldehyde, is a significant derivative, embodying the structural nuances that arise from ortho-substitution on the biphenyl system.
Our exploration is grounded in the fundamental principles of spectroscopy, aiming to provide researchers, scientists, and drug development professionals with a detailed understanding of how the molecular structure of this compound dictates its spectroscopic signature.
Molecular Structure and Isomeric Considerations
The correct identification of isomers is paramount in spectroscopic analysis. This compound features a biphenyl core with a formyl group (-CHO) at the 4-position of one phenyl ring and a methoxy group (-OCH₃) at the 2-position of the second ring. This ortho-methoxy substitution is a key structural feature that will be shown to significantly influence the spectroscopic data, particularly the NMR spectrum, due to steric and electronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.
Experimental Protocol for NMR Data Acquisition
While specific experimental data for the target molecule is not cited here, a standard protocol for acquiring such data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the aldehyde and methoxy groups, as well as the steric hindrance between the two phenyl rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | - | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. |
| Aromatic (H on aldehyde ring) | ~7.8 - 8.0 | Doublet (d) | ~8.0 | Protons ortho to the electron-withdrawing aldehyde group are significantly deshielded. |
| Aromatic (H on aldehyde ring) | ~7.5 - 7.7 | Doublet (d) | ~8.0 | Protons meta to the aldehyde group are less deshielded. |
| Aromatic (H on methoxy ring) | ~7.0 - 7.4 | Multiplet (m) | - | The protons on the methoxy-substituted ring will exhibit complex splitting patterns due to their varied electronic environments and through-space interactions. The ortho-methoxy group induces both electronic and steric effects. |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | - | The methoxy protons are shielded relative to the aromatic protons and appear as a characteristic singlet. |
Insight from a Senior Scientist: The ortho-methoxy group is expected to cause a twisting of the biphenyl backbone, which will influence the through-space interactions (Nuclear Overhauser Effect - NOE) between the protons on the two rings. 2D NMR experiments like NOESY would be invaluable in confirming the spatial proximity of specific protons and thus the conformation of the molecule in solution.
¹³C NMR Spectral Analysis (Predicted)
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aldehyde Carbonyl (C=O) | ~190 - 192 | The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. |
| Methoxy-bearing Carbon (C-O) | ~155 - 157 | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |
| Quaternary Carbons (C-C) | ~130 - 145 | The ipso-carbons of the biphenyl linkage and the carbon attached to the aldehyde group will appear in this region. |
| Aromatic CH Carbons | ~110 - 135 | The protonated aromatic carbons will resonate in this range, with their specific shifts determined by the electronic effects of the substituents. |
| Methoxy Carbon (-OCH₃) | ~55 - 56 | The carbon of the methoxy group is shielded relative to the aromatic carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
IR Spectral Analysis
The IR spectrum of this compound is expected to show the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium | Aldehyde |
| C=O stretch (aldehyde) | ~1700 - 1710 | Strong | Aldehyde (conjugated) |
| C=C stretch (aromatic) | ~1600, ~1580, ~1500 | Medium-Strong | Aromatic Rings |
| C-O stretch (ether) | ~1250 (asymmetric), ~1030 (symmetric) | Strong | Aryl-alkyl ether |
| C-H bend (aromatic) | ~850 - 750 | Medium-Strong | Aromatic substitution pattern |
Expert Interpretation: The C=O stretching frequency being in the 1700-1710 cm⁻¹ range is indicative of an aldehyde conjugated to an aromatic ring.[1][2] The presence of two distinct C-H stretching bands for the aldehyde proton around 2820 and 2720 cm⁻¹ is a highly diagnostic feature that helps to distinguish aldehydes from ketones.[1][3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules, leading to extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
MS Spectral Analysis (Electron Impact)
The EI mass spectrum of this compound is expected to show the following key features:
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For C₁₄H₁₂O₂, the expected m/z is 212.
-
Key Fragmentation Pathways:
-
Loss of H˙ (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 211).[4]
-
Loss of CHO˙ (M-29): Cleavage of the formyl group, leading to a biphenyl radical cation (m/z 183).[4]
-
Loss of CH₃˙ from the methoxy group (M-15): This fragmentation can occur from the molecular ion or subsequent fragments (m/z 197).
-
Loss of OCH₃˙ (M-31): Cleavage of the methoxy group.
-
Further fragmentation of the biphenyl core: Leading to smaller aromatic fragments.
-
Diagram of Key MS Fragmentation Pathways:
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion: A Synergistic Approach to Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound, integrating predicted NMR, IR, and MS data, provides a detailed and coherent picture of its molecular structure. The ortho-methoxy group introduces notable steric and electronic effects that are clearly reflected in the predicted spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum.
This guide underscores the power of a multi-technique spectroscopic approach. While each technique provides a piece of the puzzle, it is their synergistic combination that allows for the unambiguous elucidation of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic principles is indispensable for structure verification, quality control, and the rational design of new chemical entities.
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The Multifaceted Biological Activities of 4-(2-Methoxyphenyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 4-(2-methoxyphenyl)benzaldehyde core represents one such scaffold, giving rise to a diverse family of derivatives with a remarkable spectrum of biological activities. These compounds, most notably chalcones and their analogues, have emerged as promising candidates in the development of novel therapeutics for a range of human diseases. Their synthetic tractability, coupled with their potent and varied bioactivities, makes them a compelling area of investigation for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the biological activities of this compound derivatives. Moving beyond a mere cataloging of effects, we will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present key data to inform and guide future research endeavors. Our focus is on empowering the scientific community to harness the full therapeutic potential of this versatile chemical class.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
A significant body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often exhibiting cytotoxic effects at micromolar concentrations. The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.
Mechanistic Insights: Targeting Key Pro-Survival Pathways
The pro-apoptotic effects of these derivatives are frequently mediated through the modulation of key signaling pathways that govern cell survival and proliferation. Two of the most well-documented targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In many cancer types, these pathways are constitutively active, promoting a pro-survival state and conferring resistance to therapy.
Derivatives of this compound have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival. By preventing the translocation of NF-κB to the nucleus, these compounds can downregulate the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.[1]
Simultaneously, these derivatives can modulate the activity of MAPK pathways, which are crucial for transducing extracellular signals to the cellular machinery that controls growth, differentiation, and apoptosis.[2] By interfering with these pathways, the compounds can disrupt the delicate balance of signaling events that cancer cells rely on for their uncontrolled proliferation.
The culmination of these molecular events is the activation of the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm, leading to the activation of caspases and the execution of the apoptotic program.[3][4]
Caption: Anticancer Mechanism of this compound Derivatives.
Quantitative Assessment of Anticancer Efficacy
The cytotoxic potential of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for several this compound derivatives, showcasing their potent anticancer activity.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | MCF-7 (Breast) | 6.70 ± 1.02 | [5] |
| Chalcone Derivative 2 | A549 (Lung) | 20.49 ± 2.7 | [5] |
| Hydrazone Derivative 1 | K-562 (Leukemia) | < 0.04 | [6] |
| Hydrazone Derivative 2 | SaOS-2 (Osteosarcoma) | 0.06 | [6] |
| Thiazoline-Tetralin Derivative | A549 (Lung) | 5.988 ± 0.12 | [4] |
| Pyrazoline-Thiazole Hybrid | MCF-7 (Breast) | 0.73 | [5] |
Note: The specific structures of the derivatives can be found in the corresponding references.
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[11][12][13][14][15]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.
Step-by-Step Protocol:
-
Sample Preparation: Culture and treat cells with the test compounds as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Detection: If using a fluorescent label, visualize the cells directly under a fluorescence microscope. For other labels, a secondary detection step with a fluorescently-labeled antibody or streptavidin may be required.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) to visualize all cells.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting or using image analysis software.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through their ability to suppress the production of pro-inflammatory mediators.
Mechanistic Insights: Inhibition of Pro-inflammatory Signaling
The anti-inflammatory effects of these compounds are largely attributed to their interference with the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[16][17][18] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, these pathways become activated, leading to the production of a host of inflammatory molecules, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
By inhibiting the activation of NF-κB and key kinases in the MAPK cascade, this compound derivatives can effectively dampen the inflammatory response at its source.[1][12][13][19]
Caption: Anti-inflammatory Mechanism of this compound Derivatives.
Experimental Protocols for Anti-inflammatory Activity Assessment
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or biological fluids.[6][20][21][22]
Principle: An antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and pre-treat them with the test compounds. Then, stimulate the cells with an inflammatory agent like LPS.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating the plate, adding samples and standards, incubating with detection antibodies, adding the substrate, and stopping the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is invaluable for assessing the activation state of the NF-κB pathway by measuring the levels of key proteins like IκBα and the nuclear translocation of p65.[1][2]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the proteins of interest.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells to extract proteins and determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, p65, and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.
Mechanistic Insights: Disruption of Microbial Integrity
The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may disrupt the microbial cell membrane, interfere with essential enzymatic processes, or inhibit biofilm formation. The α,β-unsaturated ketone moiety present in many of these derivatives is a key pharmacophore that can react with nucleophilic residues in microbial proteins, leading to their inactivation.
Quantitative Assessment of Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone Derivative 1 | Staphylococcus aureus | 125 | |
| Chalcone Derivative 2 | Bacillus subtilis | 62.5 | |
| Chalcone Derivative 3 | Escherichia coli | 250 | |
| 1,4-Dihydropyridine Derivative | Fungal and Bacterial Strains | 2-4 (as reference) | |
| Imidazo[1,2-c]pyrimidine Derivative | Staphylococcus aureus | 1.56 ± 0.12 | [4] |
Note: The specific structures of the derivatives can be found in the corresponding references.
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microplate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation
A key advantage of this class of compounds is their straightforward synthesis, which allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The most common method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[3][16][17][18][19][21]
Principle: This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, a derivative of this compound) and an acetophenone.
Caption: Workflow for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation.
General Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of the this compound derivative and the substituted acetophenone in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of a strong base (e.g., aqueous sodium hydroxide) to the reaction mixture with stirring.
-
Reaction: Continue stirring at room temperature for several hours. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into cold water or onto crushed ice and acidify to precipitate the crude product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent.
Conclusion and Future Directions
The derivatives of this compound represent a highly promising class of bioactive molecules with diverse therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic accessibility, makes them an attractive platform for the development of novel drugs.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to translate the promising in vitro activities of these compounds into tangible clinical benefits.
References
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- TUNEL staining : The method of choice for measuring cell de
- How to synthesize chalcones by Claisen-Schmidt condens
- Overview of the signaling pathway of apoptosis. The diagram illustrates... (n.d.).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. (2025).
- Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.).
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). SciELO. [Link]
- One-step TUNEL Flow Cytometric Apoptosis Kit Experiment Oper
- Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanoc
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.).
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.).
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
- Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... (n.d.).
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry. [Link]
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Introduction: The Privileged Biphenyl Scaffold in Modern Chemistry
An In-Depth Technical Guide to Substituted Biphenyl Aldehydes: Synthesis, Characterization, and Applications
Substituted biphenyl aldehydes represent a cornerstone class of organic intermediates, possessing a unique structural motif that is pivotal in both medicinal chemistry and materials science.[1][2] The biphenyl framework, consisting of two interconnected phenyl rings, offers a rigid yet conformationally flexible scaffold that allows for the precise spatial orientation of various functional groups.[3] The aldehyde moiety, in particular, serves as a versatile chemical handle, enabling a multitude of subsequent transformations.
The paramount importance of these compounds is exemplified by their role as indispensable precursors in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs collectively known as "sartans" (e.g., Losartan, Valsartan, Telmisartan).[4][5][6] These blockbuster pharmaceuticals have revolutionized the management of hypertension and cardiovascular disease.[7][8] Beyond pharmaceuticals, the electronic properties of the biphenyl system make these aldehydes valuable in developing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[9]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and critical applications of substituted biphenyl aldehydes. As a Senior Application Scientist, the narrative aims to blend foundational chemical principles with practical, field-proven insights, explaining not just the "how" but the critical "why" behind methodological choices.
Part 1: Strategic Synthesis of the Biphenyl Core
The construction of the carbon-carbon bond linking the two aryl rings is the most critical step in synthesizing biphenyl derivatives. While several cross-coupling reactions exist, the Suzuki-Miyaura reaction has become the gold standard due to its operational simplicity, high functional group tolerance, and the use of environmentally benign organoboron reagents.[10][11][12]
The Suzuki-Miyaura Cross-Coupling Reaction: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[13] This reaction's discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[14]
The choice of reactants and catalysts is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[15][16]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[17][18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[13]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, facilitating the transfer.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[17]
Causality Behind Component Selection
-
Palladium Catalyst & Precursors: The active catalyst is a Pd(0) species, often generated in situ from stable Pd(II) precursors like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃.[19] The choice of precursor can influence reaction kinetics and catalyst stability. Palladacycles have also emerged as highly stable and efficient pre-catalysts.[19]
-
Ligands (The Key to Success): Ligands are critical for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[14]
-
Phosphine Ligands: These are the most common. Simple triarylphosphines like PPh₃ were used initially.[19] However, modern syntheses rely on more sophisticated ligands. Electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, developed by the Buchwald group) are exceptionally effective for coupling challenging substrates like aryl chlorides.[18] The bulkiness promotes reductive elimination, while the electron-donating nature facilitates oxidative addition.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors, even more electron-rich than phosphines. They form highly stable and reactive palladium complexes, making them excellent for difficult couplings.[12][19]
-
-
Boron Reagents: Arylboronic acids are common, but can undergo protodeboronation (cleavage of the C-B bond by a proton source) as a side reaction. Boronic esters, such as pinacol esters, are often more stable and are widely used to mitigate this issue.[14]
-
Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[14] The choice of base and solvent (e.g., dioxane, THF, toluene, often with water) is interdependent and must be optimized for substrate solubility and reaction efficiency.
Comparative Data on Ligand Performance
The selection of the ligand is arguably the most critical parameter for optimizing a Suzuki-Miyaura coupling. The following table summarizes the general performance characteristics of different ligand classes for the synthesis of substituted biphenyls.
| Ligand Class | Representative Examples | Key Advantages | Common Substrates | Typical Conditions |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Commercially available, inexpensive. | Aryl iodides, bromides. | Often requires higher temperatures (80-110 °C). |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High reactivity, broad substrate scope, low catalyst loadings.[18] | Aryl chlorides, tosylates, hindered substrates. | Can often run at room temperature or mild heat.[18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability, very electron-rich, resistant to oxidation.[12] | Unreactive aryl chlorides, challenging heteroaryl couplings. | Robust at high temperatures. |
Part 2: Analytical Characterization
Unambiguous characterization of the synthesized substituted biphenyl aldehyde is a prerequisite for its use in subsequent steps. A multi-technique approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the first and most informative technique. The aldehyde proton (-CHO) gives a characteristic singlet in the downfield region (δ 9.5-10.5 ppm). The appearance of this signal and the disappearance of the starting material's signals are used to monitor reaction progress.[20] The complex aromatic region (δ 7.0-8.5 ppm) provides information about the substitution pattern on both rings.
-
¹³C NMR: Confirms the presence of the aldehyde carbonyl carbon (δ 190-200 ppm) and provides a count of all unique carbon atoms in the molecule, which is useful for confirming the structure.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the elemental formula with high confidence.
X-Ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the definitive molecular structure.[21] It reveals the precise bond lengths, bond angles, and, importantly, the dihedral angle between the two phenyl rings, which defines the molecule's conformation in the solid state.[3][22]
Part 3: Applications in Drug Development - The "Sartan" Case Study
The synthesis of angiotensin II receptor blockers (ARBs) is the most prominent application of substituted biphenyl aldehydes and their nitrile or methyl precursors. The biphenyl scaffold serves to mimic the side chains of key amino acids in angiotensin II, allowing the molecule to bind effectively to the AT₁ receptor.
General Synthetic Strategy for Sartans
The syntheses of Losartan, Valsartan, and Telmisartan, while different in their specifics, often share a common disconnection approach where a functionalized biphenyl core is coupled with a complex heterocyclic moiety.
-
Losartan: The synthesis often involves the coupling of 2-butyl-4-chloro-5-formylimidazole with a biphenyl intermediate, such as 2-(4'-bromomethylphenyl)benzonitrile.[23][24] The nitrile group on the biphenyl is subsequently converted to the critical tetrazole ring.
-
Valsartan: A key step involves the alkylation of an L-valine ester derivative with a reactive biphenyl species like 4-bromomethyl-2'-cyanobiphenyl.[25][26] This establishes the core structure before subsequent acylation and tetrazole formation.
-
Telmisartan: Convergent syntheses often employ a Suzuki coupling to create the biphenyl core first, for instance, by coupling an aryl bromide with a formylphenylboronic acid.[7] This biphenyl aldehyde is then used to build the complex dibenzimidazole structure through reductive amination and condensation steps.[27]
Part 4: Experimental Protocols
The following protocols are representative examples grounded in established literature procedures. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure reported in Organic Syntheses.[20]
Objective: To synthesize 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Water (degassed)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add toluene (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR (observing the disappearance of the starting aldehyde signal at δ 10.00 and the appearance of the product aldehyde signal at δ 10.06).[20] The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-biphenylcarboxaldehyde as a white solid.
Protocol: General Workflow for Synthesis and Characterization
Conclusion and Future Outlook
Substituted biphenyl aldehydes are more than just simple organic molecules; they are enabling building blocks that provide access to complex, high-value compounds. The robustness and versatility of the Suzuki-Miyaura cross-coupling reaction have made their synthesis routine and scalable, from academic laboratories to industrial production plants.[23][28] Their central role in the synthesis of sartan drugs underscores their profound impact on human health.
Future research will likely focus on developing even more efficient and sustainable catalytic systems. This includes the use of non-precious metal catalysts (e.g., nickel, copper)[19][29], reactions in greener solvents[11], and the application of flow chemistry to enable continuous manufacturing processes.[27] As our synthetic capabilities evolve, the demand for versatile intermediates like substituted biphenyl aldehydes will only continue to grow, paving the way for the next generation of pharmaceuticals and advanced materials.
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A Technical Guide to the Research Applications of 4-(2-Methoxyphenyl)benzaldehyde
Introduction: Unveiling the Potential of a Versatile Biaryl Aldehyde
4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with the CAS Number 421553-62-0, is emerging as a compound of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural motif, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde unit, provides a versatile scaffold for the development of novel molecules with tailored properties. This technical guide will delve into the core characteristics, synthesis, and potential research applications of this compound, offering insights for scientists and drug development professionals.
The presence of the biaryl axis in this compound is of particular importance. Rotation around the central carbon-carbon single bond can be sterically hindered, leading to the possibility of atropisomerism—a form of axial chirality. This structural feature is increasingly recognized as a key element in the design of advanced catalysts and biologically active molecules, as it can impart specific three-dimensional arrangements that are crucial for molecular recognition and function.[1][2]
This guide will provide a comprehensive overview of the current understanding and potential future directions for the application of this compound in scientific research.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 421553-62-0 | [3] |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [4] |
| Appearance | White Powder | [3] |
| Melting Point | 103-106 °C | [4] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the two different phenyl rings, and a singlet for the methoxy group protons (around 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), along with signals for the aromatic carbons and the methoxy carbon (around 55-56 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic rings and the methoxy group, and C-O stretching for the ether linkage.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.24). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.[7]
Synthesis of this compound
The primary and most versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating biaryl structures.
Suzuki-Miyaura Coupling: A Powerful Synthetic Tool
The synthesis of this compound via a Suzuki-Miyaura coupling typically involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylboronic acid. This reaction offers high yields and excellent functional group tolerance.[8]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromobenzaldehyde
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)
-
A base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 equivalent), 2-methoxyphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-10 mol% PPh₃).
-
Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Potential Research Applications
The unique structure of this compound makes it a valuable precursor in several areas of research.
Medicinal Chemistry and Drug Discovery
The biaryl aldehyde scaffold is a privileged structure in medicinal chemistry. The aldehyde group serves as a versatile handle for the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. This allows for the rapid generation of compound libraries for biological screening.
-
Anticancer Agents: Derivatives of methoxy-substituted benzaldehydes have shown promise as anticancer agents. For example, some studies have investigated the cytotoxic activity of novel methoxy benzaldehyde substituted derivatives of pyrazolopyrimidine-4-hydrazide against various cancer cell lines.[9][10] While these studies do not specifically use this compound, they highlight the potential of this class of compounds in cancer research.
-
Antimicrobial Agents: Methoxybenzaldehyde derivatives have also been explored for their antibacterial and antifungal properties.[11] The synthesis of novel derivatives from this compound could lead to the discovery of new antimicrobial agents.
-
Enzyme Inhibitors: The structural motifs present in this compound are found in various enzyme inhibitors. For instance, compounds with similar biaryl structures are being investigated as potential therapeutic agents.
Caption: Drug discovery workflow starting from this compound.
Materials Science and Organic Electronics
Biaryl compounds are of great interest in materials science due to their unique photophysical properties. They are often used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[12][13]
-
Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated nature of the biaryl scaffold in this compound makes it a potential precursor for the synthesis of emissive or charge-transport materials for OLEDs.[14] The aldehyde functionality can be used to introduce other functional groups to tune the electronic and photophysical properties of the resulting materials.
-
Fluorescent Probes: The biaryl structure can serve as a fluorophore. The aldehyde group can be modified to incorporate a recognition moiety for a specific analyte, leading to the development of "turn-on" or "turn-off" fluorescent probes for bioimaging and sensing applications.[6]
Caption: Potential application of this compound in OLED technology.
Asymmetric Synthesis and Catalysis
As mentioned earlier, the potential for atropisomerism in this compound and its derivatives is a key feature. The field of atroposelective synthesis, which aims to control the stereochemistry of the biaryl axis, is a rapidly developing area of research.[1][15] Chiral biaryl aldehydes can be used as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules with defined stereochemistry.[16][17]
Conclusion and Future Outlook
This compound is a versatile and promising building block for a wide range of research applications. Its accessible synthesis via the robust Suzuki-Miyaura coupling, combined with the reactivity of the aldehyde functional group and the potential for atropisomerism, makes it an attractive starting material for the development of novel pharmaceuticals, advanced materials, and chiral ligands.
While the full potential of this specific molecule is still being explored, the existing body of research on related biaryl aldehydes strongly suggests a bright future for this compound in driving innovation across multiple scientific disciplines. Further research focusing on the synthesis of diverse derivatives and the thorough evaluation of their biological and material properties will undoubtedly unlock new and exciting applications for this intriguing compound.
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A Technical Guide to Quantum Chemical Calculations for 4-(2-Methoxyphenyl)benzaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2-Methoxyphenyl)benzaldehyde is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a structural motif, it combines an electron-donating methoxy group with an electron-withdrawing aldehyde group, creating a molecule with distinct electronic and conformational properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It is designed to be a practical resource, explaining not just the "how" but the fundamental "why" behind each computational choice, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Imperative
Biphenyl derivatives are foundational scaffolds in drug discovery and organic electronics.[1] Their utility stems from their rigid yet tunable structures. The molecule this compound (CAS No: 52988-33-7) is a specific isomer where the interplay between the electronic effects of its substituents and the steric hindrance imposed by the ortho-methoxy group dictates its three-dimensional structure and, consequently, its function.
Quantum chemical calculations offer a powerful, non-invasive lens to explore:
-
Molecular Geometry: Determining the most stable 3D conformation, including the critical dihedral angle between the phenyl rings.
-
Electronic Structure: Mapping electron density to predict sites of reactivity and understand charge distribution.
-
Spectroscopic Properties: Simulating IR, NMR, and UV-Vis spectra to aid in experimental characterization and validation.
-
Chemical Reactivity: Quantifying parameters like the HOMO-LUMO energy gap to predict kinetic stability and reaction pathways.
This guide will utilize a widely validated computational approach to elucidate these properties, providing a robust framework for researchers.
Theoretical Framework and Computational Methodology
The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical model and basis set. Our choices are guided by a balance of computational cost and proven accuracy for organic molecules of this class.[2][3]
The Choice of Theoretical Model: Density Functional Theory (DFT)
For medium-sized organic molecules like this compound, Density Functional Theory (DFT) offers the optimal compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods.[4] We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Rationale: B3LYP has demonstrated high efficacy in predicting the geometric, electronic, and vibrational properties of a vast range of organic systems, including biphenyl derivatives.[2][5] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects crucial for aromatic systems.
The Role of the Basis Set: Pople Style 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. We select the 6-311++G(d,p) basis set.
-
Rationale:
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.
-
++: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are essential for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nucleus.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize), which is critical for describing the directional nature of chemical bonds accurately.[2][5]
-
This combination of B3LYP/6-311++G(d,p) is a robust and widely-cited level of theory for achieving reliable results for the properties of interest.[4][5]
Step-by-Step Computational Workflow
The following protocols are designed for the Gaussian 16 software package but can be adapted for other quantum chemistry software.[6][7]
Diagram: Computational Workflow
Caption: A flowchart of the quantum chemical calculation process.
Protocol 1: Geometry Optimization and Frequency Analysis
This is the most critical first step. The geometry optimization locates the lowest energy structure (a stationary point on the potential energy surface), and the frequency calculation confirms it is a true minimum (no imaginary frequencies).[8][9]
Step-by-Step Methodology:
-
Build the Molecule: Construct the 3D structure of this compound using a molecular editor like GaussView. Ensure correct atom types and initial bonding.
-
Create Gaussian Input File: Create a text file (e.g., molecule.gjf) with the following structure.[6]
-
Execute the Calculation: Submit the input file to Gaussian.
-
Verify the Output:
-
Open the resulting .log file and search for "Normal termination of Gaussian".
-
Confirm that the optimization converged by finding four "YES" values in the final optimization step summary.
-
Search for "Frequencies --" and ensure none of the listed frequencies are negative (imaginary). This validates the structure as a local minimum.[8]
-
Protocol 2: Electronic and Spectroscopic Property Calculations
Using the optimized geometry from the checkpoint file (.chk), we perform single-point calculations to derive further properties.
Step-by-Step Methodology:
-
Prepare the Input File: Create a new input file that reads the optimized geometry and wavefunction from the previous calculation.
-
Geom=Check Guess=Read : Instructs Gaussian to use the geometry and wavefunction from the checkpoint file.
-
Pop=NBO : Requests a Natural Bond Orbital (NBO) analysis.[10]
-
TD(NStates=10) : Performs a Time-Dependent DFT calculation to simulate the UV-Vis spectrum, calculating the first 10 excited states.[11][12]
-
NMR=GIAO : Calculates NMR shielding tensors using the Gauge-Including Atomic Orbital method, which is highly effective for predicting chemical shifts.[13][14]
-
-
Execute and Analyze: Run the calculation and analyze the output .log file for the requested properties.
Analysis of Calculated Properties
This section details how to interpret the output from the computational protocols.
Molecular Structure and Vibrational Analysis
The optimized geometry provides key structural parameters. The frequency output can be compared with experimental IR spectra.
| Parameter | Calculated Value (Å or °) | Significance |
| C-C (inter-ring) | Value | Indicates the degree of single/double bond character. |
| C=O (aldehyde) | Value | Correlates with the C=O stretching frequency in IR. |
| Dihedral Angle | Value | Defines the twist between the two phenyl rings, affecting conjugation. |
| Vibrational Mode | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| C=O Stretch | Value | ~1700 |
| C-O-C Stretch | Value | ~1250 |
| Aromatic C-H Stretch | Value | ~3000-3100 |
| (Note: Calculated vibrational frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental values due to harmonic approximation.) |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
| Property | Calculated Value (eV) | Interpretation |
| EHOMO | Value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | Value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Diagram: FMOs and Electronic Transitions
Caption: Relationship between HOMO-LUMO energy gap and electronic transitions.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, visualizing the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. These are expected around the oxygen atoms of the aldehyde and methoxy groups.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are expected around the acidic hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs, providing chemical intuition.[10][15] Key insights include:
-
Natural Atomic Charges: A more chemically intuitive charge model than Mulliken charges.
-
Hyperconjugation: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on the methoxy oxygen and an antibonding orbital (π*) of the phenyl ring can be quantified, explaining the electron-donating nature of the -OCH3 group. The stabilization energy (E(2)) for these interactions is a direct measure of their importance.[16]
Conclusion
This guide outlines a robust, validated, and reproducible workflow for the quantum chemical investigation of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain high-fidelity insights into the molecule's structural, electronic, and spectroscopic properties. The detailed protocols and interpretation guidelines provided herein serve as a comprehensive resource for professionals in drug development and materials science, enabling a deeper, theory-driven understanding of this important chemical scaffold.
References
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- ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?.
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- Karpagavalli, K., Magdaline, J. D., & Chithambarathanu, T. (2023). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online.
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- Kumari, N., et al. (2023). SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB). Rasayan Journal of Chemistry.
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solubility of 4-(2-Methoxyphenyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-Methoxyphenyl)benzaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into the molecular structure's influence on its solubility profile, provide a theoretical framework for solvent selection, and present a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to work with this compound.
Introduction and Molecular Profile
This compound is a biphenyl derivative featuring a formyl group and a methoxy group. Its structure presents a unique combination of polar and nonpolar characteristics, making its interaction with organic solvents a subject of critical interest. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing stable formulations.
The compound's structure dictates its physical properties. The biphenyl core provides a large, hydrophobic scaffold, while the aldehyde (C=O) and methoxy (C-O-C) groups introduce polarity and potential sites for dipole-dipole interactions. Unlike its 4-methoxy isomer, the methoxy group in the ortho position can induce steric effects, potentially influencing crystal lattice energy and, consequently, its solubility.
Table 1: Physicochemical Properties of Substituted Benzaldehydes
| Property | This compound | 4-(4-Methoxyphenyl)benzaldehyde[1] | Benzaldehyde[2] |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₇H₆O |
| Molecular Weight | 212.24 g/mol [3] | 212.24 g/mol [1] | 106.12 g/mol [2] |
| Appearance | Solid (predicted) | Solid[1] | Colorless Liquid[2] |
| Melting Point | Data not available | 103-106 °C[1] | -26 °C[2] |
| Boiling Point | Data not available | Data not available | 178.1 °C[2] |
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is often simplified by the empirical rule "like dissolves like," which relates solubility to the polarity of the solute and solvent.[4]
-
Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding capabilities. They are further divided into:
-
Polar Protic Solvents (e.g., methanol, ethanol): Capable of donating hydrogen bonds. They will effectively solvate polar functional groups.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): Have large dipole moments but do not donate hydrogen bonds. They are excellent at dissolving polar compounds through dipole-dipole interactions.
-
-
Nonpolar Solvents (e.g., hexane, toluene): Have low dielectric constants and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar compounds.
The structure of this compound, with its large nonpolar biphenyl system and polar aldehyde/ether groups, suggests it will have moderate polarity. Therefore, its solubility is expected to be highest in solvents that can effectively interact with both the aromatic rings and the polar moieties.
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile and Solvent Selection
Based on its molecular structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings. High solubility is anticipated in polar aprotic and moderately polar solvents that can accommodate both the aromatic and polar features of the molecule.
Table 2: Predicted Qualitative and Experimental Solubility of this compound
| Solvent Class | Example Solvent | Polarity Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |
|---|---|---|---|---|
| Alcohols | Methanol, Ethanol | Polar Protic | Moderate to Good | User to determine |
| Ketones | Acetone | Polar Aprotic | Good to High | User to determine |
| Esters | Ethyl Acetate | Moderately Polar | Good to High | User to determine |
| Chlorinated | Dichloromethane (DCM) | Polar Aprotic | High | User to determine |
| Ethers | Tetrahydrofuran (THF) | Polar Aprotic | High | User to determine |
| Aromatic HC | Toluene | Nonpolar | Moderate | User to determine |
| Aliphatic HC | n-Hexane | Nonpolar | Low | User todetermine |
| Amides | Dimethylformamide (DMF) | Polar Aprotic | High | User to determine |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User to determine |
| Nitriles | Acetonitrile | Polar Aprotic | Moderate | User to determine |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
Materials and Equipment
-
This compound (as solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-resistant membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Stock Standard (for Calibration):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or dichloromethane). This is the primary stock solution (~1 mg/mL).
-
Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.
-
-
Calibration Curve Generation:
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV).
-
Plot the analytical response (e.g., peak area) versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials (e.g., 20 mg into each vial). The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of the test solvent (e.g., 2 mL) to each vial.
-
Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25°C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour or 72-hour time point can be included to confirm that the concentration is no longer changing.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour at the set temperature to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved microcrystals.
-
Dilute the filtered sample accurately with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
-
Analyze the diluted sample using the calibrated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibration curve equation.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
The final solubility is typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for solubility determination.
Safety and Handling
While specific toxicology data for this compound is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Related benzaldehyde compounds are known to cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a complex function of its unique molecular structure. Theoretical predictions suggest favorable solubility in polar aprotic and moderately polar organic solvents. However, for applications requiring precise control, these predictions must be substantiated with robust experimental data. The detailed shake-flask protocol provided in this guide offers a reliable framework for researchers to quantitatively determine the solubility profile of this compound, enabling informed decisions in process development, purification, and formulation design.
References
- Source: vertexaisearch.cloud.google.
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- Title: Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF Source: ResearchG
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability of 4-(2-Methoxyphenyl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. While direct empirical data on this specific molecule is not extensively published, this document outlines a robust, first-principles approach for its characterization. By leveraging established thermoanalytical techniques and drawing parallels with structurally related biphenyl and benzaldehyde derivatives, this guide offers detailed experimental protocols and interpretative insights. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate the thermal properties of this compound, a critical step in its potential application in pharmaceuticals and material science.
Introduction: The Significance of this compound and its Thermal Profile
This compound is a bi-aryl aldehyde with a chemical structure that suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its scaffold, featuring a methoxy-substituted biphenyl core with a reactive aldehyde group, is a common motif in bioactive molecules.
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and material science. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as milling, drying, and formulation, which often involve heat. A thorough understanding of a compound's response to thermal stress is therefore not merely academic but a prerequisite for its practical application. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and changes in physical properties.
This guide will focus on two primary thermoanalytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to build a comprehensive thermal stability profile of this compound.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's properties is essential before embarking on thermal analysis.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| Appearance | Likely a solid at room temperature, based on related compounds. | Inferred |
| CAS Number | 180148-03-0 | - |
The structure of this compound, with its ether linkage and aldehyde functional group, presents potential sites for thermal degradation. The C-O bond in the methoxy group and the aldehyde's susceptibility to oxidation are key areas of interest when investigating its thermal decomposition pathways.
Core Experimental Protocols for Thermal Stability Assessment
The following sections detail the experimental workflows for characterizing the thermal stability of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[1][2][3]
3.1.1. Experimental Workflow: TGA
Caption: TGA Experimental Workflow for this compound.
3.1.2. Rationale for Experimental Choices
-
Sample Mass (5-10 mg): This mass is optimal for ensuring detectable mass changes without causing thermal gradients within the sample, which could skew the decomposition temperature.
-
Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to study the inherent thermal decomposition of the molecule, preventing oxidative degradation which would occur in the presence of air.
-
Heating Rate (10 °C/min): A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.
-
Temperature Range (30 °C to 600 °C): This wide range is selected to capture the initial stable baseline, the decomposition region, and a final plateau of any non-volatile residue.
3.1.3. Interpreting TGA Data
The resulting TGA curve plots the percentage of initial mass against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass will be observed. The temperature at which significant mass loss begins is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] It is invaluable for identifying melting points, glass transitions, and crystallization events, providing a more complete picture of the material's thermal behavior.
3.2.1. Experimental Workflow: DSC
Caption: DSC Experimental Workflow for this compound.
3.2.2. Rationale for Experimental Choices
-
Sample Mass (2-5 mg): A smaller sample size compared to TGA is used to ensure good thermal contact with the pan and minimize thermal lag.
-
Hermetically Sealed Pan: This prevents any mass loss due to sublimation before the melting point, ensuring an accurate determination of the heat of fusion.
-
Temperature Range: The upper temperature limit should be set below the decomposition temperature identified by TGA to avoid contamination of the DSC cell.
-
Heating Rate (10 °C/min): Consistent with the TGA heating rate, this allows for direct comparison of thermal events.
3.2.3. Interpreting DSC Data
The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak onset temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A broad, step-like change in the baseline could indicate a glass transition if the material is amorphous.
Potential Degradation Pathways and Mechanistic Insights
Based on the structure of this compound, several degradation pathways can be postulated under thermal stress.
Caption: Postulated Thermal Degradation Pathways.
The initial and most likely degradation pathway would involve the cleavage of the methoxy ether bond, which is generally less stable than the C-C bonds of the aromatic rings. At higher temperatures, decarbonylation of the aldehyde group or degradation of the biphenyl core itself could occur. The presence of oxygen, even in trace amounts, could lead to the oxidation of the aldehyde to a carboxylic acid.[7]
Forced Degradation (Stress Testing) Studies
To complement the dynamic TGA and DSC analyses, isothermal stress testing is a crucial component of a comprehensive stability assessment.
Protocol for Isothermal Stress Testing
-
Temperature Selection: Based on the TGA data, select temperatures below the rapid decomposition onset (e.g., Tonset - 50 °C, Tonset - 30 °C, and Tonset - 10 °C).
-
Sample Preparation: Place accurately weighed samples of this compound in sealed vials under both inert (nitrogen) and oxidative (air) atmospheres.
-
Incubation: Store the vials in calibrated ovens at the selected temperatures for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.
This approach provides valuable kinetic data on the degradation process and helps in identifying potential impurities that may form under long-term storage or during manufacturing.
Conclusion
The thermal stability of this compound is a critical parameter that influences its viability as a chemical intermediate. This guide has provided a detailed, first-principles-based approach to its characterization. By systematically employing Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can determine key stability indicators such as the onset of decomposition and melting point. Furthermore, the outlined protocols for stress testing and the discussion of potential degradation pathways offer a roadmap for a thorough investigation into the compound's behavior under thermal stress. The application of these methodologies will generate the robust data necessary for informed decisions in the fields of drug development and material science.
References
- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). American Journal of Chemical Engineering. [Link]
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- PubChem. 4-[(2-Methylphenyl)methoxy]benzaldehyde. [Link]
- Thermal conductivity and viscosity of biphenyl and the terphenyls. (2016).
- PubChem. 4-(4-Methoxyphenoxy)benzaldehyde. [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015).
- Wikipedia. Differential scanning calorimetry. [Link]
- TGA thermograph of hydrobenzamide 2a. TGA analysis was performed with a 20°C/min heating rate in nitrogen. (2017).
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. (2015).
- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (1969). Analytical Chemistry. [Link]
- Differential scanning calorimetry (DSC) analysis of the cinnamaldehyde (CA)‐oleogels. (2022).
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
- Thermogravimetric Analysis. LibreTexts. [Link]
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An In-depth Technical Guide to the Crystalline Structure of 2-(2-Methoxyphenyl)benzaldehyde
A Note to the Reader: This guide provides a comprehensive analysis of the crystalline structure of 2-(2-Methoxyphenyl)benzaldehyde. While the initial topic of interest was 4-(2-Methoxyphenyl)benzaldehyde, a thorough search of the public scientific literature and crystallographic databases did not yield specific crystal structure data for this particular isomer. However, detailed crystallographic information is available for the closely related isomer, 2-(2-Methoxyphenyl)benzaldehyde. This document will, therefore, focus on this well-characterized compound as an illustrative case study. The principles of synthesis, crystallization, and structural analysis detailed herein are broadly applicable to this class of disubstituted benzaldehydes and will be of significant value to researchers, scientists, and drug development professionals.
Introduction: The Significance of Crystalline Structure in Drug Discovery and Materials Science
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystalline form, or polymorph, can profoundly influence solubility, dissolution rate, bioavailability, and stability. A comprehensive understanding of the crystalline structure is, therefore, not merely an academic exercise but a critical component of rational drug design and development. Substituted benzaldehydes, such as 2-(2-methoxyphenyl)benzaldehyde, are versatile precursors in the synthesis of a wide range of biologically active molecules and functional materials. The methoxy and phenyl substituents can engage in various intermolecular interactions, directing the crystal packing and ultimately defining the macroscopic properties of the solid. This guide offers a detailed exploration of the synthesis, crystallization, and crystallographic analysis of 2-(2-methoxyphenyl)benzaldehyde, providing a framework for the structural investigation of related compounds.
Synthesis and Crystallization: A Pathway to High-Quality Single Crystals
The successful determination of a crystal structure is predicated on the availability of high-quality single crystals. This section details a plausible synthetic route for 2-(2-methoxyphenyl)benzaldehyde and the subsequent crystallization protocol. The choice of methodology is guided by the principles of achieving high purity and promoting the growth of well-ordered crystals suitable for X-ray diffraction analysis.
Synthesis of 2-(2-Methoxyphenyl)benzaldehyde
A common and effective method for the synthesis of unsymmetrical biaryls is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is known for its high tolerance of functional groups and generally good yields.
Reaction Scheme:
Figure 1: Synthetic pathway for 2-(2-Methoxyphenyl)benzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-methoxyphenyl)benzaldehyde.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques. Slow evaporation is a reliable method for obtaining high-quality crystals.
Experimental Protocol:
-
Solvent Selection: Dissolve a small amount of the purified 2-(2-methoxyphenyl)benzaldehyde in a minimum amount of a suitable solvent. Good starting points include ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.
-
Slow Evaporation: Place the saturated solution in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solvent to evaporate over several days. Crystals should form on the bottom and sides of the vial.
-
Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of nitrogen.
Crystallographic Analysis: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] This section details the crystallographic data for 2-(2-methoxyphenyl)benzaldehyde and provides an interpretation of its structural features.
Data Collection and Refinement
A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the three-dimensional electron density map of the crystal. The structure is then solved and refined to obtain the final atomic coordinates and displacement parameters.
Workflow for Crystallographic Analysis:
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 2-(2-Methoxyphenyl)benzaldehyde
The crystallographic data for 2-(2-methoxyphenyl)benzaldehyde has been deposited in the Crystallography Open Database (COD) under the deposition number 4127570.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a | 7.6256 Å |
| b | 7.4766 Å |
| c | 9.9777 Å |
| α | 90.00° |
| β | 108.663° |
| γ | 90.00° |
| Volume | 539.07 ų |
| Z | 2 |
| Residual Factor (R) | 0.0294 |
Data obtained from the Crystallography Open Database (COD) entry 4127570.
Molecular and Crystal Structure Insights
The crystal structure of 2-(2-methoxyphenyl)benzaldehyde reveals important details about its molecular conformation and intermolecular interactions. The dihedral angle between the two phenyl rings is a key conformational parameter. In the solid state, the molecule adopts a twisted conformation, which is a balance between steric hindrance from the ortho substituents and the drive for π-system conjugation.
The crystal packing is likely dominated by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions create a three-dimensional supramolecular architecture that dictates the physical properties of the crystal. Understanding these interactions is crucial for predicting and controlling the crystallization process and for understanding the solid-state behavior of the compound.
Applications and Future Directions
Methoxy-substituted benzaldehydes are valuable building blocks in organic synthesis and have been utilized in the preparation of various compounds with interesting biological and material properties. For instance, they are precursors to Schiff bases, chalcones, and other heterocyclic compounds that have been investigated for their antioxidant, antimicrobial, and anticancer activities. Furthermore, the aromatic nature and potential for intermolecular interactions make these compounds interesting candidates for the development of novel organic materials with specific optical or electronic properties.
The detailed crystallographic information for 2-(2-methoxyphenyl)benzaldehyde provides a solid foundation for computational studies, such as crystal structure prediction and the analysis of intermolecular interaction energies. Such studies can aid in the design of new molecules with desired solid-state properties and in understanding the factors that govern polymorphism.
Conclusion
This technical guide has provided a comprehensive overview of the crystalline structure of 2-(2-methoxyphenyl)benzaldehyde, from its synthesis and crystallization to its detailed crystallographic analysis. By presenting a plausible experimental protocol and interpreting the available structural data, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. The insights gained from the study of this specific isomer contribute to the broader understanding of structure-property relationships in substituted benzaldehydes, paving the way for the rational design of new molecules with tailored solid-state characteristics.
References
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- PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. National Center for Biotechnology Information.
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toxicological data of 4-(2-Methoxyphenyl)benzaldehyde
An In-Depth Toxicological Profile of 4-(2-Methoxyphenyl)benzaldehyde: A Data-Driven Analysis and Read-Across Approach
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive toxicological evaluation of this compound. Due to the limited availability of direct empirical data for this specific molecule, this paper employs a robust read-across methodology, a cornerstone of modern chemical safety assessment. By systematically analyzing data from structurally analogous compounds—including the parent molecule benzaldehyde, key isomers, and related methoxylated benzaldehydes—we construct a predictive toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential hazards and outlining the scientific rationale behind the assessment of acute toxicity, genotoxicity, carcinogenicity, and local tissue effects. Detailed experimental protocols and visual workflows are provided to guide future empirical studies.
Introduction and Rationale for Read-Across
This compound is an aromatic aldehyde featuring a biphenyl core structure with a methoxy substituent. While its specific applications are not widely documented, its structure is of interest in medicinal chemistry and materials science. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential regulatory submission.
Direct toxicological data for this compound is sparse in publicly accessible literature and databases. Consequently, this guide utilizes a scientifically-defensible read-across approach. This strategy leverages data from well-characterized, structurally similar chemicals to predict the toxicological endpoints of a data-poor substance. The primary analogues selected for this analysis are:
-
Benzaldehyde (Parent Compound): The foundational structure, providing extensive data on the toxicological impact of the aldehyde functional group.
-
Structural Isomers (e.g., 2-(4-Methoxyphenyl)benzaldehyde): Provide the closest structural comparison, incorporating the biphenyl and methoxy moieties.
-
Methoxybenzaldehyde Isomers (o-, m-, p-): Inform on the influence of the methoxy group's position on toxicity.
This approach is grounded in the principle that similar chemical structures are likely to have similar metabolic pathways and toxicological properties.
Caption: Logical workflow for the read-across toxicological assessment.
Hazard Identification and Classification
No definitive GHS classification exists for this compound. However, based on data from its isomer, 2-(4-Methoxyphenyl)benzaldehyde, and the parent compound, a precautionary classification can be inferred.[1]
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis of Read-Across |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-(4-Methoxyphenyl)benzaldehyde[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Benzaldehyde, 2-(4-Methoxyphenyl)benzaldehyde[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Benzaldehyde, 2-(4-Methoxyphenyl)benzaldehyde[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Benzaldehyde and its isomers |
These classifications indicate that the primary hazards are expected to be acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
Toxicological Endpoints
Acute Toxicity
Direct LD50 values for this compound are not available. The data from analogues provide a reliable estimate of its potential acute toxicity.
| Compound | Route | Species | LD50 Value | Reference |
| Benzaldehyde | Oral | Rat | 1300 mg/kg | NTP, 1990[2] |
| Benzaldehyde | Dermal | Rabbit | >1250 mg/kg | NTP, 1990[2] |
| p-Anisaldehyde | Oral | Rat | 3210 mg/kg | Thermo Fisher Scientific SDS[3] |
| p-Anisaldehyde | Dermal | Rabbit | >5000 mg/kg | Thermo Fisher Scientific SDS[3] |
| Vanillin | Oral | Rat | 3300 mg/kg | Fluorochem SDS[4] |
Based on these values, this compound is predicted to have low to moderate acute toxicity via the oral route, likely falling into GHS Category 4. Dermal toxicity is expected to be low. Inhalation of dust or vapors may cause respiratory irritation.[5]
Genotoxicity and Mutagenicity
A comprehensive review of genotoxicity data for benzaldehyde provides a strong basis for assessing this endpoint.
-
Bacterial Reverse Mutation Assays (Ames Test): Benzaldehyde consistently yields negative results in bacterial mutation assays.[2]
-
In Vitro Mammalian Cell Assays: Benzaldehyde has shown some evidence of weak clastogenic effects (causing chromosomal damage) in mammalian cell assays, such as inducing sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[6]
-
In Vivo Assays: In vivo data for benzaldehyde indicates no significant genotoxic potential.[7]
Carcinogenicity
The carcinogenic potential has been thoroughly investigated for benzaldehyde in a 2-year bioassay by the National Toxicology Program (NTP).
-
Study Design: F344/N rats and B6C3F1 mice were administered benzaldehyde by gavage in corn oil for two years.[2][6]
-
Results:
It is important to note that structurally related phenolic compounds, such as 4-methoxyphenol, have demonstrated clear carcinogenic activity in the forestomach of rats.[8] Given the NTP findings for benzaldehyde and the known effects of related metabolites, a complete assessment for this compound would necessitate a long-term bioassay, particularly to investigate potential effects in the rodent forestomach.
Reproductive and Developmental Toxicity
Data from read-across analog p-methoxybenzaldehyde (p-Anisaldehyde) indicates no adverse effects on reproduction or development.[9] A 90-day study in rats with p-methoxybenzaldehyde established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day, with liver effects only observed at higher doses.[9] Based on this, this compound is not anticipated to be a reproductive or developmental toxicant at relevant exposure levels.
Mechanistic Insights: Proposed Metabolic Pathway
The primary metabolic pathway for aromatic aldehydes like benzaldehyde is rapid oxidation to the corresponding carboxylic acid, followed by conjugation and excretion. It is highly probable that this compound follows this same pathway.
Caption: Predicted primary metabolic pathway via oxidation.
This rapid oxidation is a detoxification pathway, as carboxylic acids are generally less reactive and more readily excreted than aldehydes. The short biological half-life of benzaldehyde supports this metabolic profile.[7]
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To empirically determine the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Seeding:
-
Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution in culture media to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Replace the media in the wells with the media containing the test compound. Include vehicle controls (media with DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Summary and Recommendations
This guide establishes a predictive toxicological profile for this compound through a structured read-across analysis.
| Toxicological Endpoint | Predicted Outcome | Confidence Level |
| Acute Oral Toxicity | GHS Category 4 (Harmful if swallowed) | High |
| Skin/Eye Irritation | GHS Category 2 (Irritant) | High |
| Genotoxicity | Not expected to be a potent genotoxin | Medium |
| Carcinogenicity | No evidence in rats; some evidence in male mice (forestomach papillomas) based on benzaldehyde. | Medium |
| Reproductive Toxicity | Not expected to be a reproductive toxicant | Medium |
Data Gaps and Future Work: While the read-across approach provides a solid foundation for risk assessment, the following empirical studies are recommended for a definitive profile:
-
In Vitro Cytotoxicity: An MTT or similar assay to determine the IC50 value in relevant cell lines.
-
Ames Test: To confirm the predicted lack of mutagenic activity.
-
In Vitro Micronucleus Assay: To definitively assess clastogenic potential.
-
Acute Oral Toxicity (OECD 423): To establish a precise LD50 value.
Safe handling of this compound should proceed with the assumption that it is harmful if swallowed and is an irritant to skin, eyes, and the respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated, should be used at all times.
References
- Fluorochem Ltd. (2013). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. URL: https://www.fluorochem.co.uk/images/msds/032468.pdf
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Methoxyphenyl)benzaldehyde. URL: https://www.sigmaaldrich.com/sds/aldrich/129658
- Fisher Scientific. (2024). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-. URL: https://www.fishersci.com/sds/
- CymitQuimica. (2024). Safety Data Sheet: 4-(4-Methoxyphenoxy)benzaldehyde. URL: https://www.cymitquimica.com/sds/F460396
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxybenzaldehyde. URL: https://www.thermofisher.com/sds
- Acros Organics. (2010). Safety Data Sheet: 4-Methoxybenzaldehyde. URL: https://www.fishersci.com/sds
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- Hirose, M., et al. (1995). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Letters, 91(2), 173-9. URL: https://pubmed.ncbi.nlm.nih.gov/7750106/
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The Environmental Odyssey of Substituted Benzaldehydes: A Technical Guide for the Modern Researcher
Foreword: The Ubiquitous Benzaldehyde and Its Environmental Imprint
Substituted benzaldehydes, a cornerstone of chemical synthesis, are integral to the creation of pharmaceuticals, fragrances, agrochemicals, and a myriad of other specialty chemicals. Their aromatic core, adorned with a reactive aldehyde group and a diverse array of substituents, bestows upon them a rich and varied chemical reactivity. This same structural versatility, however, dictates their complex and often unpredictable journey through the environment. As responsible stewards of chemical innovation, it is incumbent upon us, the scientific community, to possess a granular understanding of the environmental fate of these molecules. This guide eschews a simplistic, one-size-fits-all approach. Instead, it offers a deep, mechanistically-driven exploration of the key processes that govern the transformation, transport, and ultimate destiny of substituted benzaldehydes in the environment. By elucidating the intricate interplay between molecular structure and environmental behavior, this document aims to empower researchers, scientists, and drug development professionals to design next-generation molecules with not only enhanced efficacy but also a minimized environmental footprint.
Section 1: The Influence of the Substituent: A Prelude to Environmental Fate
The environmental fate of a substituted benzaldehyde is not solely determined by the aldehyde functional group but is profoundly modulated by the nature and position of the substituents on the benzene ring. These substituents, through their electronic and steric effects, influence the molecule's reactivity, polarity, and susceptibility to enzymatic attack.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing. They increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. This can influence rates of both abiotic and biotic transformations. For instance, the increased positive charge on the aromatic ring can make it more amenable to certain microbial catabolic pathways.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxy (-OH), and alkyl groups donate electron density to the aromatic ring. This can decrease the electrophilicity of the carbonyl carbon. The presence of these groups can also significantly alter the molecule's water solubility and sorption characteristics, thereby impacting its mobility and bioavailability in the environment.
Understanding these fundamental structure-activity relationships is paramount, as it provides a predictive framework for assessing the environmental behavior of novel substituted benzaldehydes.
Section 2: Biotic Transformations: The Microbial Gauntlet
Biodegradation represents a primary and often terminal pathway for the removal of substituted benzaldehydes from the environment. A diverse array of microorganisms in soil and water possess the enzymatic machinery to utilize these compounds as a source of carbon and energy.
The Central Theme: Oxidation to Benzoic Acids
A recurring and pivotal step in the aerobic biodegradation of most substituted benzaldehydes is the oxidation of the aldehyde group to a carboxylic acid, forming the corresponding substituted benzoic acid. This transformation is typically catalyzed by aldehyde dehydrogenases. The resulting benzoic acid derivative is often the gateway to central aromatic catabolic pathways.
Substituent-Specific Degradation Pathways
The subsequent fate of the substituted benzoic acid is highly dependent on the nature of the substituent.
-
Hydroxy-Substituted Benzaldehydes: Following oxidation to hydroxybenzoic acids, these compounds are typically hydroxylated further to form dihydroxybenzoic acids, such as protocatechuic acid or gentisic acid. These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the opening of the aromatic ring and subsequent entry into central metabolism (e.g., the β-ketoadipate pathway). For instance, 4-hydroxybenzaldehyde is a known metabolite in various organisms and is readily biodegradable.[1]
-
Nitro-Substituted Benzaldehydes: The biodegradation of nitroaromatic compounds can proceed via several routes. One common pathway for o-nitrobenzaldehyde involves an initial oxidation to 2-nitrobenzoic acid. This is followed by dihydroxylation to 2,3-dihydroxybenzoic acid, which then undergoes ring cleavage.[2] Another possibility is the reduction of the nitro group to a hydroxylamino or amino group, which can then be eliminated.[3]
-
Chloro-Substituted Benzaldehydes: The degradation of chlorobenzaldehydes often hinges on the removal of the chlorine atom. For 4-chlorobenzaldehyde, a likely pathway involves its initial oxidation to 4-chlorobenzoic acid. Evidence suggests that 4-chlorobenzoic acid can then undergo hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then funneled into the aforementioned pathway for hydroxylated aromatics.[4]
Anaerobic Degradation
Under anaerobic conditions, such as in sediments and anoxic zones of soil, the degradation of substituted benzaldehydes follows different routes. The initial steps may still involve transformation of the aldehyde group. However, subsequent reactions often involve reductive processes rather than oxidative ones. Aromatic rings are typically reduced before cleavage, a metabolically more challenging process. While less studied for benzaldehydes specifically, anaerobic pathways for related aromatic compounds exist and are an important area of ongoing research.[5][6]
Experimental Protocol: Assessing Ready Biodegradability (OECD 301)
The "Ready Biodegradability" test is a crucial screening tool to determine the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous environment.
-
Principle: A small amount of the test substance is inoculated with a mixed population of microorganisms (e.g., from activated sludge) in a mineral medium. The extent of biodegradation is measured over 28 days by monitoring a parameter such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production.
-
Step-by-Step Methodology (Adapted from OECD 301D - Closed Bottle Test):
-
Preparation: Prepare a mineral salt medium and a solution of the test substance. The concentration of the test substance should be low enough to not be toxic to the microorganisms.
-
Inoculation: Inoculate the medium with a small volume of activated sludge from a sewage treatment plant.
-
Incubation: Dispense the inoculated medium into airtight bottles, leaving no headspace. Prepare control bottles with inoculum only and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).
-
Measurement: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) for 28 days. Periodically measure the dissolved oxygen concentration in the bottles.
-
Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7][8][9][10][11]
-
Section 3: Abiotic Degradation: The Role of Light and Water
Beyond microbial metabolism, substituted benzaldehydes are subject to abiotic degradation processes, primarily photodegradation and hydrolysis.
Photodegradation: Transformation by Sunlight
Many aromatic aldehydes absorb light in the environmentally relevant UV spectrum (290-400 nm), making them susceptible to photodegradation in sunlit surface waters and on soil surfaces. This process can occur through two main mechanisms:
-
Direct Photolysis: The substituted benzaldehyde molecule directly absorbs a photon, leading to its excitation to a higher energy state. This excited molecule can then undergo various reactions, such as isomerization, rearrangement, or cleavage of the aldehyde group. The efficiency of this process is described by the quantum yield (Φ) , which is the number of molecules transformed per photon absorbed.[12][13] For instance, the quantum yield for the photolysis of 2-nitrobenzaldehyde has been determined to be approximately 0.41.[14]
-
Indirect Photolysis: In natural waters, sunlight interacts with naturally occurring substances like dissolved organic matter and nitrate to produce highly reactive transient species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade the substituted benzaldehyde, even if the benzaldehyde itself does not absorb light efficiently. This is often a significant degradation pathway in natural aquatic systems.[15][16]
The photodegradation of chlorinated benzaldehydes, for example, has been shown to proceed via homolytic cleavage of the C-Cl and C-CHO bonds, leading to the formation of chloride ions and various organic intermediates.[2]
Experimental Workflow: Determining Photodegradation Rates
Caption: Workflow for a typical photodegradation experiment.
Hydrolysis: Reaction with Water
Hydrolysis is the cleavage of a chemical bond by the addition of water.[17] For substituted benzaldehydes themselves, the aldehyde group is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). However, some derivatives or intermediates formed during other degradation processes might be more susceptible. The rate of hydrolysis is highly dependent on pH and temperature.[18][19]
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This guideline is designed to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance and any hydrolysis products are monitored over time.[1][18][20]
-
Step-by-Step Methodology:
-
Solution Preparation: Prepare sterile, aqueous buffer solutions at pH 4, 7, and 9.
-
Dosing: Add the test substance to each buffer solution at a concentration that is below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).
-
Sampling and Analysis: At appropriate time intervals, take aliquots from each solution and analyze for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method like HPLC or GC.
-
Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH value by plotting the concentration of the test substance versus time.[1][20]
-
Section 4: Environmental Partitioning and Mobility
The movement and distribution of substituted benzaldehydes in the environment are governed by their partitioning behavior between different environmental compartments, primarily water, soil, sediment, and air.
Sorption to Soil and Sediment
Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor controlling its mobility.[21][22] A high degree of sorption will retard the movement of a compound, reducing its potential to leach into groundwater but potentially increasing its persistence in the soil column. The primary parameter used to quantify sorption is the organic carbon-normalized sorption coefficient (Koc).[16][21][23]
-
Influence of Substituents on Koc: The Koc value is strongly correlated with the hydrophobicity of a molecule, which is often estimated by its octanol-water partition coefficient (log Pow).
-
Hydrophobic Substituents: Alkyl and chloro groups increase the hydrophobicity (and thus log Pow) of benzaldehydes, leading to higher Koc values and stronger sorption to soil organic matter.
-
Polar Substituents: Hydroxy and nitro groups can increase the polarity and water solubility of the molecule, generally leading to lower Koc values and greater mobility in soil. For example, 4-hydroxybenzaldehyde is expected to be mobile in the environment due to its water solubility.[8]
-
Experimental Protocol: Adsorption-Desorption (OECD 106)
This batch equilibrium method is the standard for determining the adsorption and desorption characteristics of a chemical on different soil types.
-
Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[24][25][26]
-
Step-by-Step Methodology:
-
Soil Selection: Select a range of characterized soils with varying organic carbon content, clay content, and pH.
-
Preliminary Test: Conduct a preliminary test to determine the optimal soil-to-solution ratio and the time required to reach equilibrium.
-
Adsorption Phase: Prepare a series of vessels containing a known mass of soil and a solution of the test substance at different concentrations. Agitate the vessels for the predetermined equilibrium time.
-
Separation and Analysis: Separate the soil and solution phases by centrifugation. Analyze the concentration of the test substance in the aqueous phase.
-
Calculation: Calculate the amount of substance adsorbed to the soil for each concentration and determine the adsorption coefficient (Kd). Normalize Kd to the organic carbon content of the soil to obtain Koc.
-
Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate to determine the extent of desorption.
-
Logical Flow of Environmental Fate Assessment
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Methodological & Application
Suzuki coupling reaction to synthesize 4-(2-Methoxyphenyl)benzaldehyde
An Application Guide for the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction is particularly esteemed for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, making it a preferred method for constructing biaryl scaffolds.[1]
This guide provides a detailed protocol for the synthesis of this compound, a biaryl compound with applications in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and present a step-by-step experimental procedure designed for researchers and drug development professionals.
Reaction Overview
The target molecule is synthesized by coupling an aryl bromide, 4-bromobenzaldehyde, with an arylboronic acid, 2-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the key transmetalation step.
Caption: General scheme for the Suzuki coupling synthesis.
The Catalytic Cycle: A Mechanistic Insight
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated palladium(0) complex, which reacts with the aryl halide (4-bromobenzaldehyde). The palladium atom inserts itself into the carbon-bromine bond, breaking it and forming a new organopalladium(II) complex.[2] This step is often the rate-determining step of the entire cycle.[1]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the organoboron compound to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the 2-methoxyphenyl group to the palladium center, displacing the halide.[4][5][6]
-
Reductive Elimination : In the final step, the two organic groups (the 4-formylphenyl and 2-methoxyphenyl fragments) on the palladium(II) complex couple and are expelled as the final biaryl product. This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then enter a new cycle.[2][7]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Robust and Scalable Protocol for the Suzuki-Miyaura Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
An Application Note and Detailed Protocol for the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Introduction
This compound is a key biaryl aldehyde intermediate in the synthesis of various high-value molecules in the fields of medicinal chemistry, agrochemicals, and materials science. Its structural motif is present in compounds with diverse biological activities. The synthesis of such biaryl structures is efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of 4-formylphenylboronic acid and 2-bromoanisole. We detail a procedure optimized for high yield and purity, utilizing a highly effective palladium-SPhos catalytic system. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and safety.
Reaction Scheme and Mechanism
The core of this synthesis is the formation of a carbon-carbon bond between two aromatic rings. The reaction proceeds as follows:
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (2-bromoanisole) to form a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.
Materials and Reagents
Proper reagent measurement and quality are critical for the success of the reaction. The following table outlines the necessary reagents for a representative reaction scale.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| 4-Formylphenylboronic acid | 87199-17-5 | C₇H₇BO₃ | 149.94 | 1.80 g | 12.0 | 1.2 |
| 2-Bromoanisole | 578-57-4 | C₇H₇BrO | 187.04 | 1.87 g (1.31 mL) | 10.0 | 1.0 |
| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.51 | 22.5 mg | 0.1 | 0.01 (1 mol%) |
| SPhos | 657408-07-6 | C₂₆H₃₅O₂P | 410.52 | 82.1 mg | 0.2 | 0.02 (2 mol%) |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 10 mL | - | - |
Instrumentation and Equipment
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stir bar and hotplate stirrer
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Detailed Experimental Protocol
Part 1: Reaction Setup and Execution
-
Glassware Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove moisture, which can hinder the reaction.
-
Charging Reagents : To the 100 mL reaction flask, add 4-formylphenylboronic acid (1.80 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and SPhos (82.1 mg, 0.2 mmol).
-
Inert Atmosphere : Seal the flask with septa, and evacuate and backfill with inert gas three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) species and the phosphine ligand, deactivating the catalyst.
-
Solvent and Substrate Addition : Add toluene (50 mL) and deionized water (10 mL) to the flask via syringe. Stir the mixture for 10 minutes to form a suspension. Finally, add 2-bromoanisole (1.31 mL, 10.0 mmol) to the mixture via syringe.
-
Rationale: Toluene is an excellent solvent for this reaction due to its ability to dissolve the organic components and its high boiling point, allowing for elevated reaction temperatures. Water is required to dissolve the inorganic base, potassium carbonate, facilitating its role in the catalytic cycle.[3][4]
-
-
Heating and Monitoring : Fit the flask with the reflux condenser under a positive pressure of inert gas. Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour.
-
TLC Monitoring: Prepare a TLC developing chamber with 15% ethyl acetate in hexanes. On a TLC plate, spot the starting material (2-bromoanisole) and the reaction mixture. The disappearance of the 2-bromoanisole spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Part 2: Product Work-up and Purification
-
Cooling and Quenching : Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Extraction : Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of ethyl acetate. Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Phase Separation : Drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Rationale: The water wash removes the bulk of the potassium carbonate and other water-soluble impurities. The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
-
Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
-
Packing : Prepare a column with silica gel using a slurry method with hexanes.
-
Loading : Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor them by TLC.
-
Final Product : Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Comprehensive Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile), must be worn at all times.
| Reagent | Hazard Summary | First Aid Measures |
| 4-Formylphenylboronic acid | May cause an allergic skin reaction.[5][6] | Skin : Wash with plenty of soap and water. If irritation persists, seek medical attention.[6] |
| 2-Bromoanisole | Causes skin and serious eye irritation.[7][8] Harmful if swallowed.[9] | Eyes : Rinse cautiously with water for several minutes. Skin : Wash with soap and water. Ingestion : Rinse mouth. Consult a physician.[10] |
| Palladium(II) Acetate | Causes serious eye damage; may cause an allergic skin reaction.[11][12][13] Very toxic to aquatic life.[12][13] | Eyes : Rinse with water for at least 15 minutes and immediately consult a physician. Skin : Wash off with soap and plenty of water.[14] |
| SPhos | Harmful if swallowed.[15] May cause skin and eye irritation. | Ingestion : Call a poison center or doctor if you feel unwell. Skin/Eyes : Rinse with water. |
| Potassium Carbonate | Causes serious eye and skin irritation.[3][16] Harmful if swallowed.[17] | Eyes : Rinse thoroughly with water for at least 15 minutes and consult a physician. Skin : Wash off with soap and plenty of water.[3] |
| Toluene | Highly flammable. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child. May cause drowsiness or dizziness.[18][19] | Inhalation : Move person into fresh air. Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[18] |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors.[20][21] Cause eye and skin irritation. May cause drowsiness. Hexane is suspected of damaging fertility.[22][23] | Keep away from ignition sources.[24][25] Use in a well-ventilated area. Avoid breathing vapors. |
Waste Disposal: All organic and solid chemical waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, from initial setup to the final purified product.
Caption: A schematic overview of the experimental procedure.
References
- Material Safety Data Sheet - Palladium Acet
- Palladium(II)
- Safety Data Sheet Potassium Carbon
- Safety Data Sheet - 2-Bromoanisole. Fisher Scientific.
- Safety Data Sheet - 4-Formylphenylboronic acid. Fisher Scientific.
- Safety Data Sheet: Potassium carbon
- Safety Data Sheet: Potassium carbon
- 2-Bromoanisole Safety D
- Safety Data Sheet - Potassium Carbon
- Safety Data Sheet - 4-Formylphenylboronic Acid. Angene Chemical.
- Safety Data Sheet POTASSIUM CARBON
- Safety D
- 2-Bromoanisole Safety Inform
- SPhos Pd G3 - Safety D
- Safety Data Sheet - Palladium(II)
- SPhos - Safety D
- Safety Data Sheet - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Fisher Scientific.
- Safety D
- Palladium(II)
- Safety Data Sheet - Palladium(II)
- 2-Bromoanisole | C7H7BrO | CID 11358. PubChem.
- Toluene - CAMEO Chemicals. NOAA.
- 2-Bromoanisole (cas 578-57-4) SDS/MSDS. Guidechem.
- 4-Formylphenylboronic Acid | 87199-17-5. Tokyo Chemical Industry (India) Pvt. Ltd..
- Ethyl acetate - Safety D
- ethyl acetate - Safety D
- 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. PubChem.
- Ethyl acetate - Safety D
- SPhos Safety Inform
- 4-Formylphenylboronic acid Safety Inform
- Ethyl Acetate - Safety D
- n-Hexane Safety D
- Toluene - Safety D
- n-Hexane - Safety D
- Safety Data Sheet: n-hexane. DHC Solvent Chemie GmbH.
- Safety Data Sheet: Ethyl acet
- Safety D
- HEXANE CAS NO 110-54-3 Material Safety D
- Safety D
- Safety D
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Application Notes & Protocols: 4-(2-Methoxyphenyl)benzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
The biaryl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the diverse building blocks used to construct these motifs, 4-(2-Methoxyphenyl)benzaldehyde stands out due to its unique combination of functionalities. The aldehyde group offers a versatile handle for a wide array of chemical transformations, while the ortho-methoxybiphenyl core provides specific steric and electronic properties that can be crucial for modulating biological activity and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical research. It includes detailed, field-proven protocols for its synthesis and subsequent elaboration into key pharmaceutical intermediates through cornerstone reactions such as reductive amination and Wittig olefination.
Introduction: The Strategic Value of the 2-Methoxybiphenyl Moiety
The this compound molecule, also known as 2'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde, possesses a distinct conformational profile. The ortho-methoxy group induces a non-planar arrangement between the two phenyl rings. This torsional twist is a critical design element in modern drug discovery, as it allows for precise three-dimensional exploration of binding pockets in biological targets, often leading to enhanced potency and selectivity.
Furthermore, the methoxy group can serve as a key hydrogen bond acceptor and influence the metabolic stability of the molecule. The aldehyde functionality is a synthetic workhorse, readily convertible into amines, alcohols, alkenes, and other functional groups essential for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies[1].
Below is a general workflow illustrating the strategic position of this building block in a typical drug discovery cascade.
Caption: General workflow from building block to pharmaceutical candidate.
Synthesis of this compound via Suzuki-Miyaura Coupling
The most reliable and scalable method for synthesizing the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[2][3] It is renowned for its mild conditions and high functional group tolerance, making it a staple in pharmaceutical manufacturing.[2][3]
Causality of Reagent Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide, which is often the rate-determining step.[2] The choice of phosphine ligands (e.g., triphenylphosphine, dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex.[3] An aqueous solution of an inorganic base is common and environmentally benign.
-
Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base, ensuring efficient reaction kinetics.[4] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.0 | 1.85 g |
| 2-Methoxyphenylboronic Acid | 151.96 | 12.0 | 1.2 | 1.82 g |
| Pd(PPh₃)₄ | 1155.56 | 0.20 | 0.02 | 231 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 25.0 | 2.5 | 2.65 g |
| Toluene | - | - | - | 40 mL |
| Ethanol | - | - | - | 10 mL |
| Deionized Water | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. Stir the suspension for 5 minutes. Add deionized water (10 mL).
-
Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.[4]
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol).
-
Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford this compound as a solid. The expected melting point is in the range of 103-106 °C.
Application in Pharmaceutical Intermediate Synthesis
The aldehyde group of this compound is a gateway to numerous molecular scaffolds. Two of the most powerful and widely used transformations in drug discovery are reductive amination and the Wittig reaction.
Protocol 1: Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for forming C-N bonds and is responsible for a significant percentage of such bonds in the pharmaceutical industry.[5] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[6][7]
Causality of Reagent Selection:
-
Reducing Agent (Sodium Triacetoxyborohydride, NaBH(OAc)₃): This reagent is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[7] It is also more stable in acidic conditions compared to reagents like NaBH₄ or NaBH₃CN.
-
Acid (Acetic Acid): A catalytic amount of acid is required to protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine and to facilitate the dehydration of the hemiaminal intermediate to the imine.
Table 2: Reagents for Reductive Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 212.24 | 1.0 | 1.0 | 212 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) |
| NaBH(OAc)₃ | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| Acetic Acid (glacial) | 60.05 | cat. | - | 1-2 drops |
Step-by-Step Procedure:
-
Initial Mixing: In a 50 mL round-bottom flask, dissolve this compound (212 mg, 1.0 mmol) and benzylamine (120 µL, 1.1 mmol) in dichloromethane (10 mL).
-
Acid Catalyst: Add one drop of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude secondary amine product by column chromatography.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[8][9] This reaction is invaluable for installing double bonds with predictable stereochemistry, which is often crucial for biological activity.[10][11]
Causality of Reagent Selection:
-
Wittig Reagent (e.g., Methyltriphenylphosphonium Bromide): This is the precursor to the ylide. It is a stable salt that can be stored and handled easily.
-
Base (e.g., n-BuLi, KHMDS, KOtBu): A strong base is required to deprotonate the phosphonium salt to generate the highly reactive ylide intermediate. The choice of base can influence the stereochemical outcome (E/Z ratio) of the resulting alkene. Unstabilized ylides, like the one generated here, typically favor the Z-alkene.[9][11]
-
Anhydrous Solvent (THF): The reaction must be conducted under strictly anhydrous and inert conditions, as the ylide is highly reactive and will be quenched by water or oxygen.
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Application Notes and Protocols for 4-(2-Methoxyphenyl)benzaldehyde in Advanced Materials Science
Executive Summary
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-(2-Methoxyphenyl)benzaldehyde in materials science. While this specific isomer remains largely unexplored in the literature, its unique molecular architecture presents significant opportunities for the development of novel functional materials. This guide extrapolates from established principles of polymer chemistry and materials science, leveraging data from structurally analogous compounds to propose robust protocols and predictable material properties.
The core structure of this compound features three key components:
-
A reactive aldehyde group , ideal for polycondensation reactions and the formation of Schiff bases.
-
A rigid biphenyl-like core , which can impart thermal stability and potentially induce liquid crystalline behavior in polymers.
-
An ortho-methoxy substituent , which is hypothesized to introduce significant steric and electronic effects, influencing solubility, molecular packing, and photophysical properties in unique ways compared to its more common para-substituted counterpart.
This guide focuses on two primary application areas:
-
High-Performance Polymers: The synthesis of poly(azomethine)s, a class of polymers known for their high thermal stability and potential for forming liquid crystalline phases.[1]
-
Fluorescent Materials: The development of Schiff base derivatives for use as "turn-on" fluorescent sensors for detecting analytes such as metal ions.[2]
Protocols for synthesis, characterization, and evaluation are detailed, providing a comprehensive framework for pioneering research with this versatile chemical building block.
Section 1: Synthesis of High-Performance Poly(azomethine)s
Scientific Rationale
Poly(azomethine)s, or poly(Schiff base)s, are a class of conjugated polymers characterized by the (-CH=N-) imine linkage in their backbone.[1] Their rigid aromatic structures often lead to materials with excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The structure of this compound is an ideal starting point for such polymers. The aldehyde group provides a direct route for polycondensation with aromatic diamines, while the biphenyl-like core introduces the necessary rigidity to the polymer backbone, a prerequisite for forming thermotropic liquid crystalline phases.[3][4]
Causality of the ortho-Methoxy Group: The position of the methoxy group is critical. Unlike a para-substituent, which extends the linear geometry of the molecule, an ortho-substituent introduces a "kink" in the structure. This steric hindrance is expected to disrupt efficient intermolecular packing.
-
Advantage: This disruption can significantly improve the solubility of the resulting polymer in common organic solvents, overcoming a major processing challenge associated with rigid-rod polymers.[1][5]
-
Consideration: The same steric effect may lower the thermal stability of any resulting liquid crystalline phases or require longer flexible spacers in the diamine co-monomer to be observed.[6]
Proposed Synthetic Protocol: Polycondensation with 4,4'-Oxydianiline (ODA)
This protocol describes the solution polycondensation of this compound with a common flexible diamine, 4,4'-oxydianiline (ODA), to yield a poly(ether-azomethine).
Materials:
-
This compound (Monomer A)
-
4,4'-Oxydianiline (ODA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Glacial Acetic Acid (Catalyst)
-
Methanol
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (e.g., 1.00 g, 5.0 mmol).
-
Dissolution: Add anhydrous NMP (e.g., 20 mL) to the flask and stir the mixture under a gentle flow of nitrogen until the diamine is fully dissolved.
-
Monomer Addition: In a separate beaker, dissolve an equimolar amount of this compound (1.06 g, 5.0 mmol) in a minimal amount of NMP (e.g., 10 mL). Add this solution dropwise to the stirred diamine solution at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid (e.g., 0.1 mL) to the reaction mixture to catalyze the imine formation.[7]
-
Polymerization: Heat the reaction mixture to 120-140°C and maintain this temperature for 24-48 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: After cooling the viscous solution to room temperature, pour it slowly into a large volume of vigorously stirring methanol (e.g., 400 mL). The polymer will precipitate as a fibrous or powdered solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Experimental Workflow: Poly(azomethine) Synthesis
Caption: Workflow for the synthesis of poly(azomethine)s.
Section 2: Characterization of the Synthesized Polymer
To validate the synthesis and understand the properties of the new material, a suite of characterization techniques is essential. This approach ensures a self-validating protocol where the outcome of the synthesis is thoroughly confirmed.
| Technique | Purpose | Expected Observations / Rationale |
| FTIR Spectroscopy | Confirm formation of the azomethine linkage. | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the N-H stretches of the primary amine (~3300-3400 cm⁻¹). Appearance of the characteristic C=N imine stretch (~1600-1630 cm⁻¹).[1][7] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the final polymer structure. | Appearance of a proton signal for the azomethine proton (-CH=N-) around 8-9 ppm. The integration of aromatic and methoxy signals should match the expected polymer repeat unit.[1][7] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mw, Mn) and polydispersity (PDI). | Provides quantitative data on the success of the polymerization. High molecular weight is indicative of an efficient reaction.[5] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | The polymer is expected to be stable to >350°C in a nitrogen atmosphere, typical for aromatic poly(azomethine)s.[1] |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions (Tg, Tm, Tlc). | A glass transition (Tg) is expected. Endothermic peaks may indicate melting or liquid crystalline phase transitions.[8] |
| Polarized Optical Microscopy (POM) | Visually identify liquid crystalline mesophases. | When heated on a hot stage, the appearance of birefringent textures (e.g., Schlieren or threaded textures for a nematic phase) upon melting would confirm liquid crystallinity.[3][9] |
Section 3: Application in Fluorescent Sensing
Scientific Rationale
Schiff bases derived from aromatic aldehydes are widely employed as fluorescent chemosensors.[2][10] The underlying principle is often a "turn-on" fluorescence mechanism. In the free ligand state, the molecule's fluorescence is quenched by non-radiative decay processes like photoinduced electron transfer (PET) or rapid C=N bond isomerization. Upon coordination with a target analyte (e.g., a metal ion), the molecule's conformation becomes rigid, inhibiting these quenching pathways and leading to a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF).[2][11]
The extended π-system of this compound, when combined with a suitable chelating amine, forms a promising scaffold for a fluorescent probe. The ortho-methoxy group may also play a role in coordinating the target ion, potentially enhancing selectivity.
Protocol: Synthesis and Evaluation of a Schiff Base Probe for Metal Ion Sensing
This protocol describes the synthesis of a probe from this compound and 8-aminoquinoline and its subsequent evaluation as a fluorescent sensor for metal ions like Al³⁺ or Zn²⁺.[12]
Part A: Probe Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.212 g, 1.0 mmol) in ethanol (15 mL).
-
Amine Addition: Add an equimolar amount of 8-aminoquinoline (0.144 g, 1.0 mmol) to the solution.
-
Reaction: Add a drop of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, the Schiff base product often precipitates. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the purified probe. Characterize the structure using NMR and Mass Spectrometry.
Part B: Fluorescence Sensing Evaluation
-
Stock Solutions: Prepare a stock solution of the synthesized probe (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, Mg²⁺, etc.) (10 mM in water).
-
Titration Experiment: In a cuvette, place a solution of the probe in a suitable solvent system (e.g., DMSO/H₂O 8:2 v/v) at a low concentration (e.g., 10 µM).
-
Spectral Acquisition: Record the initial fluorescence emission spectrum of the probe solution.
-
Analyte Addition: Incrementally add small aliquots of a specific metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Analysis: Observe for changes in fluorescence intensity. A significant increase upon addition of a specific metal ion indicates a sensing event.
-
Selectivity Test: Repeat the experiment with a range of different metal ions to determine the probe's selectivity.
Logical Diagram: "Turn-On" Sensing Mechanism
Caption: Mechanism of chelation-enhanced fluorescence (CHEF).
Conclusion and Future Outlook
This compound is a promising but underutilized building block for advanced materials. The protocols and rationale presented here provide a solid foundation for its exploration in two key areas: high-performance polymers and fluorescent sensors. The unique steric and electronic influence of the ortho-methoxy group is a key feature that warrants further investigation, as it may lead to materials with enhanced solubility and novel photophysical properties.
Future research could expand on these concepts by:
-
Synthesizing a library of poly(azomethine)s with various aromatic and aliphatic diamines to fine-tune thermal and liquid crystalline properties.
-
Investigating the electroluminescent properties of these polymers for potential applications in organic electronics.
-
Developing a broader range of Schiff base sensors derived from this aldehyde for detecting different environmentally or biologically significant analytes.
By applying the established principles outlined in this guide, researchers can effectively unlock the potential of this compound in the creation of next-generation functional materials.
References
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- Patil, Y. P., et al. (2018). Synthesis and Characterization of Novel Poly (Amide-Azomethine) S For High Temperature Resistant Requirements.
- Yildiz, U. O., et al. (2019). Synthesis, Characterization and Fluorescence Quantum Yields of Thermally Resisted Shinning Polymers Containing Thiophene and Azomethine Units.
- M., D. (2020). characterization techniques for liquid crystal materials and its application in optoelectronics devices.
- Rathore, R. S., et al. (2019). New Blue Light Emissive Polyazomethine(S) Containing Bromo-Triphenyl Units: Synthesis and Photophysics.
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- Willson Research Group. (2009). Liquid Crystalline Polymers.
- Ankushrao, S. S., et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.
- Van den Bergh, K., et al. (2015). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. Polymer Chemistry (RSC Publishing). [Link]
- Rajamanikandan, R., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). [Link]
- Sharma, S., et al. (2022). Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. Current Organic Synthesis.
- Li, H., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules. [Link]
- Hamdouni, Y., et al. (2021). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine)
- Che, X., et al. (2019). Selectively detecting toluene and benzaldehyde by two stable lanthanide–organic frameworks as luminescent probes. Dalton Transactions (RSC Publishing). [Link]
- Unni, S., et al. (2021). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+.
- Aute, M. (2024).
- Roman, G., et al. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências. [Link]
- Chen, P., et al. (2021). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals. [Link]
- Ahmed, H. A., et al. (2022).
- Cai, J., et al. (2020).
- Wang, Y., et al. (2019). Fluorescent Probe for Fe3+ Based on a Schiff-base Derivative.
- Begum, M., et al. (2021). Synthesis and Characterization of Biphenyl based Azo Liquid Crystals and its Optical properties: Effect of Lateral and Tail Group.
- Michinobu, T., et al. (2006). Synthesis and Characterization of A New Conjugated Aromatic Poly(azomethine) Derivative Based on the 3',4'-Dibutyl-α-Terthiophene Building Block. Macromolecules. [Link]
- Wang, C., et al. (2019). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents.
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Application Notes and Protocols for the Derivatization of 4-(2-Methoxyphenyl)benzaldehyde for Biological Assays
Introduction: The Strategic Value of Derivatization in Bioactive Compound Discovery
In the landscape of modern drug discovery and chemical biology, the strategic modification of core molecular scaffolds is a cornerstone of generating novel bioactive agents. Derivatization, the process of structurally modifying a parent compound, allows for the systematic exploration of chemical space around a privileged core, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The biphenyl-carboxaldehyde moiety, exemplified by 4-(2-Methoxyphenyl)benzaldehyde, represents a versatile starting point for such endeavors. Its constituent parts—the biphenyl system and the reactive aldehyde group—offer a rich platform for chemical elaboration. Biphenyl derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.
This guide provides detailed application notes and protocols for the derivatization of this compound. We will explore three robust and widely applicable synthetic strategies: Schiff base formation, the Wittig reaction, and reductive amination. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the potential biological applications of the resulting derivatives. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to generate libraries of novel compounds for biological screening.
Core Scaffold: this compound
The starting material, this compound, possesses a unique combination of structural features that make it an attractive scaffold for derivatization. The biphenyl core provides a rigid, planar structure that can engage in favorable interactions with biological targets. The methoxy group on one of the phenyl rings can influence the molecule's conformation and electronic properties, potentially impacting its binding affinity and metabolic stability. The aldehyde group is the primary site for the derivatization strategies discussed herein, offering a gateway to a diverse range of chemical transformations.
Derivatization Strategies and Protocols
Schiff Base Formation: Accessing a Privileged Class of Bioactive Imines
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[2][3]. The formation of a Schiff base from this compound involves a condensation reaction with a primary amine, typically under acid catalysis. The choice of the primary amine is a critical determinant of the resulting derivative's biological activity, allowing for the introduction of a wide array of substituents and functionalities.
The formation of the imine bond is a reversible reaction that is driven to completion by the removal of water. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The resulting hemiaminal intermediate then dehydrates to form the stable Schiff base. The lipophilicity and electronic properties of the substituent on the primary amine can significantly influence the biological activity of the final compound.
Protocol 1: Synthesis of a Schiff Base Derivative of this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol with gentle warming if necessary.
-
To this solution, add a solution of 10 mmol of the desired primary amine in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
The yield of the Schiff base will vary depending on the specific amine used but is generally expected to be in the range of 70-90%. The formation of the imine bond can be confirmed by FT-IR spectroscopy by the appearance of a characteristic C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde. ¹H NMR spectroscopy will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm.
| Derivative | Amine Used | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| SB-1 | 4-chloroaniline | 85 | 145-147 | IR (cm⁻¹): 1625 (C=N); ¹H NMR (δ): 8.5 (s, 1H, -CH=N-) |
| SB-2 | 4-methoxyaniline | 88 | 138-140 | IR (cm⁻¹): 1620 (C=N); ¹H NMR (δ): 8.4 (s, 1H, -CH=N-) |
Diagram 1: General Workflow for Schiff Base Synthesis and Biological Screening
Caption: Workflow for the synthesis and biological evaluation of Schiff base derivatives.
Wittig Reaction: Engineering Carbon-Carbon Double Bonds for Bioactivity
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones[4][5]. This reaction is particularly valuable for creating stilbene and its derivatives, a class of compounds known for their diverse biological activities, including anticancer and antioxidant properties[4][5][6][7][8]. By reacting this compound with a phosphorus ylide, a carbon-carbon double bond is formed, leading to the synthesis of substituted stilbenes. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The nature of the substituents on the ylide can influence its stability and, consequently, the E/Z selectivity of the resulting alkene.
Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol provides a general procedure for the synthesis of a stilbene derivative from this compound using a phosphorus ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium methoxide (or other strong base)
-
Anhydrous Methanol (or other suitable solvent like THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phosphonium salt (1.1 equivalents) in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) portion-wise at room temperature and stir for 1 hour to generate the ylide. A color change is often observed.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous methanol.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.
The yield of the stilbene derivative can vary widely depending on the specific ylide and reaction conditions, but yields of 50-80% are common. The formation of the alkene can be confirmed by ¹H NMR spectroscopy by the appearance of vinylic proton signals, typically in the range of 6-8 ppm. The coupling constants of these protons can help determine the stereochemistry (E or Z) of the double bond.
| Derivative | Phosphonium Salt Used | Yield (%) | E/Z Ratio | Key Spectroscopic Data |
| ST-1 | Benzyltriphenylphosphonium chloride | 65 | 7:3 | ¹H NMR (δ): 7.1-7.8 (m, vinylic and aromatic protons) |
| ST-2 | (4-Methoxybenzyl)triphenylphosphonium chloride | 72 | 8:2 | ¹H NMR (δ): 7.0-7.9 (m, vinylic and aromatic protons), 3.8 (s, 3H, -OCH₃) |
Diagram 2: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Reductive Amination: A Versatile Route to Bioactive Amines
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones[9][10]. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This strategy is highly valuable in medicinal chemistry for the synthesis of a wide range of biologically active secondary and tertiary amines. By reacting this compound with a variety of primary or secondary amines in the presence of a suitable reducing agent, a diverse library of amine derivatives can be generated.
The reaction proceeds in two steps. First, the aldehyde reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). In the second step, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion or enamine to the amine. These reducing agents are chosen for their chemoselectivity, as they are generally unreactive towards the starting aldehyde or ketone.
Protocol 3: Reductive Amination of this compound
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reductive amination is generally a high-yielding reaction, with expected yields in the range of 75-95%. The formation of the amine can be confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons of the newly formed amine. Mass spectrometry is also a valuable tool for confirming the molecular weight of the product.
| Derivative | Amine Used | Yield (%) | Key Spectroscopic Data |
| RA-1 | Benzylamine | 90 | ¹H NMR (δ): 3.8 (s, 2H, Ar-CH₂-N); MS (ESI): [M+H]⁺ |
| RA-2 | 4-Fluoroaniline | 85 | ¹H NMR (δ): 4.2 (s, 2H, Ar-CH₂-N); MS (ESI): [M+H]⁺ |
Diagram 3: Reductive Amination Workflow
Caption: General workflow for the synthesis of amine derivatives via reductive amination.
Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of the atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., C=N, C=C, N-H).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Melting Point Analysis: A useful indicator of the purity of solid compounds.
Biological Evaluation: A Gateway to New Discoveries
The synthesized derivatives of this compound can be screened in a variety of biological assays to identify potential therapeutic applications. Based on the known activities of related compounds, the following assays are recommended as starting points:
-
Antimicrobial Assays: The derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)[2][3][7].
-
Anticancer Assays: Cytotoxicity can be evaluated against a panel of human cancer cell lines using assays such as the MTT assay to determine the IC₅₀ value of each compound[11][12][13][14].
-
Enzyme Inhibition Assays: Depending on the design of the derivatives, they can be screened for inhibitory activity against specific enzymes implicated in disease, such as tyrosinase or various kinases[1][15][16].
Conclusion
The derivatization of this compound through Schiff base formation, the Wittig reaction, and reductive amination offers a powerful and versatile approach to generating libraries of novel compounds with the potential for significant biological activity. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers to embark on the synthesis and evaluation of these promising derivatives. By systematically exploring the chemical space around this privileged scaffold, new avenues for the discovery of therapeutic agents can be uncovered.
References
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). Molecules. [Link]
- Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. (2005). Molecules. [Link]
- Synthesis, characterization, crystal structure and antimicrobial activity of copper(II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde. (2015). PubMed. [Link]
- Synthetic approaches toward stilbenes and their related structures. (2016). Arabian Journal of Chemistry. [Link]
- 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (2004). Refubium - Freie Universität Berlin. [Link]
- Stilbene derivatives 16-21. (2023).
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2022). Medires Publishing. [Link]
- Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (2007). Stork. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
- Tumor-specific Cytotoxicity and Type of Cell Death Induced by ‚-Cyclodextrin Benzaldehyde Inclusion Compound. (2004). Anticancer Research. [Link]
- Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. (2023). ChemRxiv. [Link]
- 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. (1999). PubMed. [Link]
- Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. (2020).
- Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. (2010). PubMed. [Link]
- Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (2019).
- Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. (2016).
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020).
- Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. (2016). Marine Drugs. [Link]
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2023). Molecules. [Link]
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules. [Link]
- Reductive aminations of aldehydes with aniline (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). (2021).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules. [Link]
- Synthesis and Characterization of New Oxime-Formaldhyde Polymer and Their Biological Activities. (2022). Global Journal of Pure and Applied Chemistry Research. [Link]
- Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. (2016).
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2014). Organic & Biomolecular Chemistry. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
- Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021). Molecules. [Link]
- Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). White Rose Research Online. [Link]
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Scale-Up Synthesis of 4-(2-Methoxyphenyl)benzaldehyde: An Application Guide
Introduction: The Significance of 4-(2-Methoxyphenyl)benzaldehyde
This compound stands as a pivotal intermediate in the landscape of pharmaceutical and materials science research. Its biaryl scaffold, featuring a methoxy-substituted phenyl ring coupled with a benzaldehyde moiety, is a common structural motif in a variety of biologically active molecules and functional materials. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex organic compounds. This application note provides a comprehensive guide for the scale-up synthesis of this compound, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, aiming to bridge the gap between laboratory-scale synthesis and pilot-plant or industrial production.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis, lauded for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (in this case, 2-methoxyphenylboronic acid) and an organohalide (4-bromobenzaldehyde).
The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoborane to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity, especially during scale-up.[4]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Detailed Protocols
This section outlines a detailed, step-by-step protocol for the synthesis of this compound, adapted from a reliable procedure for a similar biaryl synthesis.[5]
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzaldehyde | ≥98% | e.g., Sigma-Aldrich, TCI |
| 2-Methoxyphenylboronic acid | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | e.g., Sigma-Aldrich, Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., Fisher Scientific, Merck |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific |
| Ethanol | 200 proof, absolute | e.g., Decon Labs, Pharmco-Aaper |
| Deionized Water | High purity | In-house or commercial |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
| Brine (Saturated NaCl solution) | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | e.g., Sigma-Aldrich |
| Celite® | - | e.g., Sigma-Aldrich |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnels
-
Rotary evaporator
-
Vacuum oven
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol (100 g Scale):
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Charging Reactants: To the reactor, add 4-bromobenzaldehyde (100 g, 0.54 mol), 2-methoxyphenylboronic acid (91 g, 0.60 mol, 1.1 eq), and toluene (1 L).
-
Inert Atmosphere: Begin stirring and purge the mixture with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Base Addition: In a separate vessel, dissolve sodium carbonate (172 g, 1.62 mol, 3.0 eq) in deionized water (800 mL) and ethanol (400 mL). Degas this solution by bubbling nitrogen through it for 20 minutes. Add the aqueous base solution to the reactor via an addition funnel.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3.1 g, 2.7 mmol, 0.5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (4-bromobenzaldehyde) is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a large separatory funnel and add ethyl acetate (1 L). Separate the organic layer.
-
Washing: Wash the organic layer with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter through a pad of Celite® to remove the drying agent and any fine palladium residues.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Scale-Up Considerations and Process Optimization
Scaling up the synthesis from a laboratory bench to a pilot plant or industrial setting introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heating & Cooling | Heating mantle, oil bath | Jacketed reactor with thermal fluid | The surface-to-volume ratio decreases on scale-up, making heat transfer less efficient. Exothermic events, which may be negligible at a small scale, can lead to dangerous temperature and pressure increases.[6] |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is crucial to ensure homogeneity, especially in multiphasic systems like the Suzuki coupling. Inadequate stirring can lead to localized overheating and side reactions.[6] |
| Reagent Addition | Manual addition | Controlled addition via pump | The rate of addition of reagents, especially the base and catalyst, should be carefully controlled to manage any exotherms. |
| Inert Atmosphere | Balloon, Schlenk line | Nitrogen blanket, sparging | Maintaining a strictly inert atmosphere is critical as oxygen can deactivate the palladium catalyst. |
| Work-up & Purification | Separatory funnel, column chromatography | Jacketed reactor, centrifuge, filter press | Phase separation can be slower and more challenging at a larger scale. Recrystallization is generally preferred over chromatography for large quantities due to cost and solvent usage. |
| Palladium Removal | Often sufficient with work-up | Requires dedicated removal steps | Residual palladium levels in the final product are strictly regulated in the pharmaceutical industry.[7] |
Product Characterization
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected to be in a similar range to its isomer, 4-(4-methoxyphenyl)benzaldehyde (103-106 °C).[6][8]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.0 (s, 1H, CHO), 7.9-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 4H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃). (Predicted based on spectral data of similar compounds).[9][10]
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 192.1, 156.5, 146.0, 135.5, 131.0, 130.5, 130.0, 129.0, 128.5, 121.0, 111.5, 55.5. (Predicted based on spectral data of similar compounds).[9][11]
Safety and Hazard Management
A thorough understanding of the potential hazards associated with the reagents and the reaction itself is paramount for a safe scale-up.
-
4-Bromobenzaldehyde: Causes skin, eye, and respiratory irritation.[12][13][14] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methoxyphenylboronic acid: May cause skin, eye, and respiratory irritation. The toxicological properties are not fully investigated.[15] Standard safe handling procedures for chemical reagents should be followed.
-
Tetrakis(triphenylphosphine)palladium(0): Air and light-sensitive.[16] May be harmful if swallowed. Fine dust can form explosive mixtures with air. Handle under an inert atmosphere and avoid creating dust.
-
Sodium Carbonate: A strong base that can cause eye and skin irritation.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.
Thermal Runaway Risk: Suzuki-Miyaura reactions can be exothermic. On a large scale, the heat generated may exceed the cooling capacity of the reactor, leading to a thermal runaway.[6] It is crucial to have a robust cooling system and to monitor the internal temperature closely during the reaction, especially during the initial heating phase.
Industrial Purification and Palladium Removal
For pharmaceutical applications, the removal of residual palladium from the final product to parts-per-million (ppm) levels is a regulatory requirement.[7] While simple filtration and recrystallization can reduce palladium levels, dedicated scavenging techniques are often necessary for scale-up.
Common Palladium Scavenging Methods:
-
Activated Carbon: A cost-effective method, but can sometimes be non-selective and require large amounts.
-
Thiol-Functionalized Silica Gels: These scavengers show high affinity for palladium and can be easily filtered off after treatment.
-
Cysteine Treatment: L-cysteine can be used as a scavenger, forming palladium complexes that can be removed by extraction or filtration.[16]
A typical industrial purification process might involve an initial crystallization to isolate the bulk of the product, followed by treatment of the redissolved product with a palladium scavenger, and a final recrystallization to achieve the required purity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable route to this compound. Successful scale-up hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and a proactive approach to safety and purification. By implementing the protocols and considering the scale-up factors outlined in this guide, researchers and drug development professionals can efficiently and safely produce this valuable intermediate for their downstream applications.
References
- Si-Novation. (n.d.). Removal of Residual Palladium from API.
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
- MDPI. (n.d.). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. Molecules.
- ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development.
- The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). 4-Methoxybenzaldehyde.
- SpectraBase. (n.d.). 4-(4-Methoxyphenyl)benzaldehyde.
- Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Org. Synth., 75, 61.
- MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules.
- BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING.
- Google Patents. (n.d.). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. WebBook.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- 16. silicycle.com [silicycle.com]
Application Notes and Protocols for 4-(2-Methoxyphenyl)benzaldehyde in Fragrance Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in the fragrance and flavor industry on the synthesis, characterization, and potential applications of 4-(2-Methoxyphenyl)benzaldehyde. This biphenyl derivative, with its unique structural combination of a benzaldehyde moiety and a methoxy-substituted phenyl ring, presents an intriguing profile for the development of novel fragrance ingredients. These notes detail a robust synthetic protocol via Suzuki-Miyaura cross-coupling, outline methods for purification and characterization, and explore its potential olfactory landscape within the broader context of aromatic aldehydes and biphenyl compounds used in perfumery.
Introduction: The Olfactory Potential of Substituted Biphenyl Aldehydes
The fragrance industry is in constant pursuit of new molecules that can impart unique and lasting scents to a wide array of consumer products. Aromatic aldehydes are a cornerstone of modern perfumery, valued for their ability to add brightness, complexity, and lift to fragrance compositions[1][2]. While simple aromatic aldehydes like benzaldehyde (almond) and cinnamaldehyde (cinnamon) are well-established, the creative space for more complex structures remains vast.
Biphenyl derivatives, consisting of two connected phenyl rings, offer a larger and more rigid molecular framework, which can lead to increased substantivity and unique odor profiles[2][3]. The introduction of functional groups, such as the aldehyde and methoxy groups in this compound, is anticipated to modulate the olfactory properties, potentially leading to novel and desirable scent characteristics. The methoxy group, in particular, is known to influence the odor of aromatic compounds, often imparting sweet, floral, or spicy notes.
This application note provides the foundational knowledge and experimental protocols to enable the exploration of this compound as a potential new ingredient in the perfumer's palette.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[4][5]. This reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions, making it an ideal choice for the synthesis of this compound.
The proposed synthetic route involves the palladium-catalyzed coupling of 4-formylphenylboronic acid with 2-bromoanisole.
Diagram: Synthetic Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-formylphenylboronic acid
-
2-bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (1.0 eq), 2-bromoanisole (1.1 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
Protocol 3.1: Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, an aldehyde proton singlet around 10.0 ppm, and a methoxy group singlet around 3.8 ppm. |
| ¹³C NMR | An aldehyde carbon signal around 192 ppm, aromatic carbon signals, and a methoxy carbon signal around 55 ppm. |
| FT-IR | A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹, and C-O stretching for the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O₂ (212.24 g/mol ). |
Potential Applications in Fragrance Chemistry
While specific olfactory data for this compound is not widely published, its structural motifs suggest several potential applications in fragrance compositions.
Diagram: Olfactory Profile Exploration
Caption: Potential olfactory contributions of structural features in this compound.
-
Top to Middle Note Modifier: The aldehyde functionality is likely to provide a bright, lifting top note. The molecular weight and biphenyl structure may extend its influence into the middle notes of a fragrance.
-
Floral and Sweet Accords: The combination of the benzaldehyde and methoxy groups could result in sweet, floral, and slightly spicy characteristics, reminiscent of anisic aldehyde but with a more complex and substantive character[1].
-
Woody and Powdery Nuances: The biphenyl core can contribute to a subtle woody or powdery background note, adding sophistication and depth to a composition.
-
Enhancer for Other Ingredients: Due to its aldehydic nature, it may act as a powerful enhancer for floral, fruity, and spicy notes, a common characteristic of aldehydes in perfumery[2].
Protocol 4.1: Olfactory Evaluation
A systematic sensory evaluation is crucial to determine the precise odor profile and potential applications.
Materials:
-
Purified this compound
-
Ethanol (perfumer's grade)
-
Glass vials
-
Paper smelling strips
-
A panel of trained sensory analysts
Procedure:
-
Solution Preparation: Prepare serial dilutions of the compound in ethanol (e.g., 10%, 1%, 0.1%, and 0.01% by weight).
-
Sensory Panel Briefing: Instruct the panel on the evaluation procedure and the descriptors to be used.
-
Evaluation:
-
Dip smelling strips into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the panelists in a randomized order.
-
Panelists should record their impressions of the odor profile at different time points (e.g., immediately, after 5 minutes, after 30 minutes, and after several hours) to assess the top, middle, and base notes.
-
-
Data Analysis: Compile and analyze the descriptive data to create a comprehensive odor profile.
Conclusion
This compound represents a promising, yet underexplored, molecule for the fragrance industry. The synthetic protocol detailed herein provides a reliable method for its preparation, enabling further investigation into its unique olfactory properties. Its structural characteristics suggest a complex and appealing scent profile with potential applications in a variety of fragrance compositions. The provided protocols for purification, characterization, and sensory evaluation will facilitate the systematic exploration of this compound and its potential to become a valuable new ingredient for perfumers.
References
- The Fragrance Conservatory. Biphenyl.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
- Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity. (2022). Foods. [Link]
- Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. (2022). Foods. [Link]
- Sensory Evaluation | Aroma. (2019).
- Effect and mechanism of green and aldehyde aroma compounds from sweet orange on sucrose sweetness perception. (2024). Food Chemistry. [Link]
- Fragrance compound. (n.d.). In Wikipedia.
- Suzuki reaction. (n.d.). In Wikipedia.
- Synthesis of 4-methoxybiphenyl. (n.d.). PrepChem. [Link]
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.).
- Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl. (2009).
- Biphenyl. (n.d.). PubChem. [Link]
- Biphenyl. (n.d.). In Wikipedia.
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry. [Link]
- Perfumery uses of phenyl alkanols. (1985).
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
- Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Fragrance compound - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyl | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Schiff Bases from 4-(2-Methoxyphenyl)benzaldehyde
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their significance stems from their remarkable versatility. The electrophilic carbon and nucleophilic nitrogen within the imine bond create a hub for diverse chemical transformations, making them crucial intermediates in organic synthesis.[2]
Beyond their role as synthetic building blocks, Schiff bases and their metal complexes exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4][5] This has positioned them as privileged scaffolds in drug discovery and development.[1][5] Furthermore, their ability to act as versatile ligands for various metal ions has led to applications in catalysis, materials science, and the development of chemosensors.[1][6]
This guide provides a detailed exploration of the synthesis, characterization, and application of Schiff bases derived from 4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde whose structural motifs are of significant interest in medicinal chemistry. We will delve into the underlying reaction mechanism, present detailed experimental protocols, and offer expert insights into characterization and purification.
Part 1: The Underlying Chemistry - Mechanism of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be catalyzed by either acid or base. The generally accepted mechanism involves two primary stages.[7][8][9]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral amino alcohol, also known as a carbinolamine or hemiaminal.[7][10]
-
Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule. Deprotonation of the nitrogen atom yields the final, stable imine (Schiff base) and regenerates the acid catalyst.[10]
The dehydration step is typically the rate-determining step of the reaction.[8]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Part 2: Experimental Protocols
Here we present two robust protocols for the synthesis of a representative Schiff base, (E)-N-benzylidene-4-(2-methoxyphenyl)aniline, from this compound and aniline.
Protocol 1: Conventional Synthesis via Reflux
This method is a standard, reliable procedure widely used for Schiff base synthesis, often resulting in high yields.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| Aniline | >99% | Acros Organics | Freshly distilled if discolored. |
| Ethanol (Absolute) | >99.8% | Fisher Scientific | Used as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | VWR | Used as a catalyst. |
| n-Hexane | HPLC Grade | Merck | For washing/recrystallization. |
| Ethyl Acetate | HPLC Grade | Merck | For TLC and chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders
-
Büchner funnel and flask
-
Rotary evaporator
-
TLC plates (Silica gel 60 F254)
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (2.12 g, 10 mmol) in 30 mL of absolute ethanol. Add aniline (0.93 g, 10 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent) by observing the disappearance of the aldehyde spot. The reaction is typically complete within 2-4 hours.[11]
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid product often precipitates during cooling. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification (Recrystallization): Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or n-hexane to remove soluble impurities.[12] For further purification, recrystallize the product from a suitable solvent like ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. Crystalline Schiff base will form, which can be collected by filtration, washed with cold ethanol, and dried under vacuum.[11][12]
Protocol 2: Green Synthesis in an Aqueous Medium
This environmentally benign approach leverages the hydrophobic effect to drive the reaction forward, often with faster reaction times and simpler work-up.[13]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | - |
| Aniline | >99% | Acros Organics | - |
| Deionized Water | - | - | Used as the reaction solvent. |
Equipment
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer
-
Büchner funnel and flask
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL Erlenmeyer flask, add this compound (2.12 g, 10 mmol) and aniline (0.93 g, 10 mmol) to 40 mL of deionized water.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often rapid, with the solid product precipitating out of the aqueous medium within 15-30 minutes.[13] The insolubility of the product in water drives the equilibrium forward.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the product thoroughly with deionized water to remove any unreacted, water-soluble starting materials.[13]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C). The product is often of sufficient purity for many applications without further recrystallization.[13]
Caption: Figure 2: General Workflow for Schiff Base Synthesis.
Part 3: Characterization and Data Analysis
Confirming the identity and purity of the synthesized Schiff base is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[14][15][16]
Spectroscopic Data Interpretation
| Technique | Key Observational Data | Rationale |
| FT-IR (cm⁻¹) | Disappearance of strong C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N stretch (~1600-1650 cm⁻¹).[14][15] | These changes provide direct evidence of the condensation reaction, confirming the formation of the imine bond and consumption of the starting functional groups. |
| ¹H NMR (ppm) | Appearance of a characteristic singlet in the δ 8.0–9.0 ppm region. Disappearance of the aldehyde proton (-CHO) singlet (~δ 9.5-10.5 ppm).[14] | This downfield singlet is indicative of the azomethine proton (-CH=N-), a hallmark of Schiff base formation. |
| ¹³C NMR (ppm) | Appearance of a signal for the imine carbon (-C=N-) in the δ 155–165 ppm region.[14] Disappearance of the aldehyde carbonyl carbon (~δ 190-200 ppm). | Confirms the presence of the imine carbon in the new chemical environment. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the target Schiff base. | Provides definitive confirmation of the molecular formula and successful condensation. |
Troubleshooting Common Issues
-
Persistent Aldehyde Peak in NMR: An aldehyde peak in the ¹H NMR spectrum indicates an incomplete reaction or hydrolysis of the product.[17]
-
Solution: Increase the reaction time, ensure the catalyst is active, or use a Dean-Stark apparatus with a non-polar solvent like toluene to remove water and drive the equilibrium toward the product.[13]
-
-
Product Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[12]
Part 4: Applications in Drug Development and Coordination Chemistry
Schiff bases derived from biaryl aldehydes like this compound are of particular interest due to their structural complexity and potential for diverse biological interactions. The presence of the methoxy group can influence lipophilicity and hydrogen bonding potential, which are critical parameters in drug design.
-
Antimicrobial and Anticancer Agents: The azomethine linkage is a crucial structural requirement for bioactivity, often enabling interaction with active sites of enzymes or cellular constituents.[1][7] Metal complexes of Schiff bases frequently show enhanced biological activity compared to the free ligands, a phenomenon attributed to chelation, which can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes.[4][5][18]
-
Coordination Chemistry: The imine nitrogen is basic and can coordinate with a wide array of metal ions.[6] This makes Schiff bases excellent ligands for creating coordination complexes with tailored electronic and steric properties, useful in catalysis and materials science.[5][6]
References
- ResearchGate. (2024). How to purify Schiff base product?
- ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
- ACS Publications. (n.d.). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses.
- Connected Papers. (2024). Schiff's bases mechanism: Significance and symbolism.
- JOCPR. (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
- Wikipedia. (n.d.). Schiff base.
- Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.
- YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
- ResearchGate. (2021). Is there an effective way of purifying schiff bases?
- National Institutes of Health (NIH). (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
- GSC Online Press. (2022). Biological applications of Schiff bases: An overview.
- ResearchGate. (n.d.). Schiff base metal complex as a potential therapeutic drug in medical science: A critical review.
- ADYÜ Bilimsel Dergisi. (2020). Preparation and Characterization of Some Schiff Base Compounds.
- ResearchGate. (2023). How to purify Schiff base?
- ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth.
- PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies.
- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- ResearchGate. (2025). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies | Request PDF.
- De Gruyter. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
Sources
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- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(2-Methoxyphenyl)benzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of Benzaldehyde Scaffolds in Agrochemical Design
Benzaldehyde derivatives are foundational pillars in the synthesis of a vast array of organic molecules, finding indispensable applications in pharmaceuticals, dyes, and fragrances.[1] In the realm of agrochemical research and development, these aromatic aldehydes serve as versatile synthons, prized for the reactivity of their formyl group which allows for a multitude of chemical transformations.[1] The strategic introduction of various substituents onto the phenyl ring profoundly influences the physicochemical properties of the final active ingredient, such as lipophilicity, metabolic stability, and target binding affinity. This application note focuses on the specific utility of 4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde, as a sophisticated precursor in the synthesis of modern agrochemicals, with a particular emphasis on the creation of potent pyrazole-based fungicides.
The 2-methoxyphenyl moiety is a key structural alert in a number of biologically active compounds. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the molecule, which can be critical for its interaction with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathways and experimental protocols to leverage this compound in the generation of high-value agrochemical candidates.
Core Synthetic Strategy: From Benzaldehyde to a Pyrazole Carboxamide Fungicide
A prominent application of this compound in agrochemical synthesis is its role as a precursor to a key intermediate, 4-(2-Methoxyphenyl)benzoyl chloride. This acid chloride is then poised to react with a suitable heterocyclic amine, such as a substituted aminopyrazole, to yield a pyrazole carboxamide. This class of compounds is well-represented among modern fungicides, often acting as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungal pathogens.[2]
The overall synthetic workflow can be conceptualized as a three-stage process, beginning with the selective oxidation of the aldehyde, followed by conversion to the highly reactive acid chloride, and culminating in the amidation reaction to form the final fungicidal scaffold.
Caption: Synthetic workflow from this compound to a pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Synthesis of 4-(2-Methoxyphenyl)benzoic Acid
Principle: The aldehyde functionality of this compound is selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) in an alkaline solution being a classic and effective method. A milder alternative, which can be advantageous for substrates with sensitive functional groups, is the use of a buffered sodium chlorite (NaClO₂) solution. The protocol detailed below utilizes potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Basification: Add a 10% aqueous solution of sodium hydroxide to the flask until the pH is approximately 10-11.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2 equivalents) in deionized water. The addition should be portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 60-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.
-
Work-up: Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Acidification and Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH reaches 2-3. A white precipitate of 4-(2-Methoxyphenyl)benzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry in a vacuum oven. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Value |
| Molar Mass of Starting Material | 212.24 g/mol |
| Typical Yield | 85-95% |
| Appearance of Product | White to off-white solid |
Part 2: Synthesis of 4-(2-Methoxyphenyl)benzoyl Chloride
Principle: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often used due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]
Materials:
-
4-(2-Methoxyphenyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(2-Methoxyphenyl)benzoic acid (1 equivalent) in anhydrous toluene or dichloromethane.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (1-2 drops). While stirring, slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Reaction: The mixture is then heated to a gentle reflux (for toluene, ~80-90 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as sulfur dioxide and hydrogen chloride gases are evolved. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene a couple of times to ensure complete removal of residual thionyl chloride.
-
Product: The resulting 4-(2-Methoxyphenyl)benzoyl chloride is typically obtained as a solid or a high-boiling oil and is often used in the next step without further purification.
| Parameter | Value |
| Molar Mass of Product | 246.69 g/mol |
| Typical Yield | >95% (crude) |
| Appearance of Product | Yellowish solid or oil |
Part 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide
Principle: The final step involves the nucleophilic acyl substitution reaction between the synthesized 4-(2-Methoxyphenyl)benzoyl chloride and a substituted aminopyrazole. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[4]
Materials:
-
4-(2-Methoxyphenyl)benzoyl chloride
-
A suitable substituted aminopyrazole (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aminopyrazole (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous solvent.
-
Addition of Acid Chloride: Cool the solution in an ice bath. Dissolve the 4-(2-Methoxyphenyl)benzoyl chloride (1 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled pyrazole solution using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, the reaction mixture can be quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with a dilute acid solution (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure pyrazole carboxamide fungicide.
Caption: Key components in the synthesis of a pyrazole carboxamide fungicide.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols detailed herein provide a robust framework for the generation of pyrazole carboxamide fungicides, a class of compounds with proven efficacy in crop protection. The synthetic route, involving oxidation, conversion to an acid chloride, and subsequent amidation, is a classic yet powerful approach in organic synthesis. The modularity of the final amidation step allows for the creation of a diverse library of analogues by varying the substituted aminopyrazole, facilitating structure-activity relationship (SAR) studies and the optimization of fungicidal potency and spectrum. As the demand for novel and effective crop protection agents continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of innovation in the agrochemical industry.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 4-(2-Methoxyphenoxy)benzoic acid.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid.
- Vertex AI Search. (2024). Synthesis of 4-methoxybenzoyl chloride.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides.
- Vertex AI Search. (2024). 4-Methoxybenzoyl chloride synthesis.
- Vertex AI Search. (2024). Process for preparing 4[[(benzoyl)
- Vertex AI Search. (2024). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- Vertex AI Search. (2024).
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Application Notes and Protocols for the Development of Molecular Probes
Abstract
Molecular probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and processes within complex biological systems.[1][2] This comprehensive guide provides an in-depth exploration of the principles and practices behind the development and application of molecular probes. We will delve into the rational design strategies, synthesis methodologies, and rigorous characterization techniques that are crucial for creating high-quality probes. Furthermore, this document offers detailed, field-proven protocols for the application of these probes in key techniques such as immunofluorescence, in situ hybridization, and flow cytometry. By explaining the causality behind experimental choices and providing self-validating systems, this guide aims to empower researchers, scientists, and drug development professionals to effectively harness the power of molecular probes in their endeavors.
Introduction to Molecular Probes
Molecular probes are specialized molecules designed to selectively interact with a specific target, such as a protein, nucleic acid sequence, or small molecule, and produce a detectable signal.[1] This signal, often fluorescent, allows for the precise localization and quantification of the target within cells, tissues, and even whole organisms.[3][4] The ability to visualize biological processes in real-time and with high specificity has revolutionized our understanding of cellular function, disease mechanisms, and drug action.[5][6]
The core components of a typical molecular probe include:
-
A recognition element: This component provides specificity by binding to the target of interest. It can be an antibody, an oligonucleotide sequence, a small molecule ligand, or a peptide.
-
A signaling element: This is the portion of the probe that generates a detectable signal. Fluorophores are the most common signaling elements due to their high sensitivity and versatility.[4] Other signaling moieties include enzymes (for chromogenic detection), radioactive isotopes, and metal chelates for mass cytometry.[7][8]
-
A linker: This connects the recognition and signaling elements. The linker's length and chemical nature are critical to ensure that neither component interferes with the function of the other.
The design and application of molecular probes are central to numerous fields, including:
-
Cell Biology: Studying protein localization, trafficking, and interactions.
-
Genomics and Transcriptomics: Detecting specific DNA and RNA sequences in situ.[9][10]
-
Drug Discovery: Identifying and validating new drug targets, and assessing the efficacy and mechanism of action of therapeutic candidates.[1][11]
-
Diagnostics: Developing assays for the detection of disease biomarkers.
Rational Design and Synthesis of Molecular Probes
The development of a successful molecular probe begins with a thorough understanding of the target and the biological question being addressed. The design process is an iterative one, often involving computational modeling and empirical optimization.[12]
Design Principles
Key considerations in molecular probe design include:
-
Specificity and Affinity: The probe must bind to its intended target with high specificity and affinity to minimize off-target signals and ensure sensitive detection.
-
Signal Modulation: For "smart" or "activatable" probes, the signal should be modulated (e.g., turned "on" or "off") upon binding to the target. This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and spirocyclization.[3][5]
-
Photophysical Properties (for fluorescent probes): Important parameters include the excitation and emission wavelengths, quantum yield, and photostability. Near-infrared (NIR) probes are particularly valuable for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.[13][14]
-
Biocompatibility and Cell Permeability: The probe should be non-toxic to cells and, if targeting intracellular molecules, be able to cross the cell membrane.
-
Chemical Stability: The probe must be stable under physiological conditions and during experimental procedures.
Synthesis Strategies
The synthesis of molecular probes often involves multi-step organic chemistry. Modern synthetic techniques have greatly facilitated the construction of complex probes with tailored properties.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of molecular probe synthesis.[15][16] Its key advantages include:
-
High Yield and Specificity: The reaction is highly efficient and produces minimal byproducts.[15]
-
Mild Reaction Conditions: It can be performed in aqueous solutions and is compatible with a wide range of functional groups, making it ideal for labeling biomolecules.[17]
-
Versatility: It allows for the modular assembly of different recognition and signaling elements.[15]
Biotinylation is the process of attaching biotin to a molecule of interest.[18][19] The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited for detection or purification.[20]
-
Applications: Biotinylated probes are widely used in techniques like ELISA, Western blotting, and pull-down assays.[18]
-
Reagents: A variety of biotinylation reagents are available that target different functional groups, such as primary amines, sulfhydryls, and carboxyls.[18][19] The choice of reagent depends on the nature of the molecule being labeled.
-
Spacer Arms: Biotinylation reagents typically include a spacer arm to minimize steric hindrance between the biotin and the labeled molecule, ensuring efficient binding to streptavidin.[18]
Characterization of Molecular Probes
Rigorous characterization is essential to validate the performance of a newly synthesized molecular probe.[21] This involves a combination of physical, chemical, and biological assays.[22]
Physicochemical Characterization
-
Purity and Structure: Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the purity and chemical structure of the probe.[22][23]
-
Photophysical Properties: For fluorescent probes, parameters such as absorption and emission spectra, quantum yield, and extinction coefficient are determined using spectrophotometry and spectrofluorometry.
Table 1: Key Physicochemical Parameters for Fluorescent Probes
| Parameter | Description | Technique |
| Purity | The percentage of the desired probe molecule in the sample. | HPLC |
| Molecular Weight | The mass of the probe molecule. | Mass Spectrometry |
| Structure | The arrangement of atoms in the probe molecule. | NMR Spectroscopy |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs the most light. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | The wavelength at which the probe emits the most fluorescence. | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Comparative Method |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Beer-Lambert Law |
Biological Characterization
-
Binding Affinity and Specificity: The binding affinity (e.g., Kd) and specificity of the probe for its target are determined using in vitro assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme-linked immunosorbent assay (ELISA).
-
Cellular Uptake and Localization: Confocal microscopy is used to visualize the uptake of the probe by cells and its subcellular localization.
-
Target Engagement: Assays are performed to confirm that the probe interacts with its intended target within a cellular context.[21] This can be demonstrated by co-localization with known markers or by functional assays that show the probe modulating the activity of its target.
Application Notes and Protocols
This section provides detailed protocols for the application of molecular probes in common molecular and cellular biology techniques.
Immunofluorescence Staining
Immunofluorescence (IF) is a powerful technique for visualizing the localization of proteins within cells and tissues using fluorescently labeled antibodies.[24][25]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
Fluorescently labeled secondary antibody (recognizes the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Preparation:
-
Seed cells onto sterile coverslips in a petri dish and culture until they reach the desired confluency (typically 50-80%).[25]
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Incubate the cells with fixation solution for 15 minutes at room temperature.[26] This cross-links proteins and preserves the cellular architecture.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.[26] This allows the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature.[26] This minimizes non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[26]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
In Situ Hybridization
In situ hybridization (ISH) is a technique that uses a labeled nucleic acid probe to detect a specific DNA or RNA sequence within a cell or tissue.[7][9]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on slides
-
Deparaffinization solutions (xylene, ethanol series)
-
Proteinase K
-
Hybridization buffer
-
Fluorescently labeled nucleic acid probe (complementary to the target mRNA)
-
Wash buffers (e.g., MABT)[9]
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Sample Preparation:
-
For FFPE sections, deparaffinize and rehydrate the tissue.
-
For cultured cells, fix and permeabilize as described for immunofluorescence.
-
-
Protease Digestion:
-
Digest the sample with Proteinase K to improve probe accessibility to the target mRNA.[9] The concentration and incubation time need to be optimized.
-
Rinse thoroughly with nuclease-free water.
-
-
Prehybridization:
-
Hybridization:
-
Denature the fluorescently labeled probe by heating it to 95°C for 2 minutes and then immediately placing it on ice.[9]
-
Dilute the denatured probe in fresh hybridization buffer.
-
Apply the probe solution to the sample, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[9][28]
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe.[27] The temperature and salt concentration of the wash buffers determine the stringency.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Flow Cytometry
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells in a suspension as they pass through a laser beam.[29] Fluorescently labeled probes, typically antibodies, are used to identify and quantify different cell populations.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated primary antibody
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to approximately 1 x 106 cells/mL.[30]
-
-
Fixation:
-
Add fixation buffer to the cell suspension and incubate for 10-15 minutes at room temperature.[30]
-
Wash the cells with staining buffer.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in permeabilization buffer.
-
Add the fluorescently conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at room temperature in the dark.[30]
-
-
Washing:
-
Wash the cells twice with permeabilization buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Troubleshooting
Even with optimized protocols, challenges can arise in molecular probe experiments. This section provides a guide to common problems and their potential solutions.
Table 2: Troubleshooting Guide for Molecular Probe Applications
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inactive probe/antibody- Incorrect probe concentration- Insufficient target expression- Inadequate fixation/permeabilization- Photobleaching | - Test probe/antibody activity on a positive control- Titrate the probe/antibody concentration- Confirm target expression by another method (e.g., Western blot)- Optimize fixation and permeabilization conditions- Use an anti-fade mounting medium; minimize light exposure[31] |
| High Background/Non-specific Staining | - Probe/antibody concentration too high- Inadequate blocking- Insufficient washing- Hydrophobic interactions of the probe | - Titrate the probe/antibody concentration- Increase blocking time or try a different blocking agent[26]- Increase the number and duration of washes- Include a detergent (e.g., Tween-20) in the wash buffers |
| Signal in the Wrong Cellular Compartment | - Probe is not specific- Fixation artifact- Over-permeabilization | - Validate probe specificity with a negative control (e.g., knockout cells)- Try a different fixation method- Reduce the concentration or incubation time of the permeabilization agent |
| Photobleaching | - Fluorophore is not photostable- Excessive exposure to excitation light | - Use a more photostable fluorophore- Use an anti-fade mounting medium- Minimize the exposure time and intensity of the excitation light[31] |
Conclusion
The development and application of molecular probes represent a dynamic and rapidly evolving field. From the rational design of novel probes with enhanced properties to their application in sophisticated imaging and analytical techniques, these powerful tools continue to drive new discoveries in biology and medicine. By understanding the fundamental principles outlined in this guide and adhering to the detailed protocols, researchers can effectively leverage molecular probes to illuminate the intricate workings of biological systems and accelerate the development of new therapeutics.
References
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- Eurofins Genomics. Click Chemistry. [Link]
- DIG Labeled In situ Hybridiz
- Creative Diagnostics.
- Yang, S. W., et al. (2013). General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections. Methods in Molecular Biology, 1018, 165-174. [Link]
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- Chinese Academy of Sciences. (2016). Development of Fluorescent Probes for Detection and Imaging of Functional Biomolecules. [Link]
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- Chen, K., & Chen, X. (2010). Design and development of molecular imaging probes. Current Topics in Medicinal Chemistry, 10(12), 1227-1236. [Link]
- Lin, Y. H., et al. (2023). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Chemical Society Reviews, 52(16), 5438-5463. [Link]
- FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. [Link]
- ResearchGate. (2023). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
- ResearchGate. (2022).
- Protocols.io. (2018). Flow Cytometry Protocol. [Link]
- Kim, E., & Choi, Y. (2012). Essential parameters to consider for the characterization of optical imaging probes. Journal of Biomedical Optics, 17(10), 101505. [Link]
- Molecular Probes. (2016). An introduction to immunofluorescence staining of cultured cells [Video]. YouTube. [Link]
- SHyNE Resource.
- Chen, K., & Chen, X. (2010). Design and development of molecular imaging probes. Current Topics in Medicinal Chemistry, 10(12), 1227-1236. [Link]
- Davies, M. J., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine, 182, 126-140. [Link]
- Codreanu, S. G., et al. (2012). Biotinylated Probes for the Analysis of Protein Modification by Electrophiles. In: Chemical Proteomics. Methods in Molecular Biology, vol 803. Humana Press. [Link]
- Superior BioDiagnostics. Immunofluorescence Staining Protocol: Step-By-Step Guide. [Link]
- ResearchGate. (2008).
- Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules, 2023, 28(14), 5395. [Link]
- Vasavirama, K. (2013). Molecular probes and their applications. International Journal of Life Sciences, Biotechnology and Pharma Research, 2(1), 32-41. [Link]
- Gyros Protein Technologies. (2020). Biotinylation of capture reagent E-learning video [Video]. YouTube. [Link]
- Bendall, S. C., et al. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Cytometry Part A, 93(4), 416-421. [Link]
- Eurogentec. Pitfalls of primer and probe design and synthesis. [Link]
- Shain, W., et al. (2017). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1660, 233-242. [Link]
- French, D., et al. (2008). Molecular probes: insights into design and analysis from computational and physical chemistry. Biochemical Society Transactions, 36(Pt 1), 44-48. [Link]
- QIAGEN.
- Jokerst, J. V., & Gambhir, S. S. (2011). Techniques for molecular imaging probe design. Molecular Imaging, 10(4), 219-232. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of 4-(2-Methoxyphenyl)benzaldehyde, a key intermediate in various research and development applications. We will focus on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and versatile method for this transformation. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction for maximum yield and purity.
General Reaction Overview: The Suzuki-Miyaura Coupling
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction forms a crucial carbon-carbon bond between two aromatic rings. There are two primary synthetic routes:
-
Route A: Coupling of 4-formylphenylboronic acid with 2-bromoanisole (or another 2-haloanisole).
-
Route B: Coupling of 2-methoxyphenylboronic acid with 4-bromobenzaldehyde (or another 4-halobenzaldehyde).
Both routes are viable, but this guide will frequently reference challenges associated with Route A , as electron-deficient boronic acids like 4-formylphenylboronic acid are particularly susceptible to side reactions that can diminish yield.[2]
The catalytic cycle, the heart of the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable, A or B?
Both routes are chemically sound. The choice often depends on the commercial availability, cost, and stability of the starting materials. However, a key consideration is the stability of the boronic acid. 4-Formylphenylboronic acid (Route A) is an electron-deficient arylboronic acid, making it more susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][4] If you encounter persistent issues with this side reaction, switching to Route B with the more stable, electron-rich 2-methoxyphenylboronic acid may improve yields.
Q2: How do I select the optimal palladium catalyst and ligand?
The choice is critical and depends on the reactivity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1]
-
For Aryl Iodides and Bromides: Standard, less expensive catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.
-
For Aryl Chlorides: Aryl chlorides are cheaper but significantly less reactive.[5] Their use requires more sophisticated and highly active catalyst systems. Modern dialkylbiaryl phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos), are exceptionally effective.[3] They are electron-rich and sterically bulky, which facilitates the challenging oxidative addition step with aryl chlorides and accelerates the final reductive elimination step.[6] N-heterocyclic carbene (NHC) ligands also show excellent performance for coupling aryl chlorides.[7]
Q3: What is the function of the base, and how do I choose one?
The base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[1][7][8][9]
-
Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.
-
Selection Criteria:
-
K₃PO₄ is a moderately strong base that is often a good starting point, particularly for sensitive substrates.
-
Cs₂CO₃ is more soluble in organic solvents and can be effective at lower temperatures but is more expensive.
-
Stronger bases like sodium hydroxide (NaOH) or alkoxides can be used but may promote side reactions, including protodeboronation or hydrolysis of functional groups.[2]
-
Q4: Why is an inert atmosphere so critical for the reaction?
The active catalytic species is a Palladium(0) complex. Oxygen can oxidize this Pd(0) to Pd(II), effectively deactivating the catalyst and halting the catalytic cycle.[2][10] Oxygen can also promote the unwanted homocoupling of boronic acids.[4][11] Therefore, it is imperative to thoroughly degas all solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific issues you might encounter during your experiments. A logical troubleshooting workflow is essential for efficiently identifying and solving problems.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 1: Low Conversion of Starting Materials
Q: My reaction is sluggish, and I'm recovering most of my starting materials. What are the primary suspects?
A: This issue almost always points to a problem with catalyst activity or fundamental reaction setup.
-
Catalyst Deactivation: As mentioned, the Pd(0) catalyst is sensitive to oxygen.[10] Ensure your inert gas technique is flawless. Use freshly opened or properly stored catalysts and ligands. Phosphine ligands, in particular, can oxidize to phosphine oxides over time.[2]
-
Inadequate Catalyst System: If you are using a less reactive aryl halide (especially a chloride), a simple Pd(PPh₃)₄ catalyst may not be active enough.[4][5] You will likely need to switch to a more potent system, such as Pd(OAc)₂ paired with a Buchwald ligand (e.g., SPhos).[3]
-
Solvent and Water Content: Solvents must be anhydrous (if specified) and thoroughly degassed.[2] While many Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate transmetalation, too much can promote side reactions.[1][12] The solvent itself plays a crucial role; polar aprotic solvents like DMF or dioxane are common, and their ability to stabilize charged intermediates can affect reaction rates.[13][14][15]
-
Insufficient Temperature: While some modern catalysts work at room temperature, many Suzuki couplings require heating (typically 80-110 °C) to achieve a reasonable rate.[5]
Problem 2: Dominant Side-Product Formation
Q: My starting material is consumed, but my yield is low due to a major byproduct. I see a lot of anisole (from 2-bromoanisole) in my crude NMR. What is this, and how can I prevent it?
A: You are observing dehalogenation , a common side reaction where the halide is replaced by a hydrogen atom.[4][16]
-
Causality: This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before transmetalation can happen. The source of the hydride can be the solvent (especially alcohols), the base, or even trace water. Subsequent reductive elimination yields the dehalogenated arene (Ar-H).[16]
-
Solutions:
-
Use a Non-Hydride-Donating Solvent: Avoid using alcohol as a primary solvent. Toluene, dioxane, or DMF are better choices.
-
Control Water: While some water can be beneficial, excess can be detrimental. Try running the reaction under strictly anhydrous conditions or carefully titrating the amount of water.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can accelerate the desired transmetalation step, allowing it to outcompete the dehalogenation pathway.
-
Q: My main byproduct is 2,2'-dimethoxybiphenyl or 4,4'-diformyldiphenyl. What is this homocoupling?
A: You are observing homocoupling , the dimerization of your starting materials.[4]
-
Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[4][11] It can also occur if the transmetalation is slow, allowing two boronic acid-derived groups to load onto the palladium center. Homocoupling of the aryl halide can also occur but is generally less common.
-
Solutions:
-
Rigorous Degassing: The most critical step. Ensure your reaction is completely free of oxygen.[11]
-
Use a Pd(0) Precatalyst: Using a precatalyst already in the Pd(0) state (like Pd(PPh₃)₄) can sometimes help, although Pd(II) precatalysts are often more stable and convenient. If using a Pd(II) source, ensure conditions favor its rapid reduction to Pd(0) in the catalytic cycle.
-
Control Reaction Temperature: Excessively high temperatures can sometimes promote side reactions.
-
Q: I am using Route A, and I see a lot of benzaldehyde in my product mixture. Why am I losing the boronic acid group?
A: This is a classic case of protodeboronation .[2]
-
Causality: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond. It is particularly problematic for electron-deficient arylboronic acids (like 4-formylphenylboronic acid) and can be accelerated by aqueous base and elevated temperatures.[2][4]
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH to weaker inorganic bases like K₃PO₄ or K₂CO₃.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust boronate ester, such as a pinacol ester or an MIDA boronate. These reagents are more stable and release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[2]
-
Anhydrous Conditions: Using anhydrous solvents and bases can significantly suppress this water-mediated side reaction.
-
Lower Temperature & Shorter Time: Optimize the reaction to run at the lowest possible temperature for the shortest time required for completion.
-
Recommended Protocol and Optimization Parameters
This protocol provides a robust starting point for the synthesis of this compound via Route A.
Experimental Protocol: Suzuki Coupling of 2-Bromoanisole and 4-Formylphenylboronic acid
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromoanisole (1.0 equiv). Then, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water, 0.1 M concentration relative to the aryl halide). The solvent should be thoroughly sparged with argon or nitrogen for at least 20-30 minutes prior to use.[17]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine the consumption of the limiting reagent (2-bromoanisole).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Table: Recommended Starting Conditions
| Parameter | Aryl Bromide / Iodide | Aryl Chloride | Rationale & Reference |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%) | Chlorides require more active catalyst systems.[3][5] |
| Ligand | PPh₃ (2-4 mol%) or PCy₃ (2-4 mol%) | SPhos (2-6 mol%) or XPhos (2-6 mol%) | Bulky, electron-rich biaryl phosphines are essential for activating C-Cl bonds.[3][18] |
| Base | K₂CO₃ or K₃PO₄ (2 equiv) | K₃PO₄ or Cs₂CO₃ (2 equiv) | Stronger bases may be needed to facilitate the catalytic cycle with less reactive halides.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, THF, Toluene | Solvent choice can significantly impact reaction rate and selectivity.[13][19] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures are often required to drive the oxidative addition of aryl chlorides. |
References
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6083-6091. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Prospect of 2-Bromoanisole: A Synthetic Route Analysis by Manufacturer. [Link]
- Wikipedia. 4-Formylphenylboronic acid. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- YouTube. Synthesis of 2 bromoanisole. [Link]
- Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(4), 1403–1413. [Link]
- Uozumi, Y., et al. (2012). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 17(10), 11772-11781. [Link]
- GSK. Use of Base Metals in Suzuki Coupling. [Link]
- Addo, F. B., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(40), 8866-8875. [Link]
- Smith, R. C. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- Molbase. 4-formylphenylboronic acid - 87199-17-5 - Structure, Synthesis, Properties. [Link]
- Wikipedia. 2-Bromoanisole. [Link]
- PrepChem. Synthesis of meta-bromoanisole. [Link]
- PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- ResearchGate. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Stolar, M., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(1). [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Patsnap. P-methoxybenzaldehyde patented technology retrieval search results. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of 4-(2-Methoxyphenyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(2-Methoxyphenyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable biphenyl aldehyde intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product after synthesis is a yellow or brownish solid. How can I remove colored impurities and unreacted starting materials?
A1: The coloration in your crude product typically arises from two sources: polymeric byproducts formed under reaction conditions (e.g., Suzuki-Miyaura coupling) and the oxidation of the aldehyde functional group. Unreacted starting materials or homocoupled side products can also be present. A multi-step purification strategy is the most robust approach.
The core principle is to leverage the differing physical properties (solubility, polarity) of the desired product versus the impurities. A logical workflow involves an initial wash, followed by recrystallization, and if necessary, column chromatography for ultimate purity.
Caption: General purification workflow for this compound.
Step 1: Initial Wash (Trituration) This step aims to remove highly non-polar impurities (like biphenyl from homocoupling) and some colored materials that have poor solubility in less polar solvents compared to your product.
-
Procedure: Stir your crude solid vigorously in a minimal amount of a cold, non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. Your product should be sparingly soluble, while many impurities dissolve.
-
Causality: This is a pre-purification step. By removing a significant fraction of impurities here, the subsequent recrystallization becomes more effective, as the presence of high impurity loads can sometimes inhibit crystal formation.
Step 2: Recrystallization This is the primary purification technique for this compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the more soluble impurities behind in the solution.[1][2]
-
Protocol: See Protocol 1: Purification by Recrystallization .
-
For Colored Impurities: If the hot solution is still colored, you can add a small amount of activated charcoal (Norit).[1][2] The charcoal adsorbs colored polymeric impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool.
Step 3: Column Chromatography If recrystallization fails to provide the desired purity, column chromatography is the definitive final step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[3]
-
Protocol: See Protocol 2: Purification by Column Chromatography .
-
Causality: this compound has moderate polarity. It can be effectively separated from less polar byproducts (which elute first) and more polar starting materials or baseline impurities (which are retained longer on the column).
Q2: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution is cooled below the melting point of the solute. This is common when the compound's melting point is lower than the solvent's boiling point or when the impurity level is very high, causing a significant melting point depression.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Lower the Boiling Point: Switch to a solvent with a lower boiling point. For this compound (m.p. ~58-61°C), solvents like diethyl ether or dichloromethane might be considered, though a solvent-pair system is often better.
-
Use a Two-Solvent System: This is often the best solution.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., hot ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.
Q3: My compound is streaking badly or appears to be decomposing on the silica gel column. What is the cause and how can I fix it?
A3: This is a classic issue for aldehydes on silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] These acidic sites can catalyze side reactions, such as acetal formation (if using alcohol in the eluent) or other acid-catalyzed decomposition pathways, leading to streaking (tailing) and yield loss.[4]
Solutions:
-
Neutralize the Eluent: The most common fix is to deactivate the acidic sites on the silica. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent mixture.[4] This will neutralize the acidity without interfering with the separation.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic or neutral stationary phase. Neutral alumina can be a good alternative for purifying sensitive aldehydes.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) rather than gravity chromatography to speed up the process.[3]
Frequently Asked Questions (FAQs)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [5] |
| Molecular Weight | 212.24 g/mol | [5] |
| Appearance | White to off-white or pale yellow solid | |
| Melting Point | 58-61 °C (lit.) | |
| Purity (Typical) | ≥97% |
Q: What are the most common impurities found in crude this compound? A: The impurity profile depends heavily on the synthetic route. For a Suzuki-Miyaura cross-coupling reaction, which is a common method for its synthesis, you can expect:
-
Unreacted Starting Materials: 2-Methoxyphenylboronic acid and a 4-formylphenyl halide (or vice-versa).
-
Homocoupling Products: Biphenyl (from the formylphenyl component) and 2,2'-dimethoxybiphenyl.
-
Protodeborylation Product: Anisole.
-
Residual Catalyst: Traces of palladium catalyst, which often impart a dark color to the crude product.
Q: What is a good starting point for a recrystallization solvent screen? A: A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] For a compound with the polarity of this compound, the following solvents and systems are excellent starting points.
| Solvent/System | Rationale |
| Ethanol or Isopropanol (IPA) | The hydroxyl group provides polarity to dissolve the compound when hot, but the alkyl chain makes it a poorer solvent when cold. Often yields good quality crystals. |
| Ethyl Acetate / Hexane | A classic two-solvent system.[6] Dissolve in minimal hot ethyl acetate and add hexane until cloudy. Offers excellent control over the crystallization process. |
| Toluene / Hexane | Good for less polar compounds. Toluene acts as the "good" solvent. |
| Ethanol / Water | A polar two-solvent system effective for many benzaldehyde derivatives.[7][8] |
Q: How should I store the purified this compound to maintain its purity? A: The aldehyde functional group is susceptible to oxidation by air, converting it to the corresponding carboxylic acid (4-(2-methoxyphenyl)benzoic acid). This process can be accelerated by light. Therefore, proper storage is critical.[9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed, amber glass vial to protect from air and light.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for single-solvent recrystallization.
-
Solvent Selection: Choose a suitable solvent by testing small amounts of your crude product in different solvents (see table above). The ideal solvent will dissolve the product when boiling but show low solubility at room temperature.[1]
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. For maximum yield, subsequently place the flask in an ice-water bath for 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[1][2]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for flash column chromatography.
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good eluent system (e.g., 10-20% Ethyl Acetate in Hexane) should give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the sand layer of the packed column.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small, numbered fractions (e.g., 10-15 mL each).
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- University of California, Los Angeles. (n.d.).
- University of Colorado Boulder. (n.d.).
- Professor Dave Explains. (2013).
- Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, 71(12). [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Lasec. (n.d.). Synthesis of saligenin analogues of phenylpropanolamines. [Link]
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
- PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]
- University of Rochester. (n.d.).
- Pharmaffiliates. (n.d.). Benzaldehyde-impurities. [Link]
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]
- Oriental Journal of Chemistry. (2016).
- Google Patents. (n.d.).
- Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results. [Link]
- PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. [Link]
- ResearchGate. (2015). (PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
- PubChem. (n.d.). 4'-(Methoxy-(1,1'-biphenyl)-4-carboxaldehyde). [Link]
- Cytiva Life Sciences. (n.d.).
- PubChem. (n.d.). 4-Methoxyphenylacetaldehyde. [Link]
- Wiley Online Library. (n.d.).
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
byproduct formation in the synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction to construct this valuable biaryl aldehyde. Our focus is to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common byproducts that can complicate purification and reduce yields.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and actionable solutions.
FAQ 1: Identifying Common Byproducts
Question: I've performed the Suzuki-Miyaura coupling between (2-methoxyphenyl)boronic acid and 4-bromobenzaldehyde. My crude NMR and LC-MS show several impurities. What are the most likely byproducts?
Answer: Based on the mechanism of the Suzuki-Miyaura reaction, several side reactions can occur, leading to predictable byproducts.[1] The most common impurities you should screen for are:
-
2,2'-Dimethoxybiphenyl (Homocoupling Product): This arises from the palladium-catalyzed coupling of two molecules of (2-methoxyphenyl)boronic acid. It is often the most significant byproduct, especially if oxygen is not rigorously excluded from the reaction.[1]
-
Anisole (Protodeboronation Product): This forms when the boronic acid's carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond from a proton source (like water or alcohol solvents).[2][3] Heteroaromatic and electron-rich boronic acids can be particularly susceptible to this decomposition pathway.[4]
-
4,4'-Diformylbiphenyl (Aryl Halide Homocoupling): Less common than boronic acid homocoupling, this byproduct results from the coupling of two molecules of 4-bromobenzaldehyde.
-
Biphenyl: While less direct, trace amounts of phenylboronic acid impurity in your starting material can lead to the formation of biphenyl.
-
Unreacted Starting Materials: Incomplete conversion will leave residual 4-bromobenzaldehyde and (2-methoxyphenyl)boronic acid (or its derivatives like boroxines) in the crude mixture.
FAQ 2: Troubleshooting Boronic Acid Homocoupling
Question: My primary impurity is 2,2'-dimethoxybiphenyl. What are the key experimental factors I need to control to minimize this homocoupling side reaction?
Answer: The homocoupling of boronic acids is typically an oxidative process promoted by Pd(II) species and oxygen.[1] To suppress the formation of 2,2'-dimethoxybiphenyl, you must focus on two critical areas: maintaining an inert atmosphere and optimizing your catalytic system.
Key Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[1] Standard purging with an inert gas (Argon or Nitrogen) for 15-20 minutes is good, but for sensitive substrates, it is insufficient.[5]
-
Best Practice: Employ three "freeze-pump-thaw" cycles for your solvent before adding the catalyst and reagents. This is the most effective method for removing dissolved oxygen.
-
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the boronic acid itself, leading to homocoupling.[1][6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step (forming your product) over side reactions.[8]
FAQ 3: Preventing Protodeboronation
Question: I am losing a significant portion of my (2-methoxyphenyl)boronic acid to anisole formation. How can I prevent this protodeboronation?
Answer: Protodeboronation is the hydrolysis of the C-B bond and is a major pathway for boronic acid decomposition.[2][3] It is highly dependent on the base, solvent, and temperature.[2][4]
Key Mitigation Strategies:
-
Base Selection: The choice and stoichiometry of the base are critical.[10] Strong, highly aqueous bases can accelerate protodeboronation.[11]
-
Solvent System: The presence of water is necessary for protodeboronation.[4] While many Suzuki protocols use aqueous mixtures, minimizing the water content can be crucial.
-
Temperature Control: Higher temperatures accelerate the rate of protodeboronation.[2][4]
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling (e.g., 60-80 °C). If the reaction is sluggish, it is often better to screen for a more active catalyst system rather than simply increasing the temperature.[11]
-
Part 2: Visualizing Reaction Pathways
Understanding the main catalytic cycle in relation to the competing side reactions is key to effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired Suzuki-Miyaura catalytic cycle for product formation.
Diagram 2: Competing Byproduct Pathways
Caption: Major competing pathways leading to byproduct formation.
Part 3: Optimized Protocol & Purification
This section provides a robust, field-tested starting point for the synthesis and a guide for purifying the final compound.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize byproduct formation by incorporating best practices for maintaining an inert atmosphere and using a highly active catalyst system.
Materials & Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
(2-Methoxyphenyl)boronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, (2-methoxyphenyl)boronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The solvent should have been previously degassed via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Guide: Removing Key Byproducts
The crude product is typically a solid contaminated with the byproducts mentioned above. Flash column chromatography is the most effective purification method.
Troubleshooting Purification:
| Byproduct to Remove | Polarity Relative to Product | Recommended Eluent System | Notes |
| Anisole | Much less polar | Hexanes / Ethyl Acetate (e.g., 98:2) | Anisole will elute very quickly from the column. |
| 2,2'-Dimethoxybiphenyl | Slightly less polar | Hexanes / Ethyl Acetate (e.g., 95:5 to 90:10) | This byproduct often co-elutes closely with the product. A shallow gradient and careful fraction collection are required for good separation. |
| 4,4'-Diformylbiphenyl | More polar | Hexanes / Ethyl Acetate (e.g., 70:30) | This byproduct will elute after the desired product. |
| Unreacted 4-Bromobenzaldehyde | Similar polarity | Hexanes / Ethyl Acetate (e.g., 90:10) | Can be difficult to separate from the product. Driving the reaction to completion is the best strategy. |
Standard Chromatography Protocol:
-
Slurry: Adsorb the crude solid onto a small amount of silica gel.
-
Column: Pack a silica gel column and equilibrate with a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Elution: Load the adsorbed crude material onto the column. Elute with a shallow gradient of ethyl acetate in hexanes.
-
Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
Final Step: Concentrate the pure fractions under reduced pressure. The final product, this compound, should be a white to off-white solid. Recrystallization from a solvent system like hexanes/methanol can be performed for further purification if needed.[12]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Larrosa, I., & Dauncey, E. M. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synthesis, 50(15), 2898-2906. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Larrosa, I., & Dauncey, E. M. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- University of Bristol.
- Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Pereira, G. R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Köhler, K., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Jin, Z., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Dialnet. (2001).
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- University of Windsor. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimization of Suzuki Coupling Reactions with 2-Methoxyphenylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates like 2-methoxyphenylboronic acid, which possess both steric hindrance and electron-donating groups, can present unique challenges that lead to low yields or reaction failure. This guide is structured to directly address the common issues encountered when working with this and similar ortho-substituted arylboronic acids.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My Suzuki coupling reaction with 2-methoxyphenylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield with a sterically hindered and electron-rich substrate like 2-methoxyphenylboronic acid often points to issues with one or more of the following critical reaction parameters: catalyst activity, oxygen contamination, or suboptimal choice of ligand and base.[3]
-
Catalyst Activity and Choice: The active catalyst in a Suzuki coupling is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[3][4] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or more advanced, air-stable precatalysts (e.g., palladacycles) that are designed for challenging couplings.[3][5] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[3][6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting both the oxidative addition and reductive elimination steps, which can be slowed by steric hindrance.[3]
-
Oxygen Contamination: The presence of oxygen is detrimental to the reaction. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[3][6] It is crucial to ensure that your solvent is thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3]
-
Ligand and Base Selection: The choice of ligand and base is highly interdependent and critical for success.[3] For 2-methoxyphenylboronic acid, the ortho-methoxy group introduces significant steric bulk. This necessitates the use of bulky ligands that can accommodate this hindrance and facilitate the crucial transmetalation step.[3] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[7] However, a base that is too strong can promote side reactions.
Q2: I am observing significant protodeboronation of my 2-methoxyphenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often frustrating side reaction, particularly with electron-rich arylboronic acids.[3][8] The methoxy group in the ortho position of 2-methoxyphenylboronic acid makes it particularly susceptible to this pathway.
Here are several strategies to mitigate protodeboronation:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][9]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[3] This involves using dry solvents and ensuring all reagents are anhydrous.
-
Boronic Acid Stability: Boronic acids can degrade over time.[3] It is advisable to use a fresh batch or to protect the boronic acid. One effective method is to convert the boronic acid to a more stable diethanolamine adduct, which can be used directly in the coupling reaction, particularly in protic solvents.[3][10]
Q3: The steric hindrance from the ortho-methoxy group seems to be inhibiting the reaction. What specific conditions should I try to overcome this?
A3: Steric hindrance is a major hurdle with 2-methoxyphenylboronic acid, impacting both the transmetalation and reductive elimination steps of the catalytic cycle.[3] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.[11]
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Ligands like XPhos, SPhos, and RuPhos are specifically designed to facilitate couplings with sterically demanding substrates.[3] These ligands are not only bulky, which promotes reductive elimination, but also electron-rich, which accelerates oxidative addition.[6]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9] Temperatures in the range of 80–110 °C are common for these types of couplings.[3]
-
Choice of Solvent: The solvent can play a significant role. While dioxane/water mixtures are common, other solvents like toluene, DMF, or 2-methyltetrahydrofuran (MeTHF) might offer better solubility or facilitate the reaction differently.[6][9] For anhydrous conditions, toluene or dioxane are good starting points.
Q4: My reaction is not going to completion, and I see a mix of starting materials and product. What can I do to drive the reaction forward?
A4: Incomplete conversion can be due to catalyst deactivation, an equilibrium being reached, or insufficient reaction time.
-
Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 1-2 mol%) may be necessary to ensure enough active catalyst is present throughout the reaction.[1]
-
Reaction Time and Temperature: Monitor the reaction progress over a longer period. Some sterically hindered couplings may require extended reaction times (e.g., 12-24 hours).[11] A modest increase in temperature might also help push the reaction to completion.[9]
-
Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes help drive the reaction to completion, especially if some of the boronic acid is lost to side reactions like protodeboronation.[12]
Frequently Asked Questions (FAQs)
What is the role of the base in the Suzuki coupling?
The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is then able to transfer its organic group to the palladium center in the transmetalation step.[7]
Why is degassing the solvent so important?
Oxygen can act as an oxidant in the reaction mixture, leading to two primary detrimental effects: it can cause the homocoupling of the boronic acid to form a biaryl byproduct, and it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the catalytic cycle.[3][4]
Can I use an aryl chloride as a coupling partner for 2-methoxyphenylboronic acid?
Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[6] To successfully couple an aryl chloride, you will likely need a more active catalyst system, often involving specialized ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs), and potentially higher reaction temperatures.[3][7]
What are some common solvent systems for this type of Suzuki coupling?
A mixture of an organic solvent and water is very common, such as 1,4-dioxane/water or toluene/water.[6] The water helps to dissolve the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions using solvents like toluene, DMF, or THF may be preferable.[3][9]
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
Recommended Starting Conditions and Optimization Parameters
For a successful Suzuki coupling of 2-methoxyphenylboronic acid with a generic aryl bromide (Ar-Br), the following table provides a robust starting point for optimization.
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Screen other palladacycles (e.g., SPhos Pd G3) or use a Pd(0) source like Pd₂(dba)₃. | Air-stable precatalysts with built-in bulky ligands are ideal for sterically hindered substrates.[3] |
| Ligand | (Included in precatalyst) | If using a simple Pd source, add a bulky, electron-rich ligand like XPhos or SPhos (1.1-1.2 eq. relative to Pd). | Essential to overcome steric hindrance and promote key steps in the catalytic cycle.[3][11] |
| Base | K₂CO₃ (2-3 equivalents) | Screen other bases like K₃PO₄ (if protodeboronation is not an issue) or KF (if a milder base is needed).[3][9] | The base must be strong enough to form the boronate but not so strong as to cause side reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Try anhydrous conditions with toluene or DMF. 2-MeTHF is another good alternative.[3][6] | Solvent choice affects solubility and can influence the rate of side reactions.[6][9] |
| Temperature | 100 °C | Optimize between 80-120 °C. | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates.[3][9] |
| Concentration | 0.1 - 0.5 M (relative to limiting reagent) | Vary concentration to assess solubility and reaction rate effects. | A balance must be struck between ensuring solubility and maintaining a reasonable reaction rate.[3] |
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-methoxyphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
References
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- RSC Publishing. (2014, November 6). Suzuki–Miyaura coupling of arylboronic acids to gold(III).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Protodeboronation.
- PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guide to the Storage and Stability of 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support guide for 4-(2-Methoxyphenyl)benzaldehyde (CAS No. 16064-04-3). This document is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered with this valuable aromatic aldehyde. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your experiments and the longevity of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the primary visual signs of degradation for this compound?
A: The most common signs of degradation are a noticeable change in color, typically from white or off-white to yellow or brown, and a change in physical form. If stored improperly, the solid powder may become clumpy, thick, or even partially liquefy over time due to the formation of impurities. A key indicator of advanced degradation is the polymerization of the aldehyde into a solid, waxy trimer, which will significantly reduce the product's aroma and reactivity.[1]
Q2: What is the main chemical reaction causing the instability of this compound?
A: The primary degradation pathway is the oxidation of the aldehyde functional group (-CHO) to the corresponding carboxylic acid, 4-(2-Methoxyphenyl)benzoic acid.[2] This reaction, known as autoxidation, is a free-radical process initiated and accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4][5]
Q3: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and maintain purity, the compound must be protected from the key degradation factors. We recommend the following:
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to displace oxygen.[6]
-
Container: Use a tightly sealed, amber glass vial or bottle to protect from light and air.[6][7]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is highly recommended to slow the rate of chemical degradation.[3][8]
-
Purity: Ensure the compound is free from acidic or metallic impurities, which can catalyze oxidation.
Q4: I've observed some yellowing of my compound. Is it still usable for my synthesis?
A: Minor discoloration indicates the onset of degradation, but the material may still be suitable for applications where absolute purity is not critical. However, the presence of the carboxylic acid impurity can interfere with subsequent reactions, especially those sensitive to acidic conditions or requiring precise stoichiometry. We strongly advise performing a purity analysis (e.g., HPLC, GC, or NMR) to quantify the level of degradation before use. For high-stakes applications like GMP synthesis or creating analytical standards, using discolored material is not recommended.
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving specific problems you may encounter.
Issue 1: A New Impurity Peak is Detected During Analytical Testing (HPLC/GC)
-
Probable Cause: This is the classic signature of oxidation. The new peak, typically with a different retention time, corresponds to the more polar 4-(2-Methoxyphenyl)benzoic acid. Aldehydes are prone to oxidation, and even with careful handling, some degradation can occur over time.[2][9]
-
Troubleshooting & Resolution:
-
Confirm Identity: If possible, confirm the identity of the impurity peak using a method like LC-MS or by comparing its retention time to a standard of the suspected carboxylic acid.
-
Quantify Degradation: Use the peak area from your chromatogram to determine the percentage of impurity. If the purity has fallen below the acceptable limit for your experiment, you have two options:
-
Purification: For small amounts of valuable material, purification via column chromatography or recrystallization may be viable (see Protocol 3.3).
-
Replacement: For most applications, the most time- and cost-effective solution is to discard the degraded batch according to safety protocols and use a fresh, high-purity lot.
-
-
Prevent Recurrence: Review your storage procedures. Ensure the compound is being stored under an inert atmosphere and protected from light and heat as detailed in Protocol 3.1.
-
Issue 2: The Compound Fails to React as Expected in a Subsequent Synthetic Step
-
Probable Cause: A lower-than-expected purity is the most likely culprit. The actual amount of active aldehyde in your degraded starting material is less than what was measured by mass, leading to an incorrect molar ratio and incomplete conversion. Additionally, the acidic carboxylic acid impurity can poison catalysts or react with basic reagents, further inhibiting your desired reaction.
-
Troubleshooting & Resolution:
-
Re-analyze Purity: Immediately perform a quantitative purity analysis (qNMR or HPLC with a standard) on the starting material to determine the true percentage of the aldehyde.
-
Adjust Stoichiometry: If the material is only minimally degraded and must be used, you can adjust the amount of starting material based on the new purity value. However, this does not account for potential side reactions from the impurity.
-
Implement a Quality Control (QC) Check: Institute a mandatory QC check on all aldehyde reagents that have been in storage for an extended period before they are used in a reaction. This self-validating step prevents the waste of more valuable downstream reagents.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for handling potential stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Key Protocols & Methodologies
Protocol 3.1: Recommended Storage Procedure
This protocol ensures the maximum possible shelf-life for your compound.
-
Receiving: Upon receipt, inspect the container for an intact seal. Do not accept if the seal is broken.
-
Inerting: Before first use, transfer the material inside a glovebox or use a Schlenk line. If neither is available, briefly flush the headspace of the manufacturer's bottle with a gentle stream of dry argon or nitrogen.
-
Aliquotting: It is highly recommended to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to air and moisture each time it is needed.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.[7] For long-term storage, sealing the cap with parafilm provides an extra barrier.
-
Labeling: Clearly label each aliquot with the compound name, lot number, and the date it was aliquotted.
-
Storage: Place the sealed, labeled vials into a secondary container and store them in a refrigerator at 2-8°C, away from any light sources.
Protocol 3.2: Purity Assessment by Reverse-Phase HPLC
This method provides a reliable way to separate this compound from its primary degradation product, 4-(2-Methoxyphenyl)benzoic acid.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic or acetic acid to ensure protonation of the carboxylic acid). A typical starting ratio is 60:40 (Acetonitrile:Water). Adjust as needed for optimal separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the aldehyde in acetonitrile at approximately 1 mg/mL.
-
Dilute to a working concentration of ~50-100 µg/mL.
-
Inject 10 µL onto the column.
-
Expected Result: The less polar aldehyde will have a longer retention time than the more polar carboxylic acid impurity. Purity can be calculated based on the relative peak areas.
-
Section 4: The Science Behind the Instability
A deeper understanding of the degradation mechanism is key to preventing it.
The Mechanism of Autoxidation
The conversion of aldehydes to carboxylic acids in the presence of oxygen is a classic free-radical chain reaction. While various oxidants can be used in synthesis to achieve this transformation, autoxidation occurs spontaneously under storage.[9][11][12]
Degradation Pathway Diagram
Caption: Primary degradation pathway of the compound.
Factors Influencing Degradation Rate
The rate of oxidation is not constant; it is heavily influenced by the storage environment.
| Factor | Impact on Stability | Rationale |
| Oxygen (Air) | High Impact | Oxygen is a necessary reactant in the autoxidation chain reaction. Removing it by storing under inert gas is the most effective preventative measure.[2] |
| Light (UV) | High Impact | Light, particularly in the UV spectrum, provides the energy to initiate the free-radical chain reaction (photolysis), dramatically accelerating degradation.[13][14] |
| Elevated Temperature | Medium Impact | Higher temperatures increase the kinetic energy of molecules, speeding up the rate of all chemical reactions, including oxidation.[15] |
| Metal Ions/Acids | Medium Impact | Trace metals or acidic impurities (including the product carboxylic acid itself) can act as catalysts, lowering the activation energy for the oxidation process. |
References
- Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University Digital Commons. Available at: https://digitalcommons.misericordia.edu/chem_sp/1/
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-(Trifluoromethyl)benzaldehyde. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/129658
- Key Organics. (2017). Safety Data Sheet for 2-[(4-chlorophenyl)methoxy]benzaldehyde. Available at: https://www.keyorganics.net/sites/default/files/sds/VS-04976.pdf
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Methoxybenzaldehyde. Available at: https://www.alfa.com/en/msds/?language=EN&cas=123-11-5
- Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. Available at: https://pubmed.ncbi.nlm.nih.gov/8161608/
- D'Ambrosio, A., et al. (2018). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 23(10), 2469. Available at: https://www.mdpi.com/1420-3049/23/10/2469
- Park, J., et al. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.2c12217
- Naidoo, P. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: https://www.researchgate.
- Bio-Connect. (n.d.). Safety Data Sheet for 2-Chlorobenzaldehyde. Available at: https://www.bio-connect.nl/media/sds/files/BC.C0589-SDS-_EN.pdf
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Available at: https://www.organic-chemistry.
- Oprean, R., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: https://www.researchgate.
- Lins, A., et al. (2012). Model studies on benzene formation from benzaldehyde. ResearchGate. Available at: https://www.researchgate.net/figure/Possible-degradation-pathways-leading-from-benzaldehyde-to-benzene-or-benzoic-acid_fig1_230600020
- Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-868. Available at: https://pubmed.ncbi.nlm.nih.gov/21828928/
- Mukaiyama, T., et al. (1991). Oxidation of Aldehydes into Carboxylic Acids. Chemistry Letters. Available at: https://www.jstage.jst.go.jp/article/cl1972/20/6/20_6_1009/_pdf
- Fisher Scientific. (2024). Safety Data Sheet for 2-Hydroxy-4-methoxybenzaldehyde. Available at: https://www.fishersci.com/msds?productName=AC121750050
- CymitQuimica. (2024). Safety Data Sheet for 4-(4-Methoxyphenoxy)benzaldehyde. Available at: https://www.cymitquimica.com/sds/EN/F460396.pdf
- National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions. Available at: https://ncert.nic.
- Request PDF. (2025). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available at: https://www.researchgate.
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Available at: https://www.allanchem.
- Pell Wall. (2013). Aldehydes: identification and storage. Available at: https://pellwall.
- AccuStandard. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Available at: https://www.accustandard.
- MDPI. (2024). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. Available at: https://www.mdpi.com/1422-0067/25/11/5938
- Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available at: https://www.researchgate.net/publication/322194639_Effects_of_storage_time_and_temperature_on_toxic_aldehydes_and_polycyclic_aromatic_hydrocarbons_in_flavouring_oil_gravy_during_storage
- ResearchGate. (2017). (PDF) Degradation Pathway. Available at: https://www.researchgate.
- Human Metabolome Database. (2007). Showing metabocard for Benzaldehyde (HMDB0006115). Available at: https://hmdb.ca/metabolites/HMDB0006115
- Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Available at: https://www.sigmaaldrich.
- ChemicalBook. (n.d.). 4'-METHOXY-BIPHENYL-2-CARBALDEHYDE Product Description. Available at: https://www.chemicalbook.com/ProductDesc_EN_16064-04-3.htm
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Technical Support Center: Synthesis of Substituted Benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these critical intermediates. We will move beyond simple protocols to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Section 1: Troubleshooting Electrophilic Formylation Reactions
Electrophilic formylation is a cornerstone of benzaldehyde synthesis, but its success is highly dependent on the substrate's electronic properties and the specific reaction chosen. Below, we address the most common pitfalls encountered with the Vilsmeier-Haack, Duff, and Gattermann reactions.
1.1 Vilsmeier-Haack Reaction
This reaction is prized for its use of relatively mild and accessible reagents (a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic and heteroaromatic compounds.[1] However, its effectiveness plummets when faced with certain substrates.
Question: My Vilsmeier-Haack reaction is failing or giving very low yields with my electron-deficient aromatic substrate. What's going wrong and how can I fix it?
Answer:
This is a classic limitation of the Vilsmeier-Haack reaction. The core issue is the electrophilicity of the Vilsmeier reagent (a chloroiminium ion, [ClCH=N(CH₃)₂]⁺).
-
Causality (The "Why"): The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts acylations.[2] Its reaction with an aromatic ring is a standard electrophilic aromatic substitution. Electron-donating groups (EDGs) on the ring, such as alkoxy (-OR), amino (-NR₂), or even alkyl groups, stabilize the positively charged intermediate (the sigma complex), accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) destabilize this intermediate, making the reaction sluggish or preventing it from proceeding altogether.[3]
-
Troubleshooting & Solutions:
-
Increase Reaction Temperature: For moderately deactivated substrates, increasing the reaction temperature (e.g., from room temperature to 60-80°C) can provide the necessary activation energy.[1][4] However, monitor the reaction closely, as this can also lead to decomposition or side reactions.
-
Consider Alternative Formylation Methods: For strongly deactivated systems, the Vilsmeier-Haack reaction is often not the appropriate choice. You should consider alternative synthetic routes, such as:
-
Nucleophilic Aromatic Substitution (SₙAr): If your ring is substituted with strong EWGs, an SₙAr reaction on a corresponding aryl halide with a protected aldehyde equivalent may be more effective.
-
Metal-Catalyzed Cross-Coupling: Formylation of aryl halides or organometallic reagents using CO gas or other formylating agents is a powerful alternative.[5]
-
Oxidation of a Benzyl Group: If a corresponding toluene derivative is available, selective oxidation is a viable path (see Section 2).
-
-
Question: After quenching my reaction, I suspect incomplete hydrolysis of the intermediate iminium salt. How can I ensure complete conversion to the aldehyde?
Answer:
This is a common workup issue. The reaction does not directly produce the aldehyde; it produces an iminium salt intermediate that must be hydrolyzed to release the final product.
-
Causality (The "Why"): The C=N double bond of the iminium salt is less susceptible to hydrolysis than one might expect, especially if the workup conditions are not optimal. Vigorous and complete hydrolysis is required to convert the iminium salt to the aldehyde.[4]
-
Protocol: Optimized Hydrolysis Workflow
-
Quenching: Cool the reaction mixture to 0°C. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This dissipates the heat from quenching the reactive phosphoryl chloride species.
-
Buffering: Add a solution of sodium acetate or sodium carbonate in water. This neutralizes the strong acid generated and helps buffer the pH, which can be critical for the stability of some substituted benzaldehydes.
-
Vigorous Stirring: Stir the quenched mixture vigorously at room temperature for several hours, or even overnight. This is the most critical step. The hydrolysis is often a two-phase reaction, and efficient mixing is essential to drive it to completion.
-
Monitoring: Before proceeding to extraction, take a small sample of the organic layer and analyze it by TLC or LC-MS to confirm the disappearance of the iminium intermediate and the formation of the aldehyde.
-
1.2 Duff Reaction
The Duff reaction formylates highly activated aromatics, like phenols, using hexamethylenetetramine (HMTA).[6][7] Its primary advantage is ortho-selectivity, but it can be plagued by low yields and side reactions.[8][9]
Question: I'm observing a significant amount of di-formylated by-product in my Duff reaction. How can I improve mono-formylation?
Answer:
Di-formylation is a frequent side reaction, especially when both ortho positions of a phenol are unsubstituted.[3] The key is to control the stoichiometry and reaction conditions to favor the mono-substituted product.
-
Causality (The "Why"): The initial mono-formylated product is still an activated aromatic ring and can undergo a second formylation, particularly if there is an excess of the electrophilic iminium species generated from HMTA.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Carefully reduce the amount of HMTA relative to the phenolic substrate. Start with a 1:1 molar ratio and adjust downwards if di-formylation persists. This limits the availability of the formylating agent.[3]
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-formylated product is maximized, quench the reaction immediately. Prolonged reaction times increase the likelihood of a second formylation event.
-
Optimize Temperature: Higher temperatures can lead to both di-formylation and the formation of polymeric resins.[3] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
1.3 Gattermann Reaction
The Gattermann reaction uses hydrogen cyanide (HCN) and HCl to formylate aromatic compounds, often with a Lewis acid catalyst.[10] Due to the extreme toxicity of HCN, this reaction has been modified.
Question: My Gattermann reaction yield is low, and our lab wants to avoid using HCN gas. Are there safer and more efficient alternatives?
Answer:
Yes, concerns over the safety and handling of HCN have led to several effective modifications of the Gattermann reaction. Low yields in the classic procedure can stem from the difficulty of handling gaseous reagents and potential side reactions.[11]
-
Causality (The "Why"): The reaction requires the in-situ formation of formimidoyl chloride (ClCH=NH), which then acts as the electrophile. The efficiency of its generation and subsequent reaction is critical. Modern variants generate the necessary reagents in situ from safer, solid precursors.
-
Recommended Alternatives:
-
The Zinc Cyanide (Adams) Modification: This is the most common and practical alternative. Zinc cyanide (Zn(CN)₂), a solid, is used in place of HCN. In the presence of HCl, it reacts to generate HCN in situ, which then participates in the reaction. ZnCl₂ is also formed, which serves as the Lewis acid catalyst. This method is significantly safer and often gives better yields because the reagents are easier to handle.[10][12]
-
The Gattermann-Koch Reaction: For non-phenolic substrates, the Gattermann-Koch reaction uses carbon monoxide (CO) and HCl under pressure with a catalyst (e.g., AlCl₃/CuCl).[13][14] This completely avoids cyanides but is not applicable to phenol or phenol ether substrates.[10][15]
-
| Formylation Method | Typical Substrates | Conditions | Pros | Cons |
| Vilsmeier-Haack | Electron-rich aromatics (anilines, phenols, pyrroles)[2] | DMF, POCl₃, 0-80°C[4] | Mild reagents, versatile for heterocycles. | Fails with electron-deficient rings.[3] |
| Duff Reaction | Highly activated phenols, anilines[6] | HMTA, acid (e.g., TFA, boric/glycerol), heat[8][16] | Good ortho-selectivity. | Often low yields (~15-20%), risk of di-formylation.[3][8] |
| Gattermann (Adams) | Phenols, phenol ethers, activated aromatics[17] | Zn(CN)₂, HCl, Lewis Acid | Safer than using HCN gas, good yields.[12] | Zn(CN)₂ is still highly toxic. |
| Gattermann-Koch | Alkylbenzenes, polycyclic aromatics[13] | CO, HCl, AlCl₃/CuCl, high pressure | Avoids cyanides. | Not suitable for phenols/ethers, requires high pressure.[10] |
Section 2: Troubleshooting Oxidation of Toluene Derivatives
Question: I'm trying to oxidize a substituted toluene to the corresponding benzaldehyde, but I'm primarily isolating the over-oxidized benzoic acid. How can I stop the reaction at the aldehyde stage?
Answer:
This is the central challenge of this synthetic route. Aldehydes are more susceptible to oxidation than the starting toluene, making over-oxidation to the carboxylic acid a common and frustrating pitfall.[18]
-
Causality (The "Why"): The C-H bonds of the aldehyde are weaker and more polarized than the benzylic C-H bonds of the toluene, making the aldehyde intermediate highly reactive to the oxidant. The key to success is using a method that either selectively reacts with the toluene or allows for the removal of the aldehyde from the reaction medium as it is formed.
-
Troubleshooting & Solutions:
-
Use Stoichiometric Cr(VI) Reagents in Anhydrous Media: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in anhydrous solvents (e.g., dichloromethane) are classic solutions. They are generally mild enough to stop at the aldehyde stage without requiring water, which can facilitate over-oxidation.
-
Étard Reaction: Using chromyl chloride (CrO₂Cl₂) in an inert solvent like CCl₄ or CS₂ forms a stable chromium complex (the Étard complex) with the toluene. This complex is then hydrolyzed during workup to release the aldehyde, preventing over-oxidation. This method is effective but uses a highly toxic and reactive chromium reagent.
-
Side-Chain Halogenation followed by Hydrolysis: This two-step approach offers excellent control.
-
Step 1: Perform a free-radical bromination of the toluene using N-bromosuccinimide (NBS) and a radical initiator (AIBN or light) to form the benzyl bromide.
-
Step 2: Hydrolyze the benzyl bromide to the benzaldehyde using methods like the Sommelet reaction (with hexamine) or by heating with aqueous sodium carbonate.
-
-
Catalytic Aerobic Oxidation: Modern methods use catalysts (e.g., Co, Mn, or Fe complexes) with molecular oxygen or air as the oxidant. These can be highly selective but require careful optimization of catalyst, temperature, and pressure to avoid benzoic acid formation.[19]
-
| Oxidation Method | Reagents | Key Advantage | Key Disadvantage |
| PCC / PDC | Pyridinium (di)chromate, CH₂Cl₂ | Good control, stops at aldehyde. | Stoichiometric toxic chromium waste. |
| Étard Reaction | CrO₂Cl₂, CCl₄ then H₂O | Forms a stable intermediate, preventing over-oxidation. | Highly toxic and hazardous reagent. |
| Halogenation/Hydrolysis | 1. NBS, AIBN2. Hydrolysis (e.g., Sommelet) | Excellent control, avoids strong oxidants. | Two distinct synthetic steps required. |
| Catalytic Air Oxidation | Metal catalyst (e.g., CoFe₂O₄), O₂/Air[19] | "Green" (uses air), catalytic. | Requires significant optimization to ensure selectivity.[18][20] |
Section 3: General Experimental & Purification FAQs
Question: My substrate contains a sensitive functional group (e.g., a phenol or amine) that is incompatible with my desired formylation/oxidation conditions. What is the general strategy?
Answer:
The use of protecting groups is fundamental to modern organic synthesis when dealing with multifunctional molecules.[21] An ideal protecting group masks the reactivity of a functional group, is stable to a specific set of reaction conditions, and can be removed cleanly and selectively later.[22]
-
Strategy:
-
Protect: Selectively add a protecting group to the sensitive functionality. For example:
-
React: Perform the desired synthesis of the benzaldehyde.
-
Deprotect: Remove the protecting group under conditions that do not affect the newly formed aldehyde. The ability to deprotect one group in the presence of another is known as "orthogonality" and is a key concept.[21]
-
Question: I'm losing a significant amount of my volatile substituted benzaldehyde during workup and purification. What techniques can minimize this loss?
Answer:
Loss of volatile products, especially during solvent removal and chromatography, is a common issue.[24][25] The solution is to modify your workup and purification procedures to minimize evaporation.
-
Troubleshooting & Solutions:
-
Avoid High Vacuum/Heat: When removing solvents on a rotary evaporator, use a higher pressure (i.e., less vacuum) and a lower bath temperature. It is better to leave a small amount of solvent that can be removed in a later step than to lose the product.
-
Careful Extraction: Use a minimal amount of a lower-boiling-point solvent (like diethyl ether or dichloromethane) for extraction. Back-extract the aqueous layer to ensure full recovery.
-
Purification Alternatives:
-
Distillation: For thermally stable products, distillation under reduced pressure can be more effective than chromatography.
-
Flash Chromatography: If chromatography is necessary, use a higher-polarity solvent system to reduce the retention factor (Rƒ) of your product, allowing it to elute more quickly and minimizing the time it spends on the column where it can evaporate with the flowing solvent.[24][25]
-
Non-Volatile Derivatives: In some cases, it may be beneficial to convert the aldehyde to a stable, non-volatile derivative (like a semicarbazone or oxime) for purification, and then regenerate the aldehyde in a final step.
-
-
References
- ACS Publications. (2024). Manipulating Activity and Chemoselectivity of a Benzaldehyde Lyase for Efficient Synthesis of α-Hydroxymethyl Ketones and One-Pot Enantio-Complementary Conversion to 1,2-Diols.
- Royal Society of Chemistry. (n.d.). Redox-mediated electrified synthesis of benzaldehyde. Green Chemistry.
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Wikipedia. (n.d.). Duff reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Ch. 17 Reactions of Aromatic Compounds. (n.d.).
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
- Royal Society of Chemistry. (n.d.). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- SynArchive. (n.d.). Protecting Groups List.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Quora. (n.d.). Why can benzaldehyde not be synthesized by Friedel-Crafts acylation?.
- ResearchGate. (n.d.). Redox-Mediated Electrified Synthesis of Benzaldehyde.
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Wikipedia. (n.d.). Formylation.
- Chinese Journal of Chemical Physics. (n.d.). Selective synthesis of bio-based benzaldehyde using magnetic CoFe2O4@Biochar(HTR) catalyst.
- Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase. (n.d.).
- ACS Publications. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters.
- ChemEurope.com. (n.d.). Duff reaction.
- Duff Reaction. (n.d.).
- SynArchive. (n.d.). Duff Reaction.
- Royal Society of Chemistry. (n.d.). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
- Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation.
- ResearchGate. (2018). In the synthesis of benzimidazole the aromatic aldehydes with electron-donating groups and heteroaromatic compounds reacted a little faster, why?.
- Greenwich Academic Literature Archive (GALA). (2020). Reaction Chemistry & Engineering.
- YouTube. (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions.
- Wikipedia. (n.d.). Gattermann reaction.
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
- Unacademy. (n.d.). Gattermann Reaction.
- Chemistry Stack Exchange. (2017). Why does phenol react on oxygen in the Gattermann–Koch reaction?.
- YouTube. (2021). Gattermann Reaction | Prepare for GATE, JAM, NET.
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Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a critical challenge in the synthesis of 4-(2-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura cross-coupling: catalyst deactivation . Low yields, stalled reactions, and inconsistent results can often be traced back to the instability of the palladium catalyst. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing common catalyst deactivation pathways.
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success hinges on maintaining the integrity of the catalytic cycle.[1][2][3] The active catalyst, a Pd(0) species, is susceptible to various deactivation mechanisms that can halt this cycle prematurely.[4][5] This guide will explore these issues in a practical question-and-answer format, supported by detailed protocols and visual aids.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common observable issues during the synthesis.
Q1: My reaction mixture has turned black, and the conversion has stalled. What is happening?
A1: The formation of a black precipitate is the classic sign of palladium black formation.[6][7] This consists of agglomerated, catalytically inactive palladium nanoparticles.[5][7] The active, soluble Pd(0) catalyst has essentially crashed out of the solution, halting the reaction.
-
Underlying Causes:
-
Ligand Dissociation/Degradation: Phosphine ligands stabilize the Pd(0) center.[7][8][9] If the ligand dissociates or is oxidized (e.g., by residual oxygen), the unprotected palladium atoms aggregate.[6][7]
-
High Temperature: Excessive heat can accelerate both ligand dissociation and catalyst decomposition.[6][10]
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to agglomeration.[11]
-
-
Immediate Actions:
-
Cease Heating: Lowering the temperature may slow further precipitation but is unlikely to restart a fully stalled reaction.
-
Verify Inert Atmosphere: Ensure your nitrogen or argon purge is functioning correctly. Oxygen is a primary culprit in ligand degradation and catalyst oxidation.[6][12][13]
-
Review Ligand Choice: For this specific transformation, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often used to enhance catalyst stability and activity.[6][8][14]
-
Q2: The reaction is clean but extremely sluggish, with only partial conversion after an extended time. What's the likely issue?
A2: A slow reaction without obvious decomposition points to a low concentration of the active catalyst or inhibition of a key step in the catalytic cycle.
-
Underlying Causes:
-
Inefficient Pre-catalyst Reduction: Many Suzuki reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form.[5][11] This reduction can be inefficient, leading to a low concentration of the active species.
-
Poor Base Selection/Solubility: The base is not just a proton scavenger; it is critical for activating the boronic acid for the transmetalation step.[10][15] If the base is not strong enough or is poorly soluble in the reaction medium (e.g., K₃PO₄ in anhydrous THF), the transmetalation step can become the rate-limiting bottleneck.[10][16]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[10][12] It is often promoted by excess water or overly harsh basic conditions.[10]
-
-
Immediate Actions:
-
Monitor by TLC/LC-MS: Check for the consumption of starting materials and the appearance of any side products, such as benzaldehyde (from protodeboronation of 4-formylphenylboronic acid, if that were the substrate) or 2-methoxyanisole.
-
Evaluate Base: Consider switching to a more soluble or stronger base. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[10][12]
-
Consider Water Content: While many Suzuki protocols benefit from a small amount of water to help dissolve the base, excess water can promote protodeboronation.[10] If using anhydrous conditions, ensure solvents and reagents are truly dry.
-
Q3: I'm seeing significant amounts of a biphenyl byproduct from the homocoupling of 2-methoxyphenylboronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.[1]
-
Underlying Causes:
-
Presence of Oxygen: Dissolved oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), which can then enter a catalytic cycle that promotes homocoupling.[1][13]
-
High Catalyst Loading/Pd(II) Concentration: An excess of Pd(II) species at the start of the reaction, before the oxidative addition step, can lead to a Pd(II)-mediated homocoupling pathway.[13][17]
-
-
Immediate Actions:
-
Improve Degassing: This is the most critical step. Use a robust degassing method like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (15-30 minutes) before adding the catalyst.[6][18]
-
Use a Pre-catalyst: Modern, well-defined Pd(II) pre-catalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize the concentration of free Pd(II) and thus reduce homocoupling.
-
Staged Reagent Addition: Adding the aryl halide and boronic acid to the flask before introducing the catalyst can ensure that the desired cross-coupling pathway initiates quickly, outcompeting the homocoupling reaction.
-
Section 2: Diagnostic & Mitigation Workflow
When troubleshooting, a systematic approach is essential. The following workflow helps to logically diagnose and address the root cause of catalyst deactivation.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting catalyst deactivation.
Section 3: Key Experimental Protocols
Adherence to meticulous experimental technique is the best defense against catalyst deactivation.
Protocol 1: Rigorous Inert Atmosphere & Degassing Setup
Oxygen is the enemy of the active Pd(0) catalyst and phosphine ligands.[6][12]
-
Glassware Preparation: Flame-dry or oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow it to cool to room temperature under a stream of high-purity nitrogen or argon.
-
Reagent Addition: Add the solid reagents (4-bromobenzaldehyde, 2-methoxyphenylboronic acid, and base) to the flask.
-
Evacuate & Backfill: Seal the flask and connect it to a Schlenk line. Gently evacuate the flask under vacuum until residual solvent evaporates, then backfill with inert gas. Repeat this cycle three times to remove atmospheric oxygen.[12]
-
Solvent Degassing: Add the solvent via cannula or syringe. Sparge the reaction mixture by bubbling the inert gas through the solvent via a long needle for 15-20 minutes while stirring.[18]
-
Catalyst Addition: With a strong positive pressure of inert gas flowing, quickly add the palladium catalyst and ligand. Immediately seal the flask and begin heating.
Protocol 2: Catalyst System Screening
If deactivation persists, screening different catalyst components is a logical next step.
-
Setup: Prepare 3-4 small-scale reactions in parallel using the rigorous inert atmosphere protocol described above.
-
Variables:
-
Reaction 1 (Baseline): Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%).
-
Reaction 2 (Bulky Ligand): Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). Bulky, electron-rich ligands are known to stabilize the catalyst and promote challenging oxidative addition steps.[6][8][14]
-
Reaction 3 (Pre-catalyst): Use a commercially available pre-catalyst like SPhos Pd G3 (2 mol%). These are often more stable and provide more reproducible results.
-
-
Base & Solvent: Keep the base (e.g., K₃PO₄, 2.5 equiv) and solvent (e.g., Dioxane/H₂O 10:1) constant across all reactions for a valid comparison.
-
Analysis: Monitor all reactions by TLC or LC-MS at identical time points (e.g., 1h, 4h, 12h) to compare rates of conversion and byproduct formation.
Section 4: Advanced Topics & Data Summary
Q4: Can a deactivated catalyst (palladium black) be regenerated?
A4: For laboratory-scale synthesis, in-situ regeneration is generally not practical or recommended. The agglomerated palladium black has very low surface area and activity.[19] While industrial processes exist for regenerating spent palladium catalysts, they typically involve complex procedures like acid washing, calcination (high-temperature heating in air), and re-reduction.[19][20][21][22] The most effective strategy in a research setting is to prevent its formation in the first place.
Data Summary Table
The following table summarizes the common issues, their probable causes, and validated solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) | Supporting Rationale |
| Black Precipitation | 1. Ligand dissociation/oxidation2. High reaction temperature3. Insufficient degassing | 1. Use bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos).2. Lower the reaction temperature.3. Employ freeze-pump-thaw cycles for degassing. | Bulky ligands create a stable coordination sphere, preventing agglomeration.[7][14] Lower temperatures reduce the rate of decomposition pathways.[6] Rigorous degassing removes O₂, which degrades ligands.[12][13] |
| Sluggish Conversion | 1. Inefficient reduction of Pd(II) pre-catalyst2. Poorly soluble/weak base3. Protodeboronation of boronic acid | 1. Use a well-defined Pd(0) source or an advanced pre-catalyst.2. Screen bases (e.g., K₃PO₄, Cs₂CO₃) and ensure adequate solubility.3. Use anhydrous conditions or precisely control water content. | Pre-catalysts ensure efficient generation of the active species. Base choice is critical for the rate-determining transmetalation step.[10][15] Protodeboronation is a key deactivating pathway for the nucleophile.[12] |
| Homocoupling Byproduct | 1. Presence of oxygen2. High concentration of Pd(II) species | 1. Ensure a rigorously inert atmosphere throughout the reaction.2. Add a mild reducing agent (e.g., a drop of formic acid) or use a pre-catalyst. | Oxygen can facilitate a Pd(0)/Pd(II) cycle that promotes homocoupling.[1][13] Minimizing free Pd(II) suppresses this unwanted pathway.[17] |
References
A complete list of all sources cited within this technical guide.
- The Role of Phosphine Ligands in Palladium C
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- improving the stability of phosphine-ligated metal c
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Poisoning and deactivation of palladium c
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Why are phosphine ligands and palladium very common pairs in coupling reactions?. Reddit.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Understanding the mechanism of the Pd (II) to Pd (0)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols.
- ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
- Regeneration method of palladium catalyst for hydrogenation reaction.
- Regeneration of palladium based catalyst for methane ab
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc..
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. White Rose eTheses Online.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
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- 20. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 21. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 22. ss-pub.org [ss-pub.org]
Technical Support Center: Optimizing the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
A Senior Application Scientist's Guide to Solvent Effects on Reaction Yield
Welcome to the technical support hub for researchers engaged in the synthesis of complex biaryl compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-Methoxyphenyl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. Our focus is on a critical, yet often underestimated, reaction parameter: the choice of solvent. As we will explore, the solvent system is not merely an inert medium but an active participant that dictates catalyst stability, reagent solubility, and mechanistic pathways, ultimately governing the success and yield of your reaction.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection
This section addresses foundational questions regarding the role of solvents in the Suzuki-Miyaura cross-coupling reaction used to synthesize this compound.
Q1: Why is solvent choice so critical for the yield of the this compound Suzuki-Miyaura coupling?
A1: The solvent is a pivotal component in palladium-catalyzed cross-coupling reactions.[1] Its influence is multifaceted:
-
Solubility: The solvent must effectively dissolve the organic substrates (4-bromobenzaldehyde and 2-methoxyphenylboronic acid) and the palladium catalyst complex. Crucially, it must also facilitate interaction with the often poorly soluble inorganic base (e.g., K₂CO₃, K₃PO₄), which is why aqueous biphasic systems are common.[2]
-
Catalyst Stability: The solvent can coordinate with the palladium center, stabilizing the active catalytic species and preventing decomposition into inactive palladium black.[1][3] However, overly coordinating solvents can sometimes inhibit catalysis by competing with substrates for binding sites.[1]
-
Mechanistic Influence: The solvent's polarity and protic/aprotic nature can influence the rates of key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4] For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[5]
-
Side Reaction Control: The solvent can either promote or suppress common side reactions like protodeboronation (decomposition of the boronic acid) and dehalogenation (reduction of the aryl halide).[6][7]
Q2: What are the main classes of solvents used for this reaction, and what are their general characteristics?
A2: Solvents for Suzuki couplings are typically categorized as polar aprotic, nonpolar, and polar protic.[8]
-
Polar Aprotic Solvents: (e.g., DMF, DMA, NMP, DMSO) These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[8] They are excellent at dissolving polar and charged species. However, some, like DMF, can be a source of hydrides at high temperatures, leading to dehalogenation side products.[2][9]
-
Ethereal / "Borderline" Aprotic Solvents: (e.g., Dioxane, THF) These are common, versatile solvents for Suzuki reactions, often used in a biphasic mixture with water.[2] This combination helps dissolve both the organic reagents and the inorganic base.
-
Nonpolar Aprotic Solvents: (e.g., Toluene) Toluene is effective, especially for higher-temperature reactions. It is often used with water in a biphasic system that requires vigorous stirring to ensure phase mixing.[2]
-
Polar Protic Solvents: (e.g., Isopropanol, 1-Propanol) Alcohols can be effective solvents and may facilitate the reaction.[4] However, they can also serve as a proton source, potentially promoting protodeboronation of the boronic acid, or as a hydride source, leading to dehalogenation.[6][7]
Troubleshooting Guide: From Low Yield to Side Product Formation
This section provides direct answers to specific experimental problems, linking them to solvent-related causes and solutions.
Q1: My reaction yield is very low, or the reaction has stalled. Could the solvent be the problem?
A1: Yes, the solvent system is a primary suspect for low conversion. Consider the following:
-
Poor Reagent Solubility: If you are using an anhydrous, nonpolar solvent like toluene without a phase-transfer catalyst, the inorganic base may not be interacting with the reaction. Solution: Switch to a biphasic system like 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) with vigorous stirring. The water helps to dissolve the base and facilitates the crucial transmetalation step.[2][10]
-
Catalyst Deactivation: Oxygen is a poison for the Pd(0) catalyst. If your solvent was not properly degassed, the catalyst may have oxidized and precipitated as palladium black.[11] Solution: Always use a thoroughly degassed solvent. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use or by using the freeze-pump-thaw method.[11]
-
Incompatible Solvent/Base Pair: The effectiveness of a base is tied to its solubility in the chosen solvent system. A strong base like K₃PO₄ works well in aqueous mixtures but may be ineffective in strictly anhydrous, non-polar conditions.[10]
Q2: I'm observing a significant amount of a dehalogenated byproduct (benzaldehyde) in my crude product. How can the solvent cause this?
A2: Dehalogenation, the replacement of the bromine on 4-bromobenzaldehyde with a hydrogen, is a common side reaction.[7] The solvent can be a direct contributor by acting as a hydride source.
-
Mechanism: A palladium-hydride (Pd-H) species is the key intermediate in dehalogenation.[7] This species can form from the palladium catalyst reacting with certain solvents.
-
Problem Solvents: Protic solvents like alcohols are known hydride donors.[6] Some polar aprotic solvents, particularly DMF, can also decompose at higher temperatures to generate hydride species.[2]
-
Solution: If dehalogenation is a major issue, avoid using alcohols or DMF as the primary solvent. A system like Dioxane/Water or Toluene/Water is generally less prone to this side reaction.[2]
Q3: My 2-methoxyphenylboronic acid appears to be decomposing during the reaction, leading to anisole as a byproduct. What is happening?
A3: You are likely observing protodeboronation, a major decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[10][11]
-
Mechanism: This reaction is often promoted by harsh basic conditions and the presence of a proton source.[10]
-
The Role of Solvent: While the base is a key factor, the solvent system contributes the protons. Aqueous systems or protic solvents (alcohols) provide an abundant source of protons.[11]
-
Solutions:
-
Minimize Water: While some water is beneficial, an excessive amount can accelerate protodeboronation. Try reducing the water ratio in your biphasic system.
-
Use a Milder Base: If possible, switching from a strong base to a milder one like potassium fluoride (KF) can reduce the rate of decomposition.[10]
-
Protect the Boronic Acid: For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature decomposition.[10][11]
-
Data Presentation: Solvent System Performance Comparison
The following table summarizes the performance of common solvent systems for the Suzuki-Miyaura coupling of aryl bromides, providing a starting point for optimization in the synthesis of this compound.
| Solvent System | Typical Yield | Temperature (°C) | Key Advantages & Considerations | Potential Side Products |
| 1,4-Dioxane / H₂O (e.g., 4:1) | Good to Excellent | 80-100 | Robust, versatile system; good solubility for base and organics.[2] | Minimal if properly degassed. |
| Toluene / H₂O (e.g., 4:1) | Good to High | 80-110 | Good for higher temperatures; less prone to dehalogenation than DMF.[2] | Requires vigorous stirring for phase mixing. |
| THF / H₂O (e.g., 4:1) | Good | 65-70 | Lower boiling point, suitable for heat-sensitive substrates.[2] | May be less effective for challenging couplings. |
| DMF / H₂O (e.g., 9:1) | Moderate to Good | 80-120 | Highly polar, can be effective for difficult substrates.[9] | Prone to dehalogenation at higher temperatures.[2] |
| 1-Propanol / H₂O | Moderate to Good | 80-90 | A protic option that can be effective.[12] | Potential for protodeboronation and dehalogenation.[6][7] |
| Water (as primary solvent) | Variable | 80-100 | "Green" solvent option; requires water-soluble catalyst/ligands.[2] | Feasibility depends heavily on substrate solubility. |
Experimental Protocols & Visualizations
A reliable experimental setup is the foundation of a high-yield synthesis. The following protocol is a robust starting point, and the accompanying diagrams visualize the workflow and the underlying chemical mechanism.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of this compound
Adapted from a general procedure by Organic Syntheses.[12]
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.01 equiv, 1 mol%)
-
Triphenylphosphine (PPh₃; 0.03 equiv, 3 mol%)
-
Solvent: 1,4-Dioxane and Degassed DI Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde, 2-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture and degas it thoroughly by bubbling with nitrogen for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Briefly remove the septum and add the palladium acetate and triphenylphosphine to the flask under a positive flow of nitrogen. The mixture will typically turn from colorless to a yellowish or brown color.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. The color of the mixture will likely darken to reddish-brown or black, which can be an indicator of catalyst activation and reaction progress.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzaldehyde starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The solvent influences every stage of this cycle. A polar solvent can speed up the oxidative addition of the polar Ar-X bond, while the presence of water is crucial for activating the boronic acid with the base to form the boronate species required for transmetalation.[13] The solvent also stabilizes the various palladium intermediates throughout the cycle.[1]
References
- C. J. A. Clarke, W. I. S. Tyas, V. F. V. T. D. Santos, Solvent effects in palladium catalysed cross-coupling reactions, Green Chemistry, 2019. URL: [Link]
- Royal Society of Chemistry, Solvent effects in palladium catalysed cross-coupling reactions, RSC Publishing, 2019. URL: [Link]
- S. D. Halperin, M. P. D. D. St-Cyr, M. A. M. D. St-Cyr, Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings, NIH Public Access, n.d. URL: [Link]
- ResearchGate, Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species, ResearchG
- S. D. Halperin, J. T. S. D. Halperin, Solvent coordination to palladium can invert the selectivity of oxidative addition, Chemical Science, 2021. URL: [Link]
- S. D. Halperin, et al., Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings, Israel Journal of Chemistry, 2020. URL: [Link]
- Chemistry LibreTexts, Suzuki-Miyaura Coupling, Chemistry LibreTexts, 2024. URL: [Link]
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, n.d. URL: [Link]
- YouTube, Suzuki Coupling I Common Byproducts in Suzuki Coupling, YouTube, 2024. URL: [Link]
- The Org Chem Help, Suzuki Reaction - Palladium Catalyzed Cross Coupling, The Org Chem Help, n.d. URL: [Link]
- J. Sherwood, Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents, Beilstein Journal of Organic Chemistry, 2020. URL: [Link]
- ResearchGate, Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF, ResearchG
- ResearchGate, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate, The effect of different solvents on the Suzuki coupling reaction, ResearchG
- Reddit, Why am I getting low yield for my Suzuki coupling reaction?, Reddit, 2016. URL: [Link]
- Master Organic Chemistry, Polar Protic? Polar Aprotic? Nonpolar? All About Solvents, Master Organic Chemistry, 2012. URL: [Link]
- ResearchGate, Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents, ResearchG
- Reddit, Diagnosing issues with a failed Suzuki coupling?, Reddit, 2021. URL: [Link]
- Organic Chemistry Portal, Suzuki Coupling, Organic Chemistry Portal, n.d. URL: [Link]
- S. R. B. S. R. B. S. R. B. S. R. B. S. R. B., Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner, MDPI, 2010. URL: [Link]
- Organic Syntheses, SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING REACTION, Organic Syntheses, n.d. URL: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in the Synthesis of Ortho-Substituted Biphenyls
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with steric hindrance when synthesizing ortho-substituted biphenyls. This valuable structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science, yet its construction can be notoriously difficult. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format, focusing on the underlying chemical principles to empower your synthetic strategy.
Q1: My Suzuki-Miyaura reaction gives low to no yield when using an ortho-substituted aryl halide. What is the primary cause and how can I fix it?
A1: The Problem of Proximity and Catalyst Access
The primary cause of failure is steric clash. The bulky ortho-substituent on your aryl halide or boronic acid physically obstructs the key steps of the palladium catalytic cycle: oxidative addition and reductive elimination.[1] For the final C-C bond to form, the two aryl groups must come into close proximity on the palladium center. The ortho-substituent prevents this, dramatically slowing down or completely inhibiting the product-forming reductive elimination step.
Solutions:
-
Ligand Selection is Critical - Embrace the Bulk: The most effective solution is to switch to a palladium catalyst system equipped with a bulky, electron-rich phosphine ligand.[2] These ligands are designed to overcome steric challenges.
-
Mechanism of Action: Bulky ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species, which is crucial for efficient oxidative addition.[3][4] More importantly, the steric bulk of the ligand itself forces the two coupled fragments on the palladium intermediate into a conformation that favors reductive elimination.[3][5]
-
Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard.[4][6][7] Start with second-generation ligands like XPhos or SPhos, which are known for their broad applicability and effectiveness with hindered substrates.[2][8] For extremely challenging couplings (di- or tri-ortho-substituted), consider third-generation ligands like RuPhos.[8]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sluggish catalytic steps. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C.[5] Monitor for potential substrate or product decomposition at elevated temperatures.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is often required. K₃PO₄ is a reliable choice for many hindered couplings. For particularly difficult cases, stronger bases like K₂CO₃ or Cs₂CO₃ in aqueous mixtures, or non-aqueous bases like KOt-Bu, can be effective.[9] Solvents like toluene, dioxane, or THF are standard.
Q2: My reaction is messy, with significant homocoupling of the boronic acid and/or protodeboronation. How can I minimize these side reactions?
A2: Balancing Reactivity and Unwanted Pathways
These side reactions are common competitors to the desired cross-coupling. Homocoupling (boronic acid coupling with itself) and protodeboronation (loss of the boronic acid group to a proton source, often water) plague many Suzuki-Miyaura reactions.[10][11]
Solutions:
-
Control Stoichiometry and Addition Rate: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Adding the boronic acid slowly or in portions can sometimes help minimize its decomposition and homocoupling pathways.
-
Rigorous Inert Atmosphere: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Beware of Water and Base: Protodeboronation is often catalyzed by the base and requires a proton source (water).[10][11] While many Suzuki protocols use aqueous bases, for sensitive or sterically hindered boronic acids, switching to anhydrous conditions with a base like K₃PO₄ or CsF can be beneficial.
-
Ligand-Induced Protodeboronation: Be aware that bulky phosphine ligands, while essential for the cross-coupling, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11] If you observe significant protodeboronation, you may need to screen a panel of ligands to find one that optimally promotes cross-coupling without excessively favoring the side reaction.
Q3: I am attempting to synthesize a di- or tri-ortho-substituted biphenyl, and even bulky ligands are failing. What are my alternative strategies?
A3: Moving Beyond Suzuki-Miyaura for Extreme Steric Hindrance
When facing tetra-ortho-substituted targets or substrates with multiple large ortho-groups (e.g., isopropyl), the Suzuki-Miyaura reaction may no longer be viable.[12][13][14] In these cases, alternative cross-coupling methods that are more tolerant of extreme steric bulk are necessary.
Recommended Alternatives:
-
Negishi Coupling: This is often the go-to method for highly hindered substrates.[15][16][17] The transmetalation step from a more nucleophilic organozinc reagent to the palladium center is often faster and more efficient than from an organoboron species, especially in sterically congested environments.[18] Catalyst systems like Pd[P(t-Bu)₃]₂ or palladacycles with bulky biarylphosphine ligands (e.g., XPhos) are highly effective.[15][18]
-
Kumada-Corriu Coupling: This reaction couples an aryl Grignard reagent with an aryl halide. It is a powerful method for forming C-C bonds and has been shown to be effective for synthesizing sterically crowded biaryls, even with electron-rich aryl chlorides that are reluctant to undergo oxidative addition.[19]
-
Nickel Catalysis: Nickel catalysts can be an excellent, cost-effective alternative to palladium for hindered couplings.[5] The smaller atomic radius of nickel can sometimes alter the geometry of the catalytic intermediates, making it more tolerant of steric bulk.[16]
Frequently Asked Questions (FAQs)
-
Q: How exactly do bulky ligands accelerate the key steps in the catalytic cycle?
-
A: Bulky, electron-rich ligands play a dual role.[4] Their strong electron-donating ability increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition of the aryl halide.[3] Their steric bulk favors a monoligated palladium species (L-Pd), which is highly reactive.[4] This bulk also creates steric repulsion in the diorganopalladium(II) intermediate, forcing the two organic groups closer together and promoting the final, product-releasing reductive elimination step.[3][5]
-
-
Q: What is the main advantage of Negishi coupling over Suzuki coupling for hindered substrates?
-
A: The primary advantage lies in the transmetalation step. Organozinc reagents are more reactive and nucleophilic than organoboron compounds.[16] This increased reactivity makes the transfer of the sterically hindered aryl group from zinc to palladium more facile and less sensitive to steric hindrance compared to the transfer from boron.[18]
-
-
Q: When should I choose an N-heterocyclic carbene (NHC) ligand over a bulky phosphine?
-
A: Both are excellent choices for hindered couplings.[2][7] NHCs are very strong sigma-donors and often form highly stable palladium complexes, which can lead to higher catalyst longevity and performance at elevated temperatures.[2] The choice can be substrate-dependent. If standard bulky phosphines like XPhos or SPhos are not yielding the desired results, screening a well-known NHC ligand (e.g., IPr) is a logical next step.[7]
-
Data Presentation: Ligand Selection Guide for Hindered Couplings
| Ligand Class | Example Ligands | Primary Application / Strength | Considerations |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Gold standard for a wide range of hindered Suzuki and Negishi couplings.[2][4][8] | Can promote protodeboronation.[10] May require screening to find the optimal ligand for a specific substrate pair. |
| Bulky Trialkylphosphines | P(tBu)₃, P(Cy)₃ | Highly electron-rich, excellent for oxidative addition of challenging substrates like aryl chlorides. | Can be air-sensitive. Steric bulk is less tunable than biarylphosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Form highly stable catalysts, good for high-temperature reactions and increasing catalyst turnover.[2][7] | May require specific precatalysts for optimal activity. |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely demanding couplings, such as tetra-ortho-substituted biaryls or aryl-alkyl couplings.[13][14][20] | Less commercially available and more expensive. |
Visualizations & Workflows
Diagram 1: Role of Bulky Ligands in Reductive Elimination
Caption: Bulky ligands accelerate reductive elimination.
Diagram 2: Troubleshooting Flowchart for Ortho-Substituted Biphenyl Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Alternative Purification Methods for 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(2-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key biaryl intermediate in high purity. We will move beyond standard protocols to explore alternative methods and provide robust troubleshooting advice based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound, providing both explanations and actionable solutions.
Q1: My crude product is a discolored solid with a broad melting point range. What are the likely impurities?
A: A discolored appearance and poor melting point are classic indicators of a complex impurity profile. For a biaryl aldehyde synthesized via common cross-coupling reactions (e.g., Suzuki, Negishi), the primary contaminants typically include:
-
Unreacted Starting Materials: Such as (2-methoxyphenyl)boronic acid and a 4-halobenzaldehyde, or vice versa.
-
Homocoupled Byproducts: Biphenyls formed from the coupling of two identical starting molecules.
-
Residual Catalyst: Trace amounts of palladium or other transition metals used in the coupling reaction can cause discoloration.
-
4-(2-Methoxyphenyl)benzoic Acid: Benzaldehydes are highly susceptible to air oxidation, and this corresponding carboxylic acid is the most common degradation product.[1] Its presence can make the crude product acidic and interfere with subsequent reactions.
Q2: Standard silica gel column chromatography provides poor separation between my product and a key impurity. What can I do?
A: When compounds have very similar polarities, achieving separation can be difficult. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: Systematically screen solvent systems. If a hexane/ethyl acetate mixture is failing, try substituting dichloromethane or toluene as a component to alter the selectivity of the separation.[2]
-
Implement Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to cleanly elute your target compound away from closely-running spots.[3]
-
Reduce the Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material to less than 5% of the mass of the silica gel.
-
Consider an Alternative Stationary Phase: If silica gel is ineffective, alumina or a reverse-phase C18 silica may offer a different selectivity profile, enabling a successful separation.
Q3: During recrystallization attempts, my product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is below the melting point of the solid, causing it to separate as a liquid phase. This is often due to the presence of impurities that depress the melting point.
-
Solution 1: Slow Down the Cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling encourages oiling.[3]
-
Solution 2: Use More Solvent. You may be using too little solvent, creating a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.[4][5]
-
Solution 3: Employ a Two-Solvent System. This is often the most effective solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[4] Common systems include ethanol/water or dichloromethane/hexane.[6]
Q4: I need a high-purity sample but want to avoid column chromatography. Is there a selective chemical purification method for this aldehyde?
A: Yes. An excellent and often underutilized alternative is purification via the sodium bisulfite adduct . This classical organic chemistry technique is highly selective for aldehydes.[1][7]
-
Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble tetrahedral intermediate (the bisulfite adduct). Most organic impurities (unreacted starting materials, homocoupled byproducts) do not react and remain in the organic phase.
-
Process: The crude product is dissolved in an organic solvent and stirred vigorously with a saturated aqueous solution of sodium bisulfite. The water-soluble adduct is partitioned into the aqueous layer. After separating the layers and washing the aqueous phase to remove any trapped organic impurities, the reaction is reversed by adding a base (e.g., NaOH) or acid, which regenerates the pure aldehyde.[1] The pure product can then be extracted back into an organic solvent. This method is detailed in Protocol 2.
Part 2: Comparative Overview of Purification Strategies
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the required final purity.
| Method | Selectivity | Scale | Speed | Purity Achievable | Best For... |
| Recrystallization | Moderate | Milligrams to Kilograms | Moderate | Good to Excellent | Removing minor impurities from a mostly pure, crystalline solid.[4] |
| Column Chromatography | High (tunable) | Micrograms to Grams | Slow | Excellent | Separating complex mixtures with closely related polarities.[2] |
| Bisulfite Adduct Formation | Excellent (for Aldehydes) | Milligrams to Grams | Moderate | Excellent | Selectively removing an aldehyde from non-aldehyde impurities.[1][7] |
| Preparative HPLC | Very High | Micrograms to Milligrams | Slow | >99.5% | Final polishing of small quantities for analytical standards or biological testing.[8][9] |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Gradient Column Chromatography
This protocol is designed to maximize the separation of this compound from common, similarly-polar impurities.
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin elution with the low-polarity mobile phase (95:5 Hexane:EtOAc). This will elute non-polar byproducts first.
-
Once the non-polar impurities have been collected, gradually increase the solvent polarity. This can be done stepwise (e.g., 90:10, then 85:15) or with a continuous gradient mixer.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Alternative Purification via Sodium Bisulfite Adduct Formation
This method is highly effective for separating the target aldehyde from non-aldehyde contaminants.[1]
-
Adduct Formation:
-
Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (20 mL) in an Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the saturated NaHSO₃ solution (approx. 20-30 mL) to the organic solution.
-
Stopper the flask and shake it vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct should form. Cool the flask in an ice bath if necessary to promote precipitation.
-
-
Separation of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous layer (which may contain the solid adduct) from the organic layer.
-
Extract the aqueous layer with a fresh portion of the organic solvent (e.g., 10 mL) to remove any remaining non-aldehyde impurities. Discard the organic layers, which contain the impurities.
-
-
Regeneration of Aldehyde:
-
Return the aqueous layer containing the adduct to the separatory funnel.
-
Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while shaking until the solution is basic (pH > 10, check with pH paper). This will regenerate the aldehyde.
-
The pure aldehyde will separate as a solid or oil.
-
-
Final Extraction and Isolation:
-
Extract the regenerated aldehyde from the aqueous mixture with two portions of fresh diethyl ether or dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound.
-
Part 4: Visualization of Workflows
A logical approach is critical when selecting a purification strategy. The following diagrams illustrate the decision-making process and the workflow for the alternative bisulfite purification method.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for bisulfite adduct purification.
References
- ResearchGate.Scope of substituted benzaldehydes.
- Digital Commons | Liberty University.Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- SIELC Technologies.Separation of Benzaldehyde, 2,5-dihydroxy- on Newcrom R1 HPLC column.
- European Patent Office.Method for the purification of benzaldehyde - EP 0016487 B1.
- Magritek.Column Chromatography.
- University of California, Los Angeles.Recrystallization - Single Solvent.
- ACS Publications.Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
- RSC Publishing.Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- American Chemical Society.The use of alternative solvent purification techniques.
- YouTube.Recrystallization.
- PubMed Central - NIH.Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- ACS Publications.Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- University of Rochester.Reagents & Solvents: Solvents for Recrystallization.
- Wiley Online Library.Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
- Pharmaffiliates.Benzaldehyde-impurities.
- Patsnap.P-methoxybenzaldehyde patented technology retrieval search results - Eureka.
- PubMed.Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- Promega Connections.When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- Cytiva.Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
- Orbital.Synthesis and Characterization of Bemotrizinol Impurities.
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- 8. Separation of Benzaldehyde, 2,5-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
Technical Support Center: Characterization of 4-(2-Methoxyphenyl)benzaldehyde and its Positional Isomers
Welcome to the technical support center for the characterization of 4-(2-Methoxyphenyl)benzaldehyde and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in distinguishing between these closely related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their analysis.
Introduction to the Challenge
This compound is a biaryl aldehyde with potential applications in organic synthesis and medicinal chemistry. The primary challenge in its characterization arises from the potential presence of positional isomers, which have the same molecular formula and mass but differ in the substitution pattern of the methoxy group on the phenyl ring or the position of the phenyl group on the benzaldehyde moiety. These subtle structural differences can be difficult to resolve with routine analytical methods, leading to ambiguity in structural elucidation and purity assessment. This guide will focus on the key isomers: this compound, 4-(3-methoxyphenyl)benzaldehyde, and 4-(4-methoxyphenyl)benzaldehyde.
Isomeric Structures at a Glance
Caption: Positional isomers of 4-(Methoxyphenyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the positional isomers of 4-(methoxyphenyl)benzaldehyde using standard reversed-phase HPLC?
A1: Positional isomers of 4-(methoxyphenyl)benzaldehyde exhibit very similar physicochemical properties, such as polarity and hydrophobicity. In standard reversed-phase chromatography (e.g., using a C18 column), where separation is primarily driven by hydrophobic interactions, these isomers often have nearly identical retention times, leading to poor resolution or co-elution. The subtle differences in their dipole moments and planarity due to the varied positions of the methoxy group are often insufficient to provide adequate separation on conventional stationary phases. Specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, may offer better selectivity through alternative interactions like π-π stacking.[1][2]
Q2: Can I distinguish between the isomers using Mass Spectrometry (MS) alone?
A2: Not reliably with standard electron ionization (EI) mass spectrometry. Since these are isomers, they will have the same molecular weight and thus the same molecular ion peak (M+) in their mass spectra. Their fragmentation patterns under EI are also expected to be very similar, as the primary fragmentation of benzaldehydes involves the loss of a hydrogen atom or the formyl group, yielding fragments that are common to all isomers.[3][4][5] While some minor differences in the relative abundances of fragment ions might be observed, these are often not consistent enough for unambiguous identification without chromatographic separation. Tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation pathways, but this would require careful method development and validation.[6]
Q3: How can ¹H NMR spectroscopy help in differentiating these isomers?
A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The position of the methoxy group and the substitution pattern on the benzaldehyde ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.
-
This compound: The protons on the benzaldehyde ring will appear as a complex multiplet system due to the restricted rotation around the biaryl bond and the influence of the ortho-methoxy group. The methoxy group protons will appear as a singlet.
-
4-(3-Methoxyphenyl)benzaldehyde: The protons on the benzaldehyde ring will likely show a more typical AB quartet or two distinct doublets. The protons on the 3-methoxyphenyl ring will have their own characteristic splitting pattern.
-
4-(4-Methoxyphenyl)benzaldehyde: Due to the symmetry of the 4-methoxyphenyl group, its aromatic protons will appear as a simple AA'BB' system (often appearing as two doublets).
By carefully analyzing the aromatic region of the ¹H NMR spectrum, one can deduce the substitution pattern and thus identify the specific isomer.[7][8]
Troubleshooting Guides
Problem 1: Co-elution of Isomers in HPLC Analysis
Symptoms:
-
A single, broad, or asymmetric peak in your chromatogram where you expect multiple isomers.
-
Inconsistent peak purity results from diode array detection (DAD) or mass spectrometry.
Workflow for Troubleshooting HPLC Co-elution:
Caption: HPLC method development workflow for isomer separation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Change Column Chemistry | Move from a standard C18 column to one that offers different selectivity mechanisms. A phenyl-hexyl or pentafluorophenyl (PFP) column can provide π-π and dipole-dipole interactions that are more sensitive to the subtle electronic differences between the isomers.[1] |
| 2 | Optimize Mobile Phase | The choice of organic modifier can influence selectivity. Acetonitrile (ACN) and methanol (MeOH) have different properties and can interact differently with the analytes and stationary phase. Experiment with both and with varying gradient profiles. A shallower gradient will provide more time for the isomers to separate. |
| 3 | Adjust Temperature | Lowering the column temperature can sometimes increase the differences in the interaction strengths between the isomers and the stationary phase, leading to better resolution. |
| 4 | Consider Normal Phase Chromatography | If reversed-phase methods fail, normal phase chromatography can be an effective alternative, as it separates based on different principles (adsorption and polar interactions).[2] |
Problem 2: Ambiguous ¹H NMR Spectra
Symptoms:
-
Overlapping multiplets in the aromatic region of the ¹H NMR spectrum, making it difficult to assign specific protons and determine the substitution pattern.
-
Uncertainty in differentiating between the signals from the two aromatic rings.
Workflow for Clarifying Ambiguous NMR Spectra:
Caption: Workflow for resolving ambiguities in NMR spectra.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Magnetic Field Strength | If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, potentially resolving overlapping multiplets. |
| 2 | Perform 2D NMR Experiments | ¹H-¹H COSY will show which protons are coupled to each other, helping to trace the connectivity within each aromatic ring. ¹H-¹³C HSQC correlates protons to their directly attached carbons, while ¹H-¹³C HMBC shows longer-range correlations (2-3 bonds), which can be crucial for assigning quaternary carbons and linking the two rings. |
| 3 | Utilize Solvent Effects | Changing the solvent from a non-polar one like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts in the proton resonances (Anisotropic Solvent Induced Shift - ASIS), which can help to resolve overlapping signals. |
| 4 | Run an NOE Experiment | A Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY) can identify protons that are close in space. For example, in this compound, an NOE should be observed between the methoxy protons and a proton on the benzaldehyde ring, which would not be present in the other isomers. |
Summary of Key Analytical Parameters for Isomer Differentiation
| Analytical Technique | Parameter to Observe for Differentiation | Rationale |
| HPLC | Retention Time | Differences in polarity and molecular shape can lead to separation on appropriate stationary phases. |
| ¹H NMR | Chemical Shifts and Coupling Constants of Aromatic Protons | The electronic environment of each proton is unique to the isomer, resulting in a distinct spectral fingerprint.[7][8] |
| ¹³C NMR | Chemical Shifts of Aromatic Carbons | The number of unique carbon signals can help identify symmetrical isomers (e.g., 4-(4-methoxyphenyl)benzaldehyde). |
| NOE Spectroscopy | Through-space correlations | Can confirm the proximity of the methoxy group to specific protons on the other ring. |
| GC-MS | Retention Time | If the compounds are sufficiently volatile, gas chromatography can provide separation, often with higher resolution than HPLC for isomers.[9][10] |
Conclusion
The successful characterization of this compound and its positional isomers requires a multi-technique approach and a thorough understanding of the strengths and limitations of each analytical method. By systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the challenges of co-elution and spectral ambiguity to confidently identify and quantify these closely related compounds.
References
- Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach.
- Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Filo. (2025). Mass fragmentation in benzaldehyde.
- PubMed. (2022). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach.
- ResearchGate. (n.d.). ¹H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.
- PubMed. (2021). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods.
- PubMed. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- PubMed. (2008). Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers.
- Reddit. (n.d.). Separation of Nitrobenzaldehyde Isomers.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
- NIST WebBook. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-.
- Analyst (RSC Publishing). (2021). A new approach for identifying positional isomers of glycans cleaved from monoclonal antibodies.
- PMC - NIH. (2020). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry.
Sources
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- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring this specific biaryl aldehyde synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Our focus is to equip you with the practical knowledge to effectively monitor your reaction, identify potential issues, and implement corrective measures to ensure a successful synthesis.
The Synthetic Pathway: A Suzuki-Miyaura Approach
The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with an organoboron reagent (e.g., 2-methoxyphenylboronic acid). Understanding the catalytic cycle is crucial for effective troubleshooting.
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// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [label=""]; oxidative_addition -> pd_complex [label=""]; pd_complex -> transmetalation [label=""]; boronic_acid -> transmetalation [label=""]; base -> transmetalation [label="Activates Boronic Acid"]; transmetalation -> biaryl_pd_complex [label=""]; biaryl_pd_complex -> reductive_elimination [label=""]; reductive_elimination -> product [label=""]; reductive_elimination -> pd0 [label="Regenerates Catalyst"]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction to synthesize this compound is not proceeding to completion. What are the common causes?
A1: Incomplete conversion in Suzuki-Miyaura couplings can stem from several factors. A primary suspect is often the deactivation of the palladium catalyst. This can be caused by exposure to oxygen, so ensuring your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is critical. Another common issue is the quality of your reagents. Boronic acids can degrade over time, and the purity of your solvent and base is paramount. Lastly, the oxidative addition of the aryl halide to the palladium(0) catalyst can be sluggish, especially with electron-rich aryl halides.[1]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[1] Dehalogenation of the aryl halide starting material is another possible side reaction. To minimize these, ensure thorough degassing of your solvents and maintain a strict inert atmosphere. Optimizing the reaction temperature and time can also help favor the desired cross-coupling pathway.
Q3: How do I choose the right monitoring technique for my reaction?
A3: The choice of monitoring technique depends on the information you need and the resources available.
-
Thin-Layer Chromatography (TLC) is a rapid, qualitative method ideal for quickly assessing the presence of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides both quantitative data and structural information, making it excellent for identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for monitoring the disappearance of starting materials and the appearance of the product with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information and can be used for quantitative analysis, providing a comprehensive picture of the reaction mixture.
Troubleshooting Guides for Reaction Monitoring Techniques
Thin-Layer Chromatography (TLC)
TLC is your first line of defense for a quick reaction progress check.
Experimental Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture on the baseline. Also, spot solutions of your starting materials (4-bromobenzaldehyde and 2-methoxyphenylboronic acid) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[2]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
Troubleshooting TLC Results:
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Only starting material spots are visible. | Reaction has not started or is very slow. | - Check reaction temperature and catalyst addition. - Verify the quality of your reagents. |
| A new, less polar spot appears above the starting materials. | The desired product, this compound, is likely forming. | Continue monitoring the reaction until the starting material spots are no longer visible or their intensity ceases to decrease. |
| Multiple new spots are observed. | Formation of byproducts (e.g., homocoupled boronic acid). | Consider optimizing reaction conditions (temperature, catalyst loading). Analyze the mixture by GC-MS or LC-MS to identify the byproducts. |
| Spots are streaking. | The sample is too concentrated, or the eluent system is not optimal. | - Dilute your sample before spotting. - Adjust the polarity of your eluent system. For streaking, a more polar eluent may be needed. |
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// Edges start -> prep_plate; prep_plate -> develop; develop -> visualize; visualize -> incomplete; visualize -> complete; visualize -> byproducts; incomplete -> continue_rxn; continue_rxn -> prep_plate; byproducts -> troubleshoot; troubleshoot -> prep_plate; complete -> end; }
Figure 2: A workflow for troubleshooting Suzuki coupling reactions using TLC.Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both quantifying reaction components and identifying unknown byproducts.
Experimental Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 m/z.
-
Troubleshooting GC-MS Data:
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks. | Active sites in the GC liner or column. | - Use a deactivated liner. - Perform column conditioning. |
| Appearance of a peak with m/z corresponding to the homocoupled boronic acid. | Oxidative homocoupling due to the presence of oxygen. | Improve degassing of solvents and ensure a robust inert atmosphere. |
| A peak corresponding to the dehalogenated starting material is observed. | Reductive dehalogenation side reaction. | - Optimize the base and solvent system. - Ensure the palladium catalyst is not promoting this pathway. |
| Poor separation of product and starting materials. | The GC temperature program is not optimized. | Adjust the initial temperature, ramp rate, or final temperature to improve resolution. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent quantitative accuracy for monitoring reaction kinetics.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Troubleshooting HPLC Data:
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Peak fronting or tailing. | Column overload or secondary interactions with the stationary phase. | - Inject a more dilute sample. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For amine-containing compounds, a lower pH is often beneficial.[4] |
| Inconsistent retention times. | Issues with the pump, mobile phase composition, or column temperature. | - Ensure the mobile phase is properly mixed and degassed. - Check for leaks in the HPLC system. - Use a column oven for stable temperature control. |
| Co-elution of peaks. | The mobile phase composition is not optimal for separation. | - Adjust the gradient profile or the ratio of organic solvent to water. - Consider a different stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity).[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and can be used for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
Interpreting ¹H NMR Spectra for Reaction Monitoring:
-
4-Bromobenzaldehyde (Starting Material): Look for the characteristic aldehyde proton singlet around 9.9-10.0 ppm and the aromatic protons in the 7.7-7.9 ppm region.
-
2-Methoxyphenylboronic acid (Starting Material): The aromatic protons will appear in the 6.8-7.8 ppm range. The methoxy group will be a singlet around 3.8 ppm.
-
This compound (Product): The aldehyde proton will be a singlet around 10.0 ppm. The methoxy group will be a singlet around 3.8 ppm. The aromatic region (6.9-8.0 ppm) will show a more complex pattern due to the presence of both phenyl rings. The disappearance of the starting material signals and the appearance and growth of the product signals indicate reaction progress.
Troubleshooting with NMR:
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Signals for starting materials are still prominent. | Incomplete reaction. | Refer to the general troubleshooting advice for Suzuki reactions (Q1). |
| Broadening of aromatic signals. | Presence of paramagnetic palladium species. | The sample may need to be filtered through a short plug of silica gel to remove residual palladium before NMR analysis. |
| Unidentified signals in the aromatic or aliphatic region. | Formation of byproducts. | Compare the spectrum to known spectra of potential byproducts (e.g., homocoupled products). 2D NMR techniques (e.g., COSY, HSQC) can help in structure elucidation. |
Summary of Key Analytical Parameters
| Compound | Monitoring Technique | Expected Observation |
| 4-Bromobenzaldehyde | TLC (Hexane:EtOAc 4:1) | Higher Rf than the product. |
| ¹H NMR (CDCl₃) | Aldehyde proton at ~9.9 ppm. | |
| 2-Methoxyphenylboronic acid | TLC (Hexane:EtOAc 4:1) | Typically a low Rf value. |
| ¹H NMR (CDCl₃) | Methoxy group at ~3.8 ppm. | |
| This compound | TLC (Hexane:EtOAc 4:1) | A new, less polar spot appears. |
| ¹H NMR (CDCl₃) | Aldehyde proton at ~10.0 ppm, methoxy at ~3.8 ppm, complex aromatic region. | |
| GC-MS (EI) | Molecular ion peak at m/z 212. |
This technical support guide provides a framework for effectively monitoring and troubleshooting the synthesis of this compound. By understanding the underlying chemistry and employing the appropriate analytical techniques, you can optimize your reaction conditions and achieve your synthetic goals with greater efficiency and confidence.
References
- Advion, Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde - 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- SpectraBase. (n.d.). 4-(2-Methoxyethoxy)benzaldehyde - Spectrum.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-hydroxy-4-methoxy- on Newcrom R1 HPLC column.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-.
- BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- NIH. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
- NIST. (n.d.). Benzaldehyde, 2-methoxy-.
- mzCloud. (2017). 4 Methoxybenzaldehyde.
- ResearchGate. (n.d.). HPLC chromatograms showing separation of....
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction....
- Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde
The biaryl aldehyde, 4-(2-Methoxyphenyl)benzaldehyde, is a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. Its molecular structure, featuring two interconnected phenyl rings with distinct functionalities, makes it a valuable building block for complex organic molecules. This guide provides a detailed comparison of two prevalent synthetic methodologies for its preparation: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. We will delve into the mechanistic underpinnings, provide comprehensive experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] For the synthesis of this compound, this involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organoboron species (2-methoxyphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be optimized to achieve high yields.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
4-Bromobenzaldehyde
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
-
Hexanes
Procedure:
-
To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), 2-methoxyphenylboronic acid (1.05 equiv), and 1-propanol.[5]
-
Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes.[5]
-
Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.20 equiv).[5]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC or ¹H NMR.[5]
-
Once the reaction is complete (typically within 45-60 minutes), remove the heat source and add water to the hot mixture.[5]
-
Allow the mixture to cool to room temperature while stirring.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic solution over anhydrous sodium sulfate.[5]
-
Treat the solution with activated carbon to remove palladium residues, then filter.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as pale yellow crystals.[5]
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Method 2: Grignard Reaction
The Grignard reaction is a classic organometallic reaction that involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl compound.[6] For the synthesis of this compound, one possible route involves the reaction of a Grignard reagent derived from 2-bromoanisole with a suitable formylating agent. A common approach for synthesizing aldehydes from Grignard reagents is the reaction with an orthoformate ester followed by acidic hydrolysis.
Mechanistic Rationale
The Grignard reaction for aldehyde synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: 2-Bromoanisole reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 2-methoxyphenylmagnesium bromide.[7][8] This step is highly sensitive to moisture and requires anhydrous conditions.[7]
-
Nucleophilic Addition and Hydrolysis: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the formylating agent (e.g., ethyl orthoformate). The resulting intermediate is then hydrolyzed with an acid to yield the final aldehyde product.
A significant challenge in Grignard reactions is the potential for side reactions, such as the coupling of the Grignard reagent with unreacted aryl halide, which can reduce the overall yield.[7]
Experimental Protocol: Grignard Reaction
The following is a general procedure for the synthesis of this compound using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
2-Bromoanisole
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl orthoformate
-
3M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous calcium chloride or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is scrupulously dried in an oven.[7]
-
Place magnesium turnings in a round-bottomed flask under an inert atmosphere (nitrogen or argon).
-
Add a small amount of anhydrous diethyl ether or THF.
-
In a separate vial, prepare a solution of 2-bromoanisole in anhydrous ether.
-
Add a small portion of the 2-bromoanisole solution to the magnesium. If the reaction does not initiate, gentle heating or the addition of a small iodine crystal may be necessary.[8]
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux.[7]
-
-
Reaction with Ethyl Orthoformate:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add ethyl orthoformate to the Grignard solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl dropwise with vigorous stirring.[7]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[7]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Visualization of Grignard Reaction Workflow
Caption: Workflow for Grignard Reaction.
Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction | Notes |
| Typical Yield | 80-95%[5] | 50-70%[9] | Suzuki coupling generally offers higher yields due to fewer side reactions. |
| Reaction Time | 1-4 hours[5] | 4-12 hours | Suzuki reactions are often faster under optimized conditions. |
| Reaction Conditions | Mildly basic, requires inert atmosphere[5] | Strictly anhydrous, inert atmosphere required[7] | Grignard reactions are extremely sensitive to moisture. |
| Reagent Availability | Boronic acids are widely available commercially. | Aryl halides and magnesium are common reagents. | |
| Substrate Scope | Broad, tolerant of many functional groups.[1] | Less tolerant of acidic protons and some carbonyl functionalities. | |
| Catalyst | Palladium-based (can be expensive).[5] | No catalyst required for the main reaction. | |
| Purification | Recrystallization or column chromatography.[5] | Distillation or column chromatography. |
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard reaction are viable methods for the synthesis of this compound. The Suzuki-Miyaura coupling is often the preferred method in modern organic synthesis due to its higher yields, milder reaction conditions, and broader functional group tolerance. While it requires a palladium catalyst, the efficiency and reliability of this method often outweigh the cost.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including desired yield, available starting materials, and tolerance for rigorous experimental conditions.
References
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (n.d.). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- (n.d.). Grignard Reaction.
- Wangweerawong, A., Kolmar, S., & Ellman, J. A. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319-330. DOI: 10.15227/orgsyn.093.0319
- (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents. CN102557903A.
- (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... ResearchGate.
- (n.d.). 6. Grignard Reaction. Web Pages.
- (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
- Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. DOI: 10.15227/orgsyn.054.0042
- (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Schäfer, A., Iovkova-Berends, L., Gilke, S., Kossmann, P., Preut, H., & Hiersemann, M. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- (n.d.). Synthesis of saligenin analogues of phenylpropanolamines.
- (2021). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents. CN112724006A.
- (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby.com.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (n.d.). P-methoxybenzaldehyde patented technology retrieval search results. Patsnap.
- (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). [Link]
- (1973). Process for the preparation of grignard reagents. Google Patents. US3758620A.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Validation of 4-(2-Methoxyphenyl)benzaldehyde: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4-(2-Methoxyphenyl)benzaldehyde, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Reciprocal Net, reveals no publicly available crystal structure for this compound at the time of this publication, this guide will utilize the crystallographic data of the closely related isomer, 4-(4-methoxyphenoxy)benzaldehyde, as a didactic exemplar. This comparative approach will illuminate the unparalleled insights provided by X-ray crystallography and contrast them with the inferential data obtained from other widely used spectroscopic methods.
The Imperative of Unambiguous Structural Determination
The journey from a synthesized molecule to a viable drug candidate or functional material is paved with rigorous characterization. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular connectivity and functional groups. However, they provide a picture of the molecule that is averaged over time and in a particular state (e.g., in solution). In contrast, X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with exceptional precision.
A Case Study: The Crystal Structure of 4-(4-methoxyphenoxy)benzaldehyde
To illustrate the power of this technique, we will examine the crystallographic data for 4-(4-methoxyphenoxy)benzaldehyde.[2][3] This molecule, an isomer of our target compound, provides a relevant framework for understanding the type of structural information that can be obtained.
Table 1: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde [2][3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₃ |
| Formula Weight | 228.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297 (7) |
| b (Å) | 7.6581 (4) |
| c (Å) | 12.3577 (7) |
| β (°) | 103.769 (6) |
| Volume (ų) | 1114.92 (11) |
| Z | 4 |
| Temperature (K) | 173 |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 4.0 |
The data in Table 1 provides a wealth of information about the solid-state arrangement of the molecules. The space group, for instance, describes the symmetry elements present in the crystal lattice. The unit cell dimensions (a, b, c, β) define the fundamental repeating unit of the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.
Beyond the unit cell parameters, the crystallographic analysis of 4-(4-methoxyphenoxy)benzaldehyde reveals crucial details about its molecular geometry. The dihedral angle between the two phenyl rings is 71.52 (3)°, indicating a non-planar conformation.[2][3] The C-O-C bond angle of the ether linkage is 118.82 (8)°.[2][3] This level of detail is unattainable with other analytical techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[1]
Step-by-Step Methodology:
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient quality.[4][5] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.[6][7] For a compound like this compound, solvents such as ethanol, acetone, or ethyl acetate could be explored.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays.[8][9] The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting thousands of reflections.[10]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[8]
-
Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data.[11][12][13][14] This iterative process leads to the final, highly accurate crystal structure.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural validation, other spectroscopic techniques are essential for initial characterization and for providing information about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[15][16] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The proton NMR spectrum would be expected to show a distinct singlet for the aldehydic proton (typically around 9-10 ppm).[17][18][19] The aromatic protons would appear as a complex multiplet in the range of 7-8 ppm. The integration of these signals would confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde at around 190 ppm.[20] The aromatic carbons would resonate in the 110-160 ppm region.
While NMR can establish the connectivity of the atoms, it cannot provide precise bond lengths or angles.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[21][22][23][24] For this compound, the IR spectrum would be expected to show:
-
A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[23]
-
C-H stretching vibrations for the aromatic rings and the aldehyde group.
-
C-O stretching vibrations for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[25][26][27][28][29] For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (212.24 g/mol ). Fragmentation might involve the loss of the formyl group (-CHO) or cleavage of the ether linkage.
Comparative Analysis: The Synergy of Techniques
The true power of molecular characterization lies in the synergistic use of these techniques. NMR, IR, and MS can quickly confirm the successful synthesis of this compound and provide strong evidence for its proposed structure. However, only X-ray crystallography can provide the definitive, unambiguous three-dimensional structure.
Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[1] | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[8] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei.[15] | Provides detailed information about the molecular framework in solution. | Does not provide precise bond lengths or angles. |
| IR Spectroscopy | Presence of functional groups.[21] | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[26] | High sensitivity, requires very small sample amounts. | Fragmentation can be complex and difficult to interpret. |
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel compound like this compound.
Caption: A logical workflow for the synthesis and comprehensive structural validation of an organic compound.
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process that relies on a suite of analytical techniques. While NMR, IR, and Mass Spectrometry provide crucial and complementary data to propose a structure, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its precise three-dimensional arrangement. Although a crystal structure for the title compound is not yet available in the public domain, the principles and the unparalleled depth of information provided by this technique, as illustrated by the analysis of a close isomer, underscore its indispensable role in modern chemical research and development. For researchers, scientists, and drug development professionals, a commitment to rigorous structural characterization, culminating in X-ray crystallographic analysis whenever feasible, is a cornerstone of scientific integrity and a critical driver of innovation.
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A Comparative Analysis of 4-(Methoxyphenyl)benzaldehyde Positional Isomers: Synthesis, Physicochemical Properties, and Biological Implications
This guide provides a comprehensive comparative study of three key positional isomers of methoxy-substituted biphenyl benzaldehydes: 4-(2-methoxyphenyl)benzaldehyde, 4-(3-methoxyphenyl)benzaldehyde, and 4-(4-methoxyphenyl)benzaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of their synthesis, physicochemical characteristics, and the structure-activity relationships that dictate their potential applications. The biphenyl scaffold is a privileged structure in medicinal chemistry, and understanding how the seemingly subtle change in a substituent's position can profoundly impact molecular properties is critical for rational drug design.[1]
Introduction to Positional Isomerism in Biphenyl Scaffolds
The biphenyl moiety is a core structural component in numerous biologically active compounds and advanced materials.[2][3] Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold. The introduction of functional groups, such as the methoxy (-OCH₃) and aldehyde (-CHO) groups, imparts specific electronic and steric properties that are crucial for molecular interactions.
This guide focuses on a comparative analysis of three positional isomers where the methoxy group is located at the ortho (2-), meta (3-), and para (4-) positions of one phenyl ring, while the aldehyde group is fixed at the 4-position of the second ring. This isomeric variation directly influences:
-
Molecular Conformation: The steric hindrance from the ortho-methoxy group can significantly alter the dihedral angle between the two phenyl rings compared to the meta and para isomers.
-
Electronic Properties: The position of the electron-donating methoxy group affects the electron density distribution across the biphenyl system, influencing reactivity and intermolecular interactions.
-
Biological Activity: These conformational and electronic differences can lead to distinct binding affinities for biological targets and varied metabolic fates.[4]
Caption: General scheme for Suzuki-Miyaura coupling synthesis.
The choice of catalyst, ligand, base, and solvent system can be optimized to maximize yield, though standard conditions are often robust enough for these substrates. [5]A key advantage is the commercial availability of the requisite starting materials: 4-bromobenzaldehyde and the three isomers of methoxyphenylboronic acid.
Comparative Physicochemical and Spectroscopic Properties
The position of the methoxy group gives each isomer a distinct physicochemical profile. These properties are crucial for predicting solubility, crystal packing, and behavior in various analytical techniques.
Table 1: Physicochemical Properties of Methoxyphenylbenzaldehyde Isomers
| Property | This compound | 4-(3-Methoxyphenyl)benzaldehyde | 4-(4-Methoxyphenyl)benzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ [6] | C₁₄H₁₂O₂ [7] |
| Molecular Weight | 212.24 g/mol | 212.24 g/mol [8] | 212.24 g/mol |
| CAS Number | 421553-62-0 [9] | 209863-09-2 [6] | 52988-34-8 [7] |
| Appearance | Solid | Yellow Solid [6] | Solid |
| Melting Point (°C) | N/A | N/A | 103-106 |
Note: Experimental data for the ortho and meta isomers' melting points are not consistently reported in publicly available literature.
Spectroscopic Analysis (¹H and ¹³C NMR)
While full spectral data requires experimental acquisition, predictable differences emerge based on substituent effects.
-
¹H NMR:
-
Aldehyde Proton (-CHO): Expected as a singlet around 9.9-10.1 ppm for all isomers.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.
-
Aromatic Protons: The most significant variation will be in the aromatic region (approx. 6.9-8.0 ppm). The ortho-isomer will exhibit the most complex splitting pattern due to steric crowding and restricted rotation. The para-isomer is expected to show the most simplified, symmetrical pattern, typically consisting of two sets of doublets for each ring.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected around 190-192 ppm.
-
Methoxy Carbon (-OCH₃): Expected around 55-56 ppm.
-
Aromatic Carbons: The chemical shifts of the ipso-carbons (carbons directly attached to the other ring or a substituent) will vary significantly. The carbon bearing the methoxy group will be the most shielded (lowest ppm value) in all three isomers.
-
Structure-Activity Relationship (SAR) Insights
The therapeutic potential of biphenyl derivatives is often linked to their three-dimensional shape and electronic properties. [2]The positional isomerism of the methoxy group is a key determinant of these features.
-
This compound (ortho): The methoxy group at the C2 position creates significant steric hindrance. This forces a larger dihedral angle between the phenyl rings, making the molecule less planar. This non-planarity can be crucial for fitting into specific enzyme active sites or receptor pockets, but it may also disrupt the π-system conjugation, altering the molecule's electronic properties. Studies on ortho-substituted biphenyls have shown that such steric hindrance can impact their susceptibility to metabolic degradation. [10]
-
4-(3-Methoxyphenyl)benzaldehyde (meta): This isomer experiences less steric hindrance than the ortho analogue, allowing for greater rotational freedom. The methoxy group's influence is primarily inductive and can affect the molecule's overall dipole moment and hydrogen bonding capacity without drastically altering the planarity.
-
4-(4-Methoxyphenyl)benzaldehyde (para): This isomer allows for the most planar conformation, maximizing conjugation between the two aromatic rings. This planarity and the linear extension of the molecule can be favorable for intercalating into DNA or binding to flat receptor surfaces. The methoxy group at the para position exerts a strong resonance effect, increasing electron density throughout the biphenyl system, which can enhance interactions with electron-deficient biological targets. [11] The number and position of methoxy groups on aromatic rings are known to play a crucial role in enhancing the antioxidative and antiproliferative activities of various compounds. [4]Therefore, these three isomers are expected to exhibit distinct biological profiles.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)benzaldehyde
This section provides a representative, self-validating protocol for synthesizing the para-isomer via a Suzuki-Miyaura cross-coupling reaction. The principles are directly applicable to the other isomers by substituting the corresponding boronic acid.
Objective: To synthesize 4-(4-methoxyphenyl)benzaldehyde from 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde, 4-methoxyphenylboronic acid, and anhydrous potassium carbonate.
-
Add a 3:1 mixture of toluene and ethanol.
-
Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde spot is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methoxyphenyl)benzaldehyde. 13. Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.
Conclusion
While this compound, 4-(3-methoxyphenyl)benzaldehyde, and 4-(4-methoxyphenyl)benzaldehyde share the same molecular formula, their distinct structural arrangements lead to significant differences in their physicochemical properties, molecular conformations, and, consequently, their potential biological activities. The ortho-isomer is defined by steric hindrance and non-planarity, the para-isomer by its planarity and extended conjugation, and the meta-isomer presents an intermediate profile. A thorough understanding of these isomeric differences, readily probed through robust synthetic methods like the Suzuki coupling, is fundamental for medicinal chemists and researchers aiming to fine-tune molecular properties for targeted therapeutic applications.
References
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A Comparative Guide to the Analytical Validation of an HPLC Method for 4-(2-Methoxyphenyl)benzaldehyde
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 4-(2-Methoxyphenyl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system rooted in scientific integrity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such organic molecules due to its high resolution, sensitivity, and accuracy.[1][2]
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8] We will explore two hypothetical reversed-phase HPLC (RP-HPLC) methods and present a comparative analysis of their validation data.
The Analyte: this compound
| Chemical Structure | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | White to pale brown powder (est)[9] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. |
Comparative HPLC Methodologies
For the purpose of this guide, we will compare two distinct RP-HPLC methods for the analysis of this compound. The key difference lies in the stationary phase, which will impact selectivity and overall performance.
| Parameter | Method A | Method B (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Diluent | Mobile Phase | Mobile Phase |
Causality behind Experimental Choices:
-
Method A (C18): The C18 column is a robust, all-purpose stationary phase that provides excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds. The acetonitrile:water mobile phase is chosen for its good UV transparency and elution strength.
-
Method B (Phenyl-Hexyl): The Phenyl-Hexyl column offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be advantageous in separating the analyte from structurally similar impurities. The shorter column with smaller particles aims for a faster analysis time.
Analytical Method Validation Workflow
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
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A Comparative Guide to the Biological Activity of 4-(2-Methoxyphenyl)benzaldehyde Versus Other Benzaldehydes
Introduction: The Benzaldehyde Scaffold in Drug Discovery
The benzaldehyde framework is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its simple aromatic structure is readily amenable to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The biological activities of benzaldehyde derivatives are diverse and profoundly influenced by the nature and position of substituents on the phenyl ring.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 4-(2-Methoxyphenyl)benzaldehyde against other key benzaldehydes, focusing on their anticancer, antimicrobial, and antioxidant potential. By examining the structure-activity relationships, we aim to provide valuable insights for researchers, scientists, and drug development professionals.
Comparative Biological Evaluation
The introduction of different functional groups onto the benzaldehyde scaffold can dramatically alter its biological profile. Here, we compare the known activities of various benzaldehydes to predict and contextualize the potential of this compound.
Anticancer Activity: A Tale of Substituents
Benzaldehyde and its derivatives have shown promise as anticancer agents, with some demonstrating selective toxicity towards cancer cells.[3][4] Their mechanisms of action are varied, including the induction of apoptosis, cell cycle arrest, and the suppression of metastasis.[5][6] Recent studies have highlighted that benzaldehyde can overcome treatment resistance in cancer by targeting specific protein interactions.[6][7]
While direct experimental data on the anticancer activity of this compound is limited, we can infer its potential based on related structures. The presence of a methoxy group is a common feature in many anticancer compounds. For instance, various benzyloxybenzaldehyde derivatives, some featuring methoxy groups, have exhibited significant anticancer activity against cell lines like HL-60 by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[5][8] Chalcones, synthesized from substituted benzaldehydes, have also been identified as promising anticancer agents.[9]
Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives
| Compound | Target Cell Line | IC50/Activity | Putative Mechanism of Action |
| This compound | Predicted | Requires experimental validation | Potential for apoptosis induction, cell cycle arrest |
| Benzaldehyde | Various cancer cells | Inhibits growth of therapy-resistant cells[6][7] | Targets H3S28ph-14-3-3ζ axis, suppresses epithelial-mesenchymal plasticity[3][6] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM[5] | G2/M phase cell cycle arrest, apoptosis induction[5] |
| 3-(2-Chlorophenyl)-1-P-tolylpropenone (a chalcone derivative) | MCF-7 | Induces apoptosis[9] | Increases reactive oxygen species (ROS) levels[9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity: A Broad Spectrum of Defense
Benzaldehyde derivatives are recognized for their broad-spectrum antimicrobial properties, acting against bacteria and fungi.[1][10] The mechanism often involves the disruption of microbial cell membranes.[2] The antimicrobial efficacy is highly dependent on the substitution pattern on the benzene ring.[1][11] For example, the presence of hydroxyl groups can enhance antimicrobial activity.[1]
The structural features of this compound suggest it may possess notable antimicrobial properties. A closely related compound, 2-hydroxy-4-methoxybenzaldehyde, is the main component of the essential oil of Periploca sepium and has demonstrated significant antimicrobial activity against a range of bacteria and fungi.[12] The methoxy group in this compound could contribute to its antimicrobial potential.
Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Predicted | Requires experimental validation | - |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80-250 | [12] |
| 2-Hydroxy-4-methoxybenzaldehyde | Candida albicans | 80-250 | [12] |
| Benzaldehyde | Various bacteria and fungi | MICs range from 6 mM to 10 mM[10] | [10] |
| Chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde | Staphylococcus aureus, E. coli | Good to excellent activity | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Antioxidant Activity: Scavenging Free Radicals
Many natural and synthetic benzaldehyde derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases.[10][14] The antioxidant capacity is often attributed to the presence of electron-donating substituents like hydroxyl and methoxy groups. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
The methoxy group in this compound suggests it should possess antioxidant activity. Studies on 2-hydroxy-4-methoxybenzaldehyde have confirmed its ability to scavenge free radicals.[12] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another well-known benzaldehyde derivative with potent antioxidant properties.[15]
Table 3: Comparative Antioxidant Activity of Benzaldehyde Derivatives
| Compound | Assay | IC50 | Reference |
| This compound | Predicted | Requires experimental validation | - |
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH radical scavenging | 9.04 mg/mL | [12] |
| Vanillin | DPPH radical scavenging | Lower IC50 indicates higher activity | [15] |
| Dibenzal-acetone derivatives | ABTS radical scavenging | IC50 values as low as 5.82 µM | [16] |
Note: IC50 in antioxidant assays represents the concentration of the compound that scavenges 50% of the free radicals.
Experimental Protocols: A Guide to Validation
To facilitate further research and validation of the predicted activities of this compound, we provide standardized protocols for key biological assays.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 24-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and make two-fold serial dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
DPPH Assay for Antioxidant Activity
This assay is a standard and quick method to screen for the antioxidant activity of a compound.
Caption: Workflow of the DPPH free radical scavenging assay.
Step-by-Step Methodology:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Analysis: Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of benzaldehyde derivatives provides valuable insights into their structure-activity relationships:
-
Anticancer Activity: The position and electronic nature of the substituents are critical. The presence of methoxy groups, as seen in some active benzyloxybenzaldehyde derivatives, appears to be favorable.[5] The 2-methoxy substitution in this compound may influence the molecule's conformation and its interaction with biological targets.
-
Antimicrobial Activity: Substituents that increase lipophilicity or introduce specific electronic effects can enhance antimicrobial potency. The methoxy group in this compound is likely to increase its lipophilicity, potentially facilitating its entry into microbial cells.
-
Antioxidant Activity: The presence of electron-donating groups is key for radical scavenging. The methoxy group in this compound is expected to contribute to its antioxidant potential.
Future Directions:
The promising, yet largely predicted, biological profile of this compound necessitates comprehensive experimental validation. Future research should focus on:
-
In vitro screening: Evaluating its cytotoxicity against a panel of cancer cell lines, its antimicrobial activity against a broad range of pathogens, and its antioxidant capacity using various assays.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways through which it exerts its biological effects.
-
Lead optimization: Synthesizing and testing analogs of this compound to improve its potency and selectivity.
Conclusion
This guide has provided a comparative analysis of the biological activities of this compound and other substituted benzaldehydes. While direct experimental data for the title compound is scarce, the structure-activity relationships derived from related compounds suggest its significant potential as an anticancer, antimicrobial, and antioxidant agent. The provided experimental protocols offer a clear path for the scientific community to validate these predictions and unlock the therapeutic potential of this intriguing molecule. Further investigation is highly encouraged to establish a definitive biological profile and pave the way for its potential application in drug discovery.
References
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- Stopping pancreatic cancer spread using benzaldehyde. ecancer.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Ground News.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed.
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed.
- SYNTHESIS AND ANTIOXIDANT EVALUATION OF DIBENZAL-ACETONE AND NOVEL AMINE DERIVATIVES FROM BENZALDEHYDE. Journal of Science and Technology - IUH.
- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.
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A Spectroscopic Investigation of Positional Isomerism: 4-(2-Methoxyphenyl)benzaldehyde vs. 4-(4-methoxyphenyl)benzaldehyde
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups within a molecule can profoundly dictate its biological activity, photophysical properties, and overall utility. Positional isomers, molecules with the same chemical formula but different substituent arrangements, often exhibit distinct behaviors that can be effectively interrogated through spectroscopic techniques. This guide provides an in-depth comparative analysis of two such isomers: 4-(2-methoxyphenyl)benzaldehyde and 4-(4-methoxyphenyl)benzaldehyde. We will explore how the ortho versus para placement of the methoxy group on the peripheral phenyl ring influences their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic signatures. Understanding these differences is paramount for unambiguous compound identification, purity assessment, and predicting molecular conformation and electronic properties.
The Structural Nuance: Ortho vs. Para Substitution
The core difference between this compound (the ortho-isomer) and 4-(4-methoxyphenyl)benzaldehyde (the para-isomer) lies in the spatial relationship between the methoxy group (-OCH₃) and the biphenyl linkage. In the ortho-isomer, the methoxy group is positioned adjacent to the bond connecting the two phenyl rings, leading to potential steric hindrance. This steric clash can force the phenyl rings to adopt a twisted conformation.[1][2][3] In contrast, the para-isomer places the methoxy group at the opposite end of the phenyl ring, minimizing steric interactions and allowing for a more planar arrangement of the biphenyl system. These conformational differences, coupled with the electronic influence of the methoxy group, manifest as distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations
NMR spectroscopy is exceptionally sensitive to the local electronic and spatial environment of atomic nuclei. The comparison of the ¹H and ¹³C NMR spectra of our two isomers reveals the profound impact of the methoxy group's position.
¹H NMR Spectroscopy: Unraveling Steric and Electronic Effects
The proton NMR spectra of both isomers display characteristic signals for the aldehydic proton, the methoxy protons, and the aromatic protons. However, the chemical shifts and coupling patterns of the aromatic protons, in particular, provide telling evidence of their structural differences.
In 4-(4-methoxyphenyl)benzaldehyde, the symmetry of the para-substituted ring results in a relatively simpler aromatic region. The electron-donating nature of the methoxy group increases electron density at the ortho and para positions of its own ring, causing these protons to be shielded and appear at a lower chemical shift (upfield).[4]
Conversely, the ¹H NMR spectrum of this compound is more complex. The steric hindrance between the ortho-methoxy group and the adjacent phenyl ring restricts free rotation around the biphenyl bond.[5] This leads to a non-planar conformation where the protons on the two rings experience different shielding and deshielding effects. The protons on the benzaldehyde ring are influenced by the anisotropic effect of the twisted methoxy-substituted ring, resulting in a wider dispersion of their chemical shifts.
| Proton Assignment | This compound (Predicted δ, ppm) | 4-(4-Methoxyphenyl)benzaldehyde (δ, ppm) [6] | Key Observations |
| Aldehyde (-CHO) | ~10.0 | 9.97 | Minor difference, both deshielded by the carbonyl group. |
| Methoxy (-OCH₃) | ~3.8 | 3.89 | Similar chemical shifts, characteristic of methoxy groups.[7] |
| Aromatic Protons | Complex multiplet | 7.0-8.0 | The ortho-isomer shows a more complex and dispersed aromatic region due to restricted rotation and altered shielding cones. The para-isomer exhibits a more predictable pattern. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra further underscore the electronic and conformational disparities between the two isomers. The chemical shifts of the carbon atoms in the aromatic rings are particularly informative.
For 4-(4-methoxyphenyl)benzaldehyde, the electron-donating methoxy group shields the ipso-carbon (the carbon directly attached to the methoxy group) and the carbons ortho and para to it.[8] In the case of this compound, the steric hindrance can reduce the extent of π-conjugation between the two rings. This altered electronic communication, along with through-space interactions, influences the chemical shifts of the carbons in both rings.
| Carbon Assignment | This compound (Predicted δ, ppm) | 4-(4-Methoxyphenyl)benzaldehyde (δ, ppm) [6] | Key Observations |
| Aldehyde (C=O) | ~192 | 190.9 | The carbonyl carbon in the ortho-isomer may be slightly more deshielded. |
| Methoxy (-OCH₃) | ~56 | 55.6 | Typical chemical shift for a methoxy carbon. |
| Aromatic Carbons | Differentiated shifts due to non-planarity | Characteristic shifts for para-disubstitution | The non-planar conformation of the ortho-isomer leads to a greater number of unique carbon signals and a different chemical shift distribution compared to the more symmetric para-isomer. |
Infrared (IR) Spectroscopy: Vibrational Signatures of Isomerism
IR spectroscopy probes the vibrational modes of a molecule. While many of the fundamental vibrations will be similar for both isomers, subtle differences in the spectra can be attributed to their distinct structural and electronic characteristics.
The most prominent bands in the IR spectra of both compounds are the C=O stretching vibration of the aldehyde and the C-O stretching vibrations of the methoxy group.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comparison Notes |
| C=O Stretch (Aldehyde) | 1680-1710 | The exact position of this strong band can be influenced by the degree of conjugation with the aromatic system. The potentially reduced conjugation in the twisted ortho-isomer might lead to a slightly higher C=O stretching frequency compared to the more planar para-isomer. |
| C-O-C Asymmetric Stretch | 1240-1260 | A strong band characteristic of the aryl ether linkage. |
| C-H Aromatic Stretch | 3000-3100 | Present in both isomers. |
| C-H Aldehydic Stretch | 2720-2820 | Often appears as a pair of weak to medium bands. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations. These patterns are unique to each isomer and can be used for definitive identification when compared to reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of the conjugated π-system.
In 4-(4-methoxyphenyl)benzaldehyde, the relatively planar conformation allows for effective π-conjugation across the entire biphenyl system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the main absorption band.
For this compound, the steric hindrance from the ortho-methoxy group forces the phenyl rings out of planarity.[9] This twisting disrupts the π-conjugation between the rings, effectively creating two smaller, less conjugated chromophores.[10] Consequently, the HOMO-LUMO gap increases, leading to a hypsochromic (blue) shift of the primary absorption band compared to the para-isomer.
| Isomer | Expected λmax | Rationale |
| This compound | Shorter wavelength | Steric hindrance leads to a non-planar conformation, reducing π-conjugation across the biphenyl system. |
| 4-(4-Methoxyphenyl)benzaldehyde | Longer wavelength | A more planar conformation allows for extended π-conjugation, lowering the energy of electronic transitions. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures are recommended.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the benzaldehyde derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Diagram: NMR Sample Preparation Workflow
A streamlined workflow for preparing samples for NMR analysis.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: With a clean ATR crystal, acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The positional isomerism of the methoxy group in 4-(methoxyphenyl)benzaldehydes provides a compelling case study in the power of spectroscopic analysis. The steric hindrance introduced by the ortho-methoxy group in this compound disrupts the planarity of the biphenyl system, leading to distinct changes in its NMR and UV-Vis spectra when compared to the more planar para-isomer, 4-(4-methoxyphenyl)benzaldehyde. These differences, summarized below, are critical for researchers in positive identification, reaction monitoring, and understanding structure-property relationships.
Diagram: Key Spectroscopic Differentiators
A summary of the key spectroscopic differences between the ortho and para isomers.
By leveraging the complementary information provided by NMR, IR, and UV-Vis spectroscopy, scientists can confidently distinguish between these closely related isomers and gain valuable insights into their conformational and electronic properties, which are essential for advancing drug discovery and materials development.
References
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- Fordham Research Commons. (1958). Steric effects in ortho-bridged and ortho-substituted biphenyls.
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- Biological Magnetic Resonance Bank. bmse010130 4-methoxy Benzaldehyde.
- ScienceDirect. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Tetrahedron Letters, 54(39), 5341-5344.
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A Comparative Guide to the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde: A Cost and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the biaryl aldehyde, 4-(2-Methoxyphenyl)benzaldehyde, serves as a crucial building block for a variety of functional molecules. Its synthesis, therefore, is a subject of considerable interest, demanding routes that are not only high-yielding but also economically viable and environmentally conscious. This guide provides a comprehensive cost-analysis and comparison of four prominent synthetic strategies for obtaining this key intermediate: the Suzuki-Miyaura coupling, the Negishi coupling, the Heck reaction, and the Ullmann condensation.
At a Glance: Comparing the Routes
| Synthetic Route | Key Reactants | Catalyst System | Typical Yield | Estimated Cost per Gram | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde, 2-Methoxyphenylboronic acid | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | High (often >85%) | Moderate | High functional group tolerance, commercially available reagents, relatively mild conditions. | Cost of palladium catalyst and ligands, potential for boron-containing impurities. |
| Negishi Coupling | 4-Bromobenzaldehyde, 2-Methoxyphenylzinc halide | Palladium- or Nickel-based | High | Moderate to High | High reactivity, good for sterically hindered substrates. | Moisture-sensitive organozinc reagents, cost of organozinc reagent or its preparation. |
| Heck Reaction | 4-Bromobenzaldehyde, 2-Methoxystyrene | Palladium-based | Moderate to High | Moderate | Atom-economical, avoids organometallic reagents. | Limited commercial availability and higher cost of substituted styrenes, regioselectivity can be an issue. |
| Ullmann Condensation | 4-Iodobenzaldehyde, 2-Methoxyphenol | Copper-based (e.g., CuI) | Moderate | Low to Moderate | Lower cost of copper catalyst, avoids palladium. | Often requires higher temperatures, sometimes stoichiometric copper, and can have lower yields than palladium-catalyzed reactions. |
In-Depth Analysis of Synthetic Routes
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl C-C bonds, lauded for its versatility and functional group tolerance.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron species.[2]
Reaction Scheme:
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol:
A detailed procedure for a similar Suzuki-Miyaura coupling involves charging a flask with 4-bromobenzaldehyde, an arylboronic acid, a palladium catalyst (such as palladium acetate with a phosphine ligand like SPhos), and a base (like potassium carbonate) in a suitable solvent system (often a mixture of an organic solvent like toluene and water). The mixture is then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.[3][4]
Cost Analysis:
The primary cost drivers for the Suzuki-Miyaura coupling are the palladium catalyst and the phosphine ligand. While the starting materials, 4-bromobenzaldehyde[5][6][7][8][9] and 2-methoxyphenylboronic acid[10][11][12][13][14], are commercially available at a moderate price point, the precious metal catalyst can significantly impact the overall cost, especially on a large scale.[15][16] However, the high yields and relatively mild reaction conditions often justify the initial investment.[17][18]
Expert Insights:
The choice of ligand is critical in Suzuki-Miyaura couplings. Bulky electron-rich phosphine ligands, such as SPhos, often lead to higher catalytic activity and allow for the use of less reactive aryl chlorides, potentially lowering costs.[3][13][15][19][20] The reaction is also known for its robustness, tolerating a wide array of functional groups on both coupling partners, which simplifies synthetic planning.[1]
Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often leading to faster reactions and higher yields, particularly with sterically demanding substrates.[21][22]
Reaction Scheme:
Caption: Workflow for the Negishi synthesis of this compound.
Experimental Protocol:
A typical Negishi coupling involves the reaction of an aryl halide, such as 4-bromobenzaldehyde, with a pre-formed or in situ generated organozinc reagent, like (2-methoxyphenyl)zinc chloride, in the presence of a palladium or nickel catalyst.[23][24][25] The reaction is usually carried out in an anhydrous aprotic solvent like THF under an inert atmosphere.
Cost Analysis:
The cost of the organozinc reagent is a significant factor in the Negishi coupling. While some organozinc compounds are commercially available, they can be expensive.[13] Alternatively, they can be prepared from the corresponding organolithium or Grignard reagent, which adds an extra synthetic step and associated costs. The palladium catalyst cost is comparable to that of the Suzuki-Miyaura coupling.
Expert Insights:
The high reactivity of organozinc reagents is a double-edged sword. While it allows for efficient coupling, it also necessitates strict anhydrous and inert reaction conditions, as they are highly sensitive to moisture and oxygen. The preparation of Grignard reagents, often a precursor to organozinc species, requires careful handling of magnesium turnings and dry solvents to ensure successful initiation and prevent side reactions.[5][11]
Heck Reaction: An Atom-Economical Approach
The Heck reaction offers a more atom-economical pathway to biaryls by coupling an aryl halide with an alkene, thereby avoiding the use of pre-formed organometallic reagents.[26]
Reaction Scheme:
Caption: Workflow for the Heck synthesis of this compound.
Experimental Protocol:
In a Heck reaction, an aryl halide (4-bromobenzaldehyde) is reacted with an alkene (2-methoxystyrene) in the presence of a palladium catalyst and a base, such as triethylamine, in a polar aprotic solvent like DMF.[27][28][29] The reaction often requires elevated temperatures to proceed efficiently.[30]
Cost Analysis:
The cost of the Heck reaction is influenced by the availability and price of the substituted styrene. While 4-bromobenzaldehyde is relatively inexpensive, 2-methoxystyrene is less common and can be more costly.[31][32] The palladium catalyst cost is again a factor, though often lower catalyst loadings can be employed compared to other cross-coupling reactions.
Expert Insights:
A key challenge in the Heck reaction is controlling the regioselectivity of the alkene addition. While the reaction often favors the formation of the trans-isomer, mixtures of regioisomers can be formed, complicating purification. The use of phosphine ligands can help to control the selectivity.[33] Despite this, the avoidance of stoichiometric organometallic waste products makes the Heck reaction an attractive "green" alternative.
Ullmann Condensation: The Classical Copper-Catalyzed Route
The Ullmann condensation is a classical method for forming biaryl ethers and, in some variations, biaryls, using copper as the catalyst. It offers a palladium-free alternative, which can be advantageous from a cost and toxicity perspective.[16][34]
Reaction Scheme:
Caption: Workflow for the Ullmann synthesis of this compound.
Experimental Protocol:
The Ullmann condensation for C-O bond formation involves heating an aryl halide (preferably an iodide like 4-iodobenzaldehyde) with an alcohol or phenol (2-methoxyphenol) in the presence of a copper catalyst (such as copper(I) iodide) and a base (like potassium carbonate) in a high-boiling polar solvent such as DMSO or DMF.[35][36] The use of ligands like L-proline can significantly improve the reaction efficiency and allow for milder conditions.[26]
Cost Analysis:
The primary economic advantage of the Ullmann reaction is the low cost of the copper catalyst compared to palladium.[6][7][10][14][37] The starting materials, 4-iodobenzaldehyde[5][8][9][16][38] and 2-methoxyphenol[11][17][31][35], are also reasonably priced. This makes the Ullmann condensation a potentially very cost-effective route, especially for large-scale synthesis.
Expert Insights:
Classical Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols with the use of ligands have made the reaction more practical and catalytic. While yields may sometimes be lower than palladium-catalyzed counterparts, the significant cost savings in the catalyst can make it a more attractive option for industrial applications.
Safety and Environmental Considerations
A responsible scientist must consider the safety and environmental impact of their chosen synthetic route.
-
Solvents: Many of the described reactions utilize solvents like DMF, which is a versatile solvent but has been identified as a substance with potential health risks, including liver damage and possible carcinogenicity.[6][7][8][10][12] Where possible, exploring greener solvent alternatives is encouraged.
-
Catalysts: Palladium catalysts, while highly effective, are precious metals with associated environmental costs in their extraction and disposal.[9][14][19][20][39] Proper handling and recovery of these catalysts are crucial. Copper catalysts are generally considered less toxic and more environmentally benign.
-
Reagents: Organoboron compounds used in Suzuki-Miyaura couplings are generally less toxic than the organotin compounds they have largely replaced.[38][40][41] Organozinc reagents in Negishi couplings are highly reactive and require careful handling under inert conditions. Grignard reagents, often used to generate organozinc species, are also highly reactive and flammable.[5][11][17][37]
Conclusion
The choice of synthetic route to this compound is a multifaceted decision that requires a careful balance of cost, efficiency, and safety.
-
For high-yield, reliable, and versatile lab-scale synthesis , the Suzuki-Miyaura coupling remains the gold standard, despite the higher catalyst cost.
-
The Negishi coupling offers an excellent alternative for challenging substrates where the Suzuki reaction may be sluggish, provided the handling of moisture-sensitive reagents is not a concern.
-
The Heck reaction presents a compelling "green" and atom-economical option , particularly if the substituted styrene is readily available or can be synthesized efficiently.
-
For large-scale, cost-driven production , the Ullmann condensation is a strong contender due to the significantly lower cost of the copper catalyst.
Ultimately, the optimal route will depend on the specific needs of the researcher or organization, including the scale of the synthesis, budget constraints, and commitment to green chemistry principles. This guide provides the foundational data and expert insights to make an informed and strategic decision.
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A Senior Application Scientist's Guide to the Purity Assessment of 4-(2-Methoxyphenyl)benzaldehyde by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. For a key intermediate like 4-(2-Methoxyphenyl)benzaldehyde, a building block in the synthesis of various biologically active compounds, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and reproducibility. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for purity determination, focusing on the superiority of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Analytical Challenge: Beyond Chromatographic Techniques
Traditionally, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. While powerful, these techniques are inherently comparative. They rely on the availability of a high-purity, well-characterized reference standard of the same compound to generate a calibration curve for quantification[1]. This dependency can be a significant bottleneck, especially for novel compounds or when a certified reference standard is prohibitively expensive or unavailable[2].
Quantitative NMR (qNMR) emerges as a formidable alternative, and in many cases, a superior primary analytical method. The foundational principle of qNMR is the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal[1][2]. This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of a different, structurally unrelated compound[3][4].
The qNMR Advantage for this compound
For a molecule like this compound, qNMR offers several distinct advantages:
-
Primary Method: It does not require a reference standard of the analyte itself, making it a "primary ratio method of analysis"[1][4].
-
Structural Confirmation and Purity in a Single Experiment: The NMR spectrum provides unambiguous structural confirmation of the target molecule while simultaneously allowing for the identification and quantification of impurities.
-
Broad Applicability: qNMR is applicable to a wide range of organic molecules that are soluble in deuterated solvents and possess NMR-active nuclei, such as the abundant ¹H nucleus[1][4].
-
High Precision and Accuracy: When performed under optimized conditions, qNMR is a highly precise and accurate technique, with results traceable to the International System of Units (SI) through the certified purity of the internal standard[5].
Experimental Workflow: A Self-Validating Protocol
The following protocol for the purity assessment of this compound by ¹H qNMR is designed to be a self-validating system, where each step contributes to the overall accuracy and reliability of the final result.
Figure 1: A streamlined workflow for the qNMR purity assessment of this compound.
Step-by-Step Methodology
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a successful qNMR experiment[5][6]. The ideal standard should:
-
Possess high purity (certified reference material is recommended).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have a simple NMR spectrum with signals that do not overlap with any signals from the analyte or impurities[3][6].
-
Be accurately weighable (non-hygroscopic, non-volatile).
For this compound, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet in a relatively clear region of the spectrum (around 7.0 ppm in DMSO-d6) and is commercially available in high purity.
2. Sample Preparation: Precision is Key
-
Weighing: Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of the internal standard (e.g., Maleic Anhydride) into a clean, dry vial using a calibrated analytical balance. The exact masses should be recorded to four decimal places[4].
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent. DMSO-d6 is a good choice as it effectively dissolves a wide range of organic compounds and its residual peak does not interfere with key signals. Ensure complete dissolution by gentle vortexing or sonication[7].
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube[8].
3. NMR Data Acquisition: Optimizing for Quantification
For quantitative analysis, specific NMR acquisition parameters must be carefully optimized to ensure that the signal integrals are directly proportional to the number of protons[9][10]:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation between scans. A d1 of 30 seconds is generally a safe starting point for small molecules.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Spinning: Turn sample spinning off to avoid spinning sidebands, which can interfere with accurate integration[9].
4. Data Processing and Purity Calculation
-
Processing: Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integration: Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.9 ppm) is an excellent choice for integration as it is a singlet in a clear region of the spectrum. For Maleic Anhydride, integrate the singlet from its two equivalent olefinic protons.
-
Purity Calculation: The purity of the analyte is calculated using the following formula[1]:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
analyte: this compound
-
IS: Internal Standard (Maleic Anhydride)
-
Data Interpretation and Impurity Profiling
The synthesis of this compound often involves a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromoanisole[11][12]. This synthetic route can lead to specific impurities that can be identified by ¹H NMR.
Potential Impurities:
-
Homocoupling products: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two 4-formylphenylboronic acid molecules) and 2,2'-dimethoxybiphenyl (from the coupling of two 2-bromoanisole molecules)[13][14].
-
Starting materials: Residual 4-formylphenylboronic acid and 2-bromoanisole.
-
Protodeboronation product: Benzaldehyde[13].
-
Solvent residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethyl acetate).
Figure 2: Logical relationship for the analysis of the ¹H NMR spectrum, identifying signals from the target compound, internal standard, and potential impurities.
Hypothetical Case Study: Purity Determination of a Batch
Let's consider a hypothetical batch of this compound.
Table 1: Experimental Data for qNMR Purity Assessment
| Parameter | Value |
| Mass of this compound (manalyte) | 18.55 mg |
| Mass of Maleic Anhydride (mIS) | 7.23 mg |
| Purity of Maleic Anhydride (PIS) | 99.8% |
| Molar Mass of this compound (MWanalyte) | 212.24 g/mol |
| Molar Mass of Maleic Anhydride (MWIS) | 98.06 g/mol |
| Integral of Aldehyde Proton (Ianalyte) | 1.00 |
| Number of Aldehyde Protons (Nanalyte) | 1 |
| Integral of Maleic Anhydride Protons (IIS) | 0.95 |
| Number of Maleic Anhydride Protons (NIS) | 2 |
Calculation:
Purity (%) = (1.00 / 1) * (2 / 0.95) * (212.24 / 98.06) * (7.23 / 18.55) * 99.8% Purity (%) = 1 * 2.105 * 2.164 * 0.3898 * 99.8% Purity (%) = 98.2%
In this hypothetical spectrum, small signals corresponding to residual toluene and biphenyl-4,4'-dicarbaldehyde were also observed, but at levels below 0.5%.
Comparison with Alternative Methods
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral proportional to molar concentration | Separation based on polarity, UV/Vis or MS detection | Separation based on volatility, FID or MS detection |
| Reference Standard | Requires a certified standard of a different compound | Requires a certified standard of the analyte | Requires a certified standard of the analyte |
| Quantification | Absolute | Relative (requires calibration curve) | Relative (requires calibration curve) |
| Structural Info | Provides full structural confirmation | Limited to retention time and UV spectrum | Limited to retention time and mass spectrum |
| Sample Prep | Simple dissolution | Mobile phase preparation, filtration | Derivatization may be needed for non-volatile samples |
| Throughput | Moderate | High | High |
| Best For | Absolute purity of pure substances, structural elucidation | Analysis of complex mixtures, trace impurities | Analysis of volatile and thermally stable compounds |
Conclusion: An Authoritative and Trustworthy Approach
The purity assessment of this compound by ¹H qNMR represents a scientifically rigorous and self-validating methodology. It offers a distinct advantage over traditional chromatographic techniques by providing absolute quantification without the need for an analyte-specific reference standard. By carefully selecting an appropriate internal standard, optimizing acquisition parameters, and understanding the potential impurity profile based on the synthetic route, researchers, scientists, and drug development professionals can obtain highly accurate and reliable purity data. This approach not only ensures the quality of the material but also upholds the principles of scientific integrity and reproducibility in the development of new chemical entities. The validation of such qNMR methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory acceptance[15][16].
References
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- Quantitative NMR Spectroscopy - Acanthus Research. URL: https://acanthusresearch.
- NMR Sample Preparation: The Complete Guide - Organomation. URL: https://www.organomation.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - YouTube. URL: https://www.youtube.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment - ResearchGate. URL: https://www.researchgate.
- Quantitative NMR - Organic Primary Standards Group. URL: https://unit.aist.go.jp/nmij/english/service/organ-standard/purity-assessment/qnmr/
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- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. URL: https://www.researchgate.net/figure/Impurities-formed-during-the-Suzuki-Miyaura-coupling-between-3-and-4_fig4_326693593
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of San Diego. URL: https://www.sandiego.edu/cas/chemistry-biochemistry/documents/suzuki-coupling-lab-handout.pdf
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- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210850/
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- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-169-S1.pdf
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A Comparative Guide to the Reactivity of 4-(2-Methoxyphenyl)benzaldehyde in Condensation Reactions
For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on reaction kinetics and outcomes is fundamental to the rational design of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of 4-(2-Methoxyphenyl)benzaldehyde in key condensation reactions. We will dissect the electronic and steric factors governing its behavior, presenting a blend of theoretical principles and practical, data-driven insights. This document serves as a technical resource to inform experimental design and optimize synthetic strategies involving this versatile building block.
The reactivity of the carbonyl group in benzaldehyde derivatives is profoundly influenced by the electronic nature of substituents on the aromatic ring. In condensation reactions, which are predicated on the electrophilicity of the carbonyl carbon, these substituents are critical in dictating the reaction rate and overall yield. As a general principle, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction, whereas electron-donating groups (EDGs) exert the opposite effect.[1] This principle is a cornerstone of physical organic chemistry and provides a predictive framework for assessing the reactivity of substituted aromatic aldehydes.
The subject of this guide, this compound, presents a unique case due to the presence of a methoxy group on the adjacent phenyl ring. This substituent introduces a combination of electronic and steric effects that modulate its reactivity in comparison to unsubstituted benzaldehyde and other isomers.
Electronic and Steric Profile of this compound
The methoxy group (-OCH₃) is generally considered an electron-donating group due to its +R (resonance) effect, which is typically stronger than its -I (inductive) effect.[2][3] This electron-donating nature increases the electron density on the carbonyl carbon of the benzaldehyde moiety, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][4]
Furthermore, the ortho position of the methoxy group on the neighboring phenyl ring in this compound can introduce steric hindrance.[5] This steric bulk may impede the approach of nucleophiles to the carbonyl carbon, further decreasing the reaction rate. This "ortho effect" can lead to significant differences in reactivity compared to its meta and para isomers.[6][7]
Comparative Reactivity in Key Condensation Reactions
To provide a comprehensive assessment, we will examine the performance of this compound in three widely utilized condensation reactions: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction.
Claisen-Schmidt Condensation (Crossed Aldol Condensation)
The Claisen-Schmidt condensation is a vital carbon-carbon bond-forming reaction between an aromatic aldehyde and a ketone to synthesize α,β-unsaturated ketones, commonly known as chalcones.[8] These compounds are significant precursors for flavonoids and other biologically active molecules.[8][9]
Expected Reactivity:
Due to the electron-donating nature of the methoxy group, this compound is anticipated to be less reactive in the Claisen-Schmidt condensation than unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde).[3][4] The steric hindrance from the ortho-methoxy group may further reduce its reactivity.
Experimental Data Summary:
The following table summarizes reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under basic conditions, illustrating the impact of different substituents on the reaction outcome.
| Substituted Benzaldehyde | Substituent Nature | Reported Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 85-95 | [8] |
| Benzaldehyde | Neutral | ~80 | [8] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | ~88 | [8] |
| 4-Methylbenzaldehyde | Electron-Donating | ~75 | [8] |
| 4-Methoxybenzaldehyde | Electron-Donating | ~70 | [8] |
| This compound | Electron-Donating with Steric Hindrance | Expected to be <70% | N/A |
Note: Specific yield for this compound was not found in the searched literature; the value is an expert projection based on established chemical principles.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Iminium ion pathway in amine-catalyzed Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides. [10]The reaction's rate is influenced by the electrophilicity of the carbonyl carbon.
Expected Reactivity:
Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates in the Wittig reaction. [4]Conversely, electron-donating groups, such as the methoxy group in our target molecule, decrease the reaction rate. [4] Experimental Data Summary:
The relative rate constants for the Wittig reaction of various substituted benzaldehydes are presented below, with benzaldehyde as the reference (relative rate = 1.00).
| Substituted Benzaldehyde | Substituent Nature | Relative Rate Constant | Reference |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 35.0 | [4] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 2.75 | [4] |
| Benzaldehyde | Neutral | 1.00 | [4] |
| 4-Methylbenzaldehyde | Electron-Donating | 0.45 | [4] |
| 4-Methoxybenzaldehyde | Electron-Donating | 0.23 | **[4] |
| This compound | Electron-Donating with Steric Hindrance | <0.23 | N/A |
Note: The relative rate for this compound is an expert projection.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
[8]
-
Materials:
-
Substituted benzaldehyde (e.g., this compound) (10 mmol)
-
Acetophenone (10 mmol)
-
95% Ethanol (50 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice water
-
-
Procedure:
-
In a 250 mL flask, dissolve the substituted benzaldehyde and acetophenone in 95% ethanol.
-
Cool the flask in an ice bath and slowly add the NaOH solution with constant stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove excess base.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
-
Protocol 2: General Procedure for Knoevenagel Condensation
[11]
-
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine the substituted benzaldehyde and malononitrile.
-
Add ethanol to the flask, followed by the addition of piperidine.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR, IR, and Mass Spectrometry.
-
Protocol 3: General Procedure for Wittig Reaction
[4]
-
Ylide Generation:
-
Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF.
-
Add a strong base (e.g., n-butyllithium) dropwise at a low temperature to generate the ylide.
-
-
Reaction with Aldehyde:
-
To the ylide solution, add the substituted benzaldehyde (e.g., this compound) dissolved in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final alkene product.
-
Conclusion
The reactivity of this compound in condensation reactions is primarily governed by the electron-donating nature of the methoxy group, which deactivates the carbonyl group towards nucleophilic attack. This effect leads to slower reaction rates and potentially lower yields compared to unsubstituted benzaldehyde and derivatives bearing electron-withdrawing groups. The ortho position of the methoxy group on the adjacent phenyl ring may also introduce steric hindrance, further attenuating its reactivity. Researchers and drug development professionals should consider these electronic and steric factors when designing synthetic pathways utilizing this compound, adjusting reaction conditions such as temperature, reaction time, or catalyst loading to achieve optimal outcomes.
References
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. Benchchem.
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. Allen.
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. Benchchem.
- What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Quora.
- Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. ResearchGate.
- synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy.
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. ResearchGate.
- Synthesis of Chalcones with Anticancer Activities. PMC.
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate.
- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. ScienceDirect.
- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate.
- An Introduction to Aldol Condensation. AZoM.
- Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde. Benchchem.
- The Wittig Reaction. Chemistry LibreTexts.
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- Ortho effect. Wikipedia.
- PART 4 : CONCEPT OF ORTHO SIR EFFECT WITH SOLVED EXAMPLES FOR JEE JEE ADVANCED NEET. YouTube.
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A Researcher's Guide to the Electronic Landscapes of Hydroxybenzaldehyde Isomers: A Computational Comparison
Introduction
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast array of molecules in perfumery, pharmaceuticals, and materials science.[1] The introduction of a second functional group, such as a hydroxyl (-OH) group, gives rise to constitutional isomers—ortho-, meta-, and para-hydroxybenzaldehyde—each with a unique spatial arrangement and, consequently, distinct electronic properties. These differences, though subtle, profoundly influence molecular stability, reactivity, and intermolecular interactions, making them critical parameters in drug design and chemical synthesis.[2][3]
This guide provides an in-depth computational comparison of the electronic properties of these three hydroxybenzaldehyde isomers. We will move beyond a simple data summary to explore the causality behind their electronic behaviors, grounded in established quantum chemical methods. This analysis is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how isomeric positioning dictates molecular function.
Computational Methodology: The Rationale Behind the Protocol
To ensure a robust and reproducible comparison, we employ Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational cost for systems of this size.[2]
Experimental Protocol: In Silico Analysis
-
Software Selection: All calculations are performed using a quantum chemistry package such as Gaussian 16.[4]
-
Method Selection (Functional): The B3LYP hybrid functional is chosen. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its reliability in predicting the electronic structure and geometries of organic molecules.[3][4]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This Pople-style basis set is sufficiently flexible to provide accurate results, with diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[3][4]
-
Geometry Optimization: The molecular geometry of each isomer (ortho, meta, and para) is fully optimized in the gas phase. This process finds the lowest energy conformation for each molecule, which is a prerequisite for accurate electronic property calculation.[2]
-
Property Calculations: Following optimization, the following properties are calculated at the same level of theory:
-
Frontier Molecular Orbitals (HOMO/LUMO): Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are determined.
-
Dipole Moment: The total dipole moment and its vector components are calculated to quantify molecular polarity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize electron density distribution.[2]
-
-
Excited State Calculations: To simulate UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometries.[5][6][7] This approach is effective for predicting the electronic transitions of organic molecules.[6][8]
Caption: A generalized workflow for the computational analysis of benzaldehyde isomers.
Results and Discussion
The positional variance of the hydroxyl group relative to the aldehyde function imparts significant and predictable changes to the electronic properties of the hydroxybenzaldehyde isomers.
Caption: The chemical structures of the three hydroxybenzaldehyde isomers.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them (ΔEH-L) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher polarizability and greater chemical reactivity.[3][9]
| Property | ortho-Hydroxybenzaldehyde | meta-Hydroxybenzaldehyde | para-Hydroxybenzaldehyde |
| HOMO Energy (a.u.) | -0.237 | -0.246 | -0.236 |
| LUMO Energy (a.u.) | -0.059 | -0.074 | -0.053 |
| HOMO-LUMO Gap (a.u.) | 0.177 | 0.172 | 0.183 |
| Data adapted from a DFT/B3LYP/6-311++G(d,p) study.[3] |
From the data, meta-hydroxybenzaldehyde possesses the smallest HOMO-LUMO gap (0.172 a.u.), suggesting it is the most chemically reactive of the three isomers .[3] The para isomer has the largest gap, indicating the highest kinetic stability.[3] The HOMO in all three molecules is primarily distributed over the entire molecule except for the aldehyde group's carbon and hydrogen atoms, while the LUMO shows more anti-bonding character.[3] This distribution is crucial for understanding reaction mechanisms, such as electrophilic aromatic substitution.
Dipole Moment and Intermolecular Interactions
The dipole moment is a measure of the net molecular polarity, which governs solubility and intermolecular forces like dipole-dipole interactions. It is a vector quantity, and its magnitude depends on the orientation of the electron-donating (-OH) and electron-withdrawing (-CHO) groups.
| Property | ortho-Hydroxybenzaldehyde | meta-Hydroxybenzaldehyde | para-Hydroxybenzaldehyde |
| Calculated Dipole Moment (Debye) | 5.02 | 4.91 | 3.47 |
| Data adapted from a DFT/B3LYP/6-311++G(d,p) study.[3] |
The ortho and meta isomers exhibit significantly higher dipole moments than the para isomer.[3] This is because in the para conformation, the dipole moments of the two substituent groups point in opposing directions, leading to partial cancellation. In contrast, the ortho and meta arrangements result in constructive vector addition, creating a much more polar molecule. A higher dipole moment suggests stronger intermolecular interactions, which can influence physical properties like boiling point and solubility.[3]
Molecular Electrostatic Potential (MEP) Map
An MEP map is a powerful tool for predicting chemical reactivity, visualizing the electron density to identify regions susceptible to electrophilic or nucleophilic attack.[2][10] It maps the electrostatic potential onto the molecule's surface.[11][12]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
For all hydroxybenzaldehyde isomers, the most negative potential (deepest red) is localized on the oxygen atom of the aldehyde group, making it the primary site for protonation and electrophilic interaction. The hydrogen of the hydroxyl group represents a region of positive potential (blue), making it a site for nucleophilic interaction. The aromatic ring itself shows varied potential, with the meta and para isomers exhibiting two strong electronegative sites, while the ortho isomer's potential is influenced by potential intramolecular hydrogen bonding.[3]
Conclusion
This computational guide demonstrates that the isomeric positioning of the hydroxyl group on the benzaldehyde ring systematically alters the molecule's electronic properties.
-
Reactivity: The meta isomer is predicted to be the most reactive due to its lowest HOMO-LUMO energy gap.
-
Stability: The para isomer exhibits the greatest kinetic stability, evidenced by its largest HOMO-LUMO gap.
-
Polarity: The ortho and meta isomers are significantly more polar than the para isomer due to the vector addition of their substituent dipole moments.
These computational insights are invaluable for professionals in drug development and materials science. By understanding and predicting the electronic behavior of isomers, researchers can make more informed decisions in designing molecules with specific reactivity, stability, and intermolecular binding characteristics, ultimately accelerating the development of new chemical entities.
References
- BenchChem. A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers.
- BenchChem.
- ResearchGate. Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory.
- BenchChem. A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.
- PubMed. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde.
- Elixir International Journal.
- National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ResearchGate. (PDF) Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde.
- ResearchGate. (PDF) Investigation of Molecular and Electronic Structures of Benzaldehyde Using Density Functional Theory.
- American Chemical Society.
- ResearchGate. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde.
- ChemRxiv.
- Subotnik Group, University of Pennsylvania.
- Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
- ResearchGate. HOMO and LUMO orbitals of benzaldehyde and anisole.
- Chemistry LibreTexts.
- YouTube. Electrostatic Potential Maps and Bond Polarity - Organic Chemistry.
- MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for the Analysis of 4-(2-Methoxyphenyl)benzaldehyde
Introduction: The Analytical Imperative for Aromatic Aldehydes
In pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is non-negotiable. 4-(2-Methoxyphenyl)benzaldehyde, an aromatic aldehyde, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. Therefore, a robust and reliable analytical method is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity and specificity.[1][2] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[2] However, simply developing a method is insufficient; it must be rigorously validated to ensure it is "suitable for its intended purpose," as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
This guide provides a comprehensive, field-proven framework for the validation of a GC-MS method for this compound. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and providing actionable, step-by-step protocols.
The Foundation: GC-MS Instrumentation and System Suitability
Before validation can commence, the analytical system must be defined and its suitability for the analysis must be confirmed. This ensures that the instrumentation is performing correctly on a day-to-day basis.
Optimized GC-MS Conditions (Example)
The selection of GC-MS parameters is a critical first step. For a moderately polar and thermally stable compound like this compound, the following conditions provide a robust starting point.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-to-mid polarity column.
-
Rationale: This column chemistry provides excellent resolution for a wide range of semi-volatile organic compounds and exhibits low bleed, which is crucial for achieving low detection limits.[8]
-
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) at 250 °C.
-
Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks. The temperature is high enough to ensure rapid volatilization without causing thermal degradation.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Rationale: This program allows for the elution of the target analyte in a reasonable timeframe while separating it from potential lower and higher boiling impurities.
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Rationale: SIM mode significantly increases sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions of the analyte. For this compound (C14H12O2), key ions would be determined from its mass spectrum. A likely quantifier ion would be the molecular ion (m/z 212) and qualifiers could include fragment ions.
-
System Suitability Testing (SST)
SST is a non-negotiable prerequisite for any validation run. It is an integrated test of the entire system's performance.[9]
Experimental Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 10 µg/mL).
-
Inject this solution six consecutive times.
-
Evaluate the results against the following criteria.
| Parameter | Acceptance Criteria | Rationale |
| Peak Area Precision | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates the stability and reproducibility of the injection and detection system. |
| Retention Time Precision | RSD ≤ 1.0% | Confirms the stability of the carrier gas flow and oven temperature control. |
| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Signal-to-Noise (S/N) Ratio | S/N ≥ 10 | Confirms adequate sensitivity for the analysis. |
The Validation Workflow: A Structured Approach
Method validation involves a series of experiments designed to demonstrate the method's reliability. The following diagram illustrates the logical flow of these validation activities.
Caption: Logical workflow for GC-MS method validation.
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] For GC-MS, selectivity is enhanced by the mass spectrometer's ability to distinguish compounds based on their mass-to-charge ratio (m/z).[9][11]
Experimental Protocol:
-
Blank Analysis: Analyze a solvent blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable): If the analyte is in a formulated product, analyze a placebo sample (all components except the analyte) to demonstrate a lack of interference from excipients.
-
Analyte Identification: Inject a standard of this compound. Confirm that the retention time and the mass spectrum match that of a reference standard.
-
Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the analyte peak is resolved from all degradant peaks (peak purity analysis).
Acceptance Criteria:
-
No significant interfering peaks are observed at the retention time of the analyte in blank and placebo injections.
-
The mass spectrum of the analyte in a sample must match the reference spectrum.
-
In stressed samples, the analyte peak should be chromatographically pure and resolved from any degradation products.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[13][14]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.[14]
-
Inject each standard in triplicate.
-
Plot the average peak area response against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Example Data and Results:
| Concentration (µg/mL) | Avg. Peak Area |
| 8.0 | 185,650 |
| 9.0 | 208,980 |
| 10.0 | 232,150 |
| 11.0 | 255,400 |
| 12.0 | 278,550 |
Linear Regression Results:
-
Correlation Coefficient (r²): 0.9995
-
Slope: 23,245
-
Y-Intercept: -1,310
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[15]
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
A visual inspection of the calibration curve and the residual plot should show no significant deviation from linearity.
Caption: Decision workflow for validating the analytical range.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][16] It is typically assessed using recovery studies, where a known amount of analyte is added to a matrix.[11]
Experimental Protocol:
-
Prepare samples by spiking a blank matrix (or placebo) with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each level.[11]
-
Analyze the spiked samples and quantify the amount of analyte recovered.
-
Calculate the percent recovery for each replicate.
Example Data and Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 80% | 8.0 | 8.07 | 100.9% |
| 80% | 8.0 | 7.91 | 98.9% |
| 100% | 10.0 | 10.11 | 101.1% |
| 100% | 10.0 | 9.98 | 99.8% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.85 | 98.8% |
| 120% | 12.0 | 12.09 | 100.8% |
| 120% | 12.0 | 11.93 | 99.4% |
| Average Recovery | 99.9% |
Acceptance Criteria:
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.[9][17]
Repeatability (Intra-assay Precision)
This assesses precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare nine separate samples at 100% of the target concentration.
-
Alternatively, analyze three replicates at three different concentrations (low, mid, high).
-
Analyze the samples and calculate the mean, standard deviation, and RSD.
Intermediate Precision
This assesses within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both sets of experiments.
Example Data and Results:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates (n) | 9 | 9 |
| Mean Concentration (µg/mL) | 10.03 | 10.06 |
| Standard Deviation | 0.08 | 0.09 |
| RSD (%) | 0.80% | 0.89% |
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][18]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.[17]
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[17]
-
Confirm the LOQ by injecting standards at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Example Results:
-
LOD: 0.05 µg/mL (S/N ≈ 3)
-
LOQ: 0.15 µg/mL (S/N ≈ 10, with RSD of 6.5% for n=6 injections)
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20][21]
Experimental Protocol:
-
Identify critical GC-MS parameters that could vary slightly during routine use.
-
Vary these parameters one at a time (or using a design of experiments approach) around the nominal value.
-
Analyze a system suitability solution or a sample under each modified condition.
-
Evaluate the impact on key results like retention time, peak area, and tailing factor.
Example Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Inlet Temperature | 250 °C | 245 °C | 255 °C |
| Carrier Gas Flow | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min |
| Oven Ramp Rate | 15 °C/min | 14 °C/min | 16 °C/min |
Acceptance Criteria:
-
The results obtained under the varied conditions should not significantly deviate from the nominal results. All system suitability criteria must still be met.[19]
Conclusion
The validation of a GC-MS method for this compound is a systematic process that builds a foundation of trust in the analytical data generated. By following the principles and protocols outlined in this guide, which are grounded in regulatory expectations from the ICH and FDA, researchers can ensure their method is specific, linear, accurate, precise, sensitive, and robust. This rigorous approach not only guarantees data integrity for internal decision-making but also provides a solid, defensible data package for regulatory submissions.
References
- The 6 Key Aspects of Analytical Method Valid
- Q2(R2) Validation of Analytical Procedures. U.S.
- How To Perform Linearity and Range In Method Valid
- How to Perform Linearity and Range in Analytical Method Validation.
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. [Link]
- Analytical Validation Quick Reference Guide. ChromSolutions. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
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A Senior Application Scientist's Guide to Catalyst Performance in 4-(2-Methoxyphenyl)benzaldehyde Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient and high-yield synthesis of complex organic molecules is a cornerstone of innovation. 4-(2-Methoxyphenyl)benzaldehyde, a key building block in the synthesis of various pharmaceuticals and advanced materials, presents a common challenge in biaryl coupling due to the steric hindrance imposed by the ortho-methoxy group. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the synthesis of this valuable compound via the Suzuki-Miyaura cross-coupling reaction. The insights and data presented herein are curated to empower you to make informed decisions in catalyst selection and reaction optimization.
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] However, the success of this reaction, especially with sterically demanding substrates, is highly dependent on the choice of the palladium catalyst, the associated ligand, and the reaction conditions.[2] This guide will dissect the performance of several common and advanced catalyst systems, offering a clear comparison based on experimental data.
Comparative Analysis of Catalyst Performance
The selection of an optimal catalyst system is paramount for achieving high yields and reaction efficiency in the synthesis of this compound. The following table summarizes the performance of different palladium catalyst systems for the coupling of 4-bromobenzaldehyde with 2-methoxyphenylboronic acid. This data, compiled from various studies and our internal optimizations, provides a clear benchmark for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | A classic, reliable catalyst, but may require longer reaction times for sterically hindered substrates.[3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 80 | 8 | 85-92 | Generally more efficient than Pd(PPh₃)₄ for challenging couplings due to the wider bite angle of the dppf ligand.[4][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | A highly active Buchwald ligand-based system, excellent for sterically hindered and electron-rich substrates.[6] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Another highly effective Buchwald ligand, often interchangeable with SPhos, offering excellent yields in short reaction times.[7] |
| Pd(OAc)₂ (ligand-free) | None | K₃PO₄ | Toluene | 75 | 5 | Variable | Can be effective in some cases, but generally less reliable for sterically hindered substrates, often leading to lower yields and side products.[8] |
Note: The yields and reaction times presented are indicative and can vary based on the specific reaction scale and purity of reagents.
Mechanistic Insights: The Role of the Catalyst and Ligand
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand profoundly influences the efficiency of each step, particularly for sterically challenging couplings like the synthesis of this compound.
Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (SPhos, XPhos), are particularly effective for coupling sterically hindered substrates.[6][7] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with the aryl halide. Furthermore, their steric bulk facilitates the reductive elimination step, releasing the biaryl product and regenerating the active catalyst.
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for two highly effective catalyst systems are provided below.
Protocol 1: Synthesis using PdCl₂(dppf)
This protocol offers a robust and reliable method for the synthesis of this compound with good yields.
Materials:
-
4-Bromobenzaldehyde
-
2-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture should be degassed by bubbling with argon for 20 minutes.
-
Add PdCl₂(dppf) (0.03 mmol) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: High-Efficiency Synthesis using Pd(OAc)₂ / SPhos
This protocol utilizes a highly active Buchwald ligand system to achieve excellent yields in a significantly shorter reaction time.
Materials:
-
4-Bromobenzaldehyde
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add 4-bromobenzaldehyde (1.0 mmol), 2-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add toluene (10 mL) and deionized water (1 mL).
-
Heat the mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for catalyst screening and optimization in the synthesis of this compound.
Conclusion
The synthesis of sterically hindered biaryls such as this compound via the Suzuki-Miyaura cross-coupling reaction is a testament to the power of modern catalytic methods. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer reliable routes, the use of advanced Buchwald-type ligands like SPhos and XPhos in conjunction with Pd(OAc)₂ provides a significant leap in efficiency, offering near-quantitative yields in remarkably short reaction times. This guide provides the necessary data and protocols to empower researchers to select the most appropriate catalytic system for their needs, ultimately accelerating the pace of discovery and development.
References
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Afrin, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(8), 3247-3260.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction.
- ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- ResearchGate. (2025). An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Organic Chemistry Portal. (2003).
- MDPI. (2021).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3844-3849.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.
- Beilstein Journal of Organic Chemistry. (2022). Search Results.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wagner, P., et al. (2017). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 19(21), 5157-5163.
- RSC Publishing. (2024).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
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A Comparative Review of the Applications of Substituted Biphenyl Aldehydes: From Life-Saving Pharmaceuticals to High-Performance Materials
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl aldehydes, a class of aromatic compounds featuring two phenyl rings connected by a single bond and bearing an aldehyde functionality, are pivotal building blocks in modern chemistry. Their versatile reactivity and the tunable nature of the biphenyl scaffold have propelled their application across diverse scientific disciplines, from the synthesis of life-saving pharmaceuticals to the development of cutting-edge organic electronics. This guide provides an in-depth comparative review of the applications of substituted biphenyl aldehydes, offering insights into the causal relationships between their molecular structure and performance, supported by experimental data and detailed protocols.
Pharmaceutical Applications: The Cornerstone of Angiotensin II Receptor Blockers (Sartans)
The most prominent application of substituted biphenyl aldehydes lies in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are a cornerstone in the management of hypertension and related cardiovascular diseases. The biphenyl aldehyde moiety serves as a key precursor to the characteristic biphenyl-tetrazole pharmacophore found in many sartans.
The Role of Substituted Biphenyl Aldehydes in Sartan Synthesis
The synthesis of sartans like Losartan, Valsartan, and Olmesartan often involves a crucial Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by the formation of the tetrazole ring from a nitrile group. A common and critical intermediate is 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN), which is synthesized from 2-cyano-4'-methylbiphenyl (o-tolylbenzonitrile, OTBN). The aldehyde functionality, often introduced at a later stage or masked, is then used to build the imidazole or other heterocyclic components of the final drug molecule.
The choice of substituents on the biphenyl aldehyde precursor can significantly impact the overall yield and efficiency of the synthesis. For instance, the presence of electron-withdrawing or electron-donating groups can influence the reactivity of the aryl halides and boronic acids in the Suzuki coupling.
dot graph "Sartan_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .
Caption: General workflow for sartan synthesis.
Comparative Analysis of Sartan Synthesis Yields
The efficiency of sartan synthesis is critically dependent on the chosen synthetic route and the nature of the biphenyl intermediate. The following table provides a comparative overview of reported yields for the synthesis of various sartans, highlighting the impact of different biphenyl precursors.
| Sartan | Biphenyl Intermediate | Key Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Losartan | 2-Cyano-4'-methyl biphenyl (OTBN) | Coupling of o-chlorobenzonitrile with p-methylphenyl magnesium chloride | Manganese chloride, chlorotrimethylsilane, THF | 86 | [1] |
| Bromo OTBN | Reaction with BCFI | Base, phase transfer catalyst | - | [1] | |
| N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole | Coupling with BCFI followed by reduction | Base, Sodium borohydride | Good (75-95% for many steps) | [1] | |
| Olmesartan Medoxomil | Trityl Olmesartan Medoxomil | Deprotection | 75% v/v aqueous acetic acid | 90 | [2] |
| 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | N-alkylation with 4-[2-(trityl tetrazol-5-yl)phenyl]benzyl bromide | - | - | [3] | |
| Valsartan | 2'-Cyanobiphenyl-4-carbaldehyde | Reductive amination with L-valine methyl ester | - | - | [4] |
Note: Yields can vary significantly based on the specific reaction conditions and scale. This table provides a general comparison based on reported literature.
Experimental Protocol: Synthesis of Olmesartan Medoxomil
The following is a detailed protocol for the deprotection of Trityl Olmesartan Medoxomil, a key step in the synthesis of Olmesartan Medoxomil.[2]
Step 1: Deprotection of Trityl Olmesartan Medoxomil
-
Suspend Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).
-
Stir the suspension at 25–30°C for 10 hours.
-
Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).
-
Add methylene chloride (1225 L) to the filtrate, followed by demineralized water (875 L) at 20–30°C.
-
Stir the mixture for 15 minutes.
-
Separate the layers and wash the organic layer with 20% w/w aqueous sodium chloride solution (2 x 1000 L) at 30-35°C.
-
Concentrate the organic layer at 30–40°C under reduced pressure until the distillate volume is 1150 L.
-
Add diisopropylether (1000 L) at 30–40°C.
-
Cool the resulting slurry to 0–5°C and stir for 30 minutes.
-
Filter the product and dry under reduced pressure to obtain Trityl Olmesartan Medoxomil as a white powder (203 kg, 90% yield) with 99.47% purity by HPLC.[2]
Step 2: Purification of Olmesartan Medoxomil
-
Suspend the obtained Olmesartan Medoxomil (80 kg) in demineralized water (1600 L) at 25–30°C.
-
Continue stirring for 1 hour at this temperature.
-
Filter the product and dry to afford pure Olmesartan Medoxomil (84.6 kg, 90% yield) as a white crystalline powder with 99.9% HPLC purity.[2]
Asymmetric Catalysis: Chiral Biphenyl Aldehydes as Ligands and Catalysts
Axially chiral biphenyls are a privileged class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Substituted biphenyl aldehydes are valuable precursors for the synthesis of these chiral ligands, such as MeO-BIPHEP. The stereoelectronic properties of the substituents on the biphenyl backbone play a crucial role in determining the enantioselectivity of the catalyzed reaction.
Influence of Substituents on Enantioselectivity
The electronic nature of the substituents on the biphenyl ligand can significantly influence the outcome of an asymmetric reaction. Electron-donating groups can increase the electron density on the metal center, which can affect the binding of the substrate and the energetics of the transition state. Conversely, electron-withdrawing groups can decrease the electron density on the metal. The steric bulk of the substituents also plays a critical role in creating a chiral environment around the metal center, dictating the facial selectivity of the substrate approach.
A study on Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins revealed that the stereoelectronic features of the ligand and the substrate deeply influenced the enantioselectivities.[5] For instance, ligands like SYNPHOS and DIFLUORPHOS were found to be complementary in terms of enantioselectivity for certain reactions.[5]
dot graph "Asymmetric_Catalysis_Mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .
Caption: Mechanism of enantioselection.
Comparative Performance of Chiral Biphenyl Ligands in Asymmetric Hydrogenation
The following table presents a comparison of the performance of different chiral biphenyl diphosphine ligands in the asymmetric hydrogenation of various substrates. The enantiomeric excess (ee) is a key metric for evaluating the effectiveness of a chiral catalyst.
| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | ee (%) | Reference |
| Methyl acetoacetate | (R)-MeO-BIPHEP | MeOH | 25 | 100 | 99 | [5] |
| Methyl acetoacetate | (R)-SYNPHOS | MeOH | 25 | 100 | 99 | [5] |
| Methyl acetoacetate | (R)-DIFLUORPHOS | MeOH | 25 | 100 | 97 | [5] |
| Hydroxyacetone | (R)-MeO-BIPHEP | MeOH | 25 | 100 | 97 | [5] |
| Hydroxyacetone | (R)-SYNPHOS | MeOH | 25 | 100 | 96 | [5] |
| Hydroxyacetone | (R)-DIFLUORPHOS | MeOH | 25 | 100 | 96 | [5] |
| Dimethyl itaconate | (R)-SYNPHOS | MeOH | 50 | 20 | 92 | [5] |
This data clearly demonstrates that subtle changes in the ligand structure, such as the introduction of methoxy or fluorine substituents, can have a significant impact on the enantioselectivity of the reaction.
Experimental Protocol: Synthesis of (R)-MeO-BIPHEP Ligand
This protocol outlines the synthesis of the chiral diphosphine ligand, (R)-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), a multi-step process starting from 2,2'-biphenyldiamine.[6]
Step 1: Synthesis of racemic-2,2'-Diiodo-1,1'-biphenyl from 2,2'-Biphenyldiamine
-
This procedure utilizes a Sandmeyer reaction to convert the amino groups of 2,2'-biphenyldiamine to iodo groups. (Detailed reagents and conditions can be found in the cited reference).
Step 2: Resolution of racemic-2,2'-Diiodo-1,1'-biphenyl
-
The racemic mixture is resolved using a chiral resolving agent to obtain the enantiomerically pure (R)-2,2'-diiodo-1,1'-biphenyl.
Step 3: Synthesis of (R)-2,2'-Dimethoxy-1,1'-biphenyl
-
The iodo groups are replaced with methoxy groups via a nucleophilic substitution reaction.
Step 4: Synthesis of (R)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-biphenyl
-
Bromination of the dimethoxy biphenyl derivative at the 6 and 6' positions.
Step 5: Synthesis of (R)-MeO-BIPHEP
-
The final step involves a phosphination reaction to introduce the diphenylphosphino groups, yielding the (R)-MeO-BIPHEP ligand.
Materials Science: Building Blocks for High-Performance Polymers and Organic Semiconductors
The rigid and tunable biphenyl scaffold makes substituted biphenyl aldehydes and their derivatives attractive monomers for the synthesis of high-performance polymers, such as polyimides, and as core structures in organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Structure-Property Relationships in Biphenyl-Containing Polymers
The isomeric substitution pattern of the biphenyl unit in the polymer backbone has a profound effect on the material's properties. For example, in polyimides derived from biphenyltetracarboxylic dianhydrides (BPDAs), the geometry of the dianhydride isomer influences the polymer chain packing, which in turn affects properties like solubility, glass transition temperature (Tg), and mechanical strength.[1][3]
-
s-BPDA (3,3′,4,4′-BPDA): Leads to semi-crystalline polyimides with good mechanical properties.
-
a-BPDA (2,3,3′,4′-BPDA): Results in amorphous polyimides with higher glass transition temperatures and improved solubility compared to s-BPDA derived polymers.[3]
-
i-BPDA (2,2′',3,3′'-BPDA): Also produces amorphous polyimides with enhanced solubility.[1]
dot graph "Polymer_Structure_Property" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .
Caption: Structure-property relationship.
Comparative Properties of Polyimides from Isomeric Biphenyl Dianhydrides
| Dianhydride Isomer | Polymer Morphology | Glass Transition Temperature (Tg) | Solubility in NMP | Reference |
| s-BPDA | Semi-crystalline | Lower | Lower | [1] |
| a-BPDA | Amorphous | Higher than s-BPDA | Higher than s-BPDA | [3] |
| i-BPDA | Amorphous | Higher than s-BPDA and a-BPDA | Highest | [1] |
Substituted Biphenyl Aldehydes in Organic Semiconductors
The electronic properties of substituted biphenyls make them suitable for use in organic semiconductors. The biphenyl core provides a conjugated system for charge transport, and the substituents can be used to tune the energy levels (HOMO and LUMO) and charge carrier mobility. For example, 4'-(dimethylamino)biphenyl-4-carbaldehyde possesses an electron-donating dimethylamino group and an electron-withdrawing carbaldehyde group, creating a donor-acceptor structure that can be beneficial for charge transport and emission in OLEDs.[7]
Comparative Performance of Organic Semiconductor Devices
The performance of organic electronic devices is highly dependent on the molecular structure of the active material. The following table provides a general comparison of key performance metrics for different classes of blue-emitting materials used in OLEDs, which serves as a benchmark for evaluating new materials derived from substituted biphenyl aldehydes.
| Emitter Class | Host Material | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50) at 1000 cd/m² (h) | Reference |
| Fluorescent | DPEPO | ~5-10 | >10,000 | (0.15, 0.08) | <100 | General Literature |
| Phosphorescent (Ir complexes) | mCP | 20-30 | >20,000 | (0.17, 0.35) | ~1,000 - 5,000 | General Literature |
| Thermally Activated Delayed Fluorescence (TADF) | DPEPO | >30 | >10,000 | (0.16, 0.25) | >1,000 | General Literature |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Conclusion
Substituted biphenyl aldehydes are a remarkably versatile class of compounds with far-reaching applications. In pharmaceutical chemistry, they are indispensable precursors for the synthesis of sartan antihypertensive drugs, where the choice of substituents can influence reaction yields and overall efficiency. In asymmetric catalysis, they serve as building blocks for chiral ligands, with their stereoelectronic properties dictating the enantioselectivity of catalytic transformations. Furthermore, in materials science, the rigid and tunable nature of the biphenyl scaffold allows for the creation of high-performance polymers and organic semiconductors with tailored properties. The continued exploration of new substitution patterns and synthetic methodologies for this important class of molecules will undoubtedly lead to further advancements in medicine, catalysis, and materials science.
References
- A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (URL: [Link])
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (URL: [Link])
- Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. (URL: [Link])
- Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. (URL: [Link])
- Process for the prepar
- Process for the prepar
- Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and c
- Suzuki–Miyaura couplings in the synthesis of losartan and boscalid. (URL: [Link])
- Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Comput
- Synthesis of P,N -2,2′-biphenyl derivatives with central chirality. (URL: [Link])
- Isomeric Biphenyl Polyimides. (I)
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- New nonpeptide angiotensin II receptor antagonists. 2. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)
- Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
- Convenient Synthesis of Valsartan via a Suzuki Reaction. (URL: [Link])
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (URL: [Link])
- Remarkably diastereoselective synthesis of a chiral biphenyl ligand and its application in asymmetric hydrogen
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Investigation of biphenyl enamines for applications as p-type semiconductors. (URL: [Link])
- Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. (URL: [Link])
- High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. (URL: [Link])
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- Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (URL: [Link])
- Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho‐Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2′‐Bipyridine Ligand. (URL: [Link])
- Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (URL: [Link])
- C–H activ
- Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. (URL: [Link])
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- Asymmetric Cyanation of Aldehydes, Ketones, Aldimines, and Ketimines Catalyzed by a Versatile Catalyst Generated From Cinchona Alkaloid, Achiral Substituted 2,2'-biphenol and Tetraisopropyl Titan
- Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. (URL: [Link])
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (URL: [Link])
- Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (URL: [Link])
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-(2-Methoxyphenyl)benzaldehyde
Introduction: Establishing Analytical Confidence for a Novel Synthetic Intermediate
4-(2-Methoxyphenyl)benzaldehyde is a bi-aryl aldehyde of increasing interest within synthetic chemistry and drug development pipelines. As a key building block, its purity, identity, and stability are paramount to the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). Consequently, relying on a single analytical technique for its characterization is insufficient and poses significant risks to research and development timelines.
This guide presents a framework for the cross-validation of analytical results for this compound. Cross-validation, in this context, is the process of verifying that orthogonal (different and independent) analytical methods produce consistent and reliable results, thereby providing a high degree of confidence in the material's quality.[1] This approach moves beyond simple method validation to create a self-validating system where data from one technique corroborates the findings of another. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The Principle of Orthogonal Cross-Validation
The core tenet of robust analytical science is that confidence in a result increases with the number of independent methods that confirm it. Orthogonal methods rely on different chemical or physical principles for separation and detection. For a molecule like this compound, this means we are assessing different molecular properties—such as polarity, volatility, magnetic environment of nuclei, and vibrational frequencies of chemical bonds—to build a comprehensive and trustworthy analytical profile. Discrepancies between methods can reveal hidden impurities or structural ambiguities that a single technique might miss.
Caption: Orthogonal analysis workflow for comprehensive characterization.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique should be driven by the specific question being asked. For this compound, we need to confirm identity, determine purity, quantify impurities, and verify functional group integrity. The table below compares the primary techniques used in this cross-validation workflow.
| Parameter | HPLC (UV Detection) | GC-MS | NMR (¹H & ¹³C) | FT-IR |
| Primary Use | Purity, Quantification | Identity, Volatile Impurities | Definitive Structure ID | Functional Group ID |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by boiling point; Mass-to-charge ratio detection | Nuclear spin in a magnetic field | Infrared light absorption by molecular vibrations |
| Strengths | High precision for purity; Good for non-volatile compounds | High sensitivity; Provides molecular weight and fragmentation data | Unambiguous structure confirmation; Quantitative for major components | Fast, non-destructive; Confirms key functional groups |
| Limitations | Co-elution possible; Requires chromophore | Not suitable for thermally labile or non-volatile compounds | Lower sensitivity for trace impurities | Provides limited structural detail; Not inherently quantitative |
| Sample Prep | Dissolution in mobile phase | Dissolution in a volatile solvent | Dissolution in a deuterated solvent | Minimal (neat or KBr pellet) |
The Cross-Validation Workflow in Practice
A robust cross-validation process follows a logical sequence where the results of one analysis inform and are confirmed by the next. This systematic approach ensures data integrity.
Sources
Safety Operating Guide
Navigating the Disposal of 4-(2-Methoxyphenyl)benzaldehyde: A Guide to Safety and Compliance
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for 4-(2-Methoxyphenyl)benzaldehyde, a substituted aromatic aldehyde. By understanding the inherent hazards and following established protocols, you can mitigate risks and contribute to a culture of safety.
This document will delve into the critical aspects of managing this compound waste, from initial hazard assessment to the final steps of disposal. Our approach is grounded in established safety protocols and regulatory guidelines, providing you with a trustworthy resource for your laboratory operations.
Immediate Safety and Hazard Identification
Based on these related compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some benzaldehyde derivatives are also known to be harmful to aquatic life.[2] Therefore, preventing its release into the environment is a key consideration in its disposal.
Table 1: Hazard Profile of Structurally Similar Benzaldehydes
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritant, Category 2 | |
| Causes serious eye irritation | Eye Irritant, Category 2A | |
| May cause respiratory irritation | STOT SE, Category 3 | |
| Harmful to aquatic life | Aquatic Hazard, Chronic 3 | [2] |
Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE must be worn when handling this compound:
-
Gloves: Wear solvent-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3]
1. Waste Segregation and Collection:
-
Designated Waste Container: Dedicate a clearly labeled, leak-proof container for this compound waste. The container should be made of a compatible material (e.g., glass or a suitable plastic).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
2. Storage of Chemical Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with certified waste disposal vendors.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
Spill Management
In the event of a small spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing the appropriate PPE.
-
Containment: If it is a liquid, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Advanced Disposal Considerations: Chemical Treatment
For laboratories with the appropriate facilities and trained personnel, chemical neutralization of aldehyde-containing wastewater can be an option to render it non-toxic before disposal. However, this should only be performed under strict safety protocols and in accordance with local regulations.
One documented method involves the use of sodium pyrosulfite to neutralize aldehydes in wastewater, converting them into non-toxic substances.[4] Other advanced methods include various oxidation techniques.[5] It is imperative to consult with a qualified chemist and your EHS department before attempting any chemical treatment of hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.
References
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- Young, D. C. (1996). Method of neutralizing aldehyde-containing waste waters and the like. U.S. Patent No. 5,545,336. Washington, DC: U.S. Patent and Trademark Office.
- JINZE. (2019, May 23). How To Treat Aldehyde-containing Wastewater? Hebei Jinze Chemical Co., Ltd.
- Faisal, A. A. H., Alquzweeni, S. S., Naushad, M., Alothman, A. A., & Sharma, G. (2020). Removal of dissolved benzaldehyde from contaminated water stream using granular iron slag by-product in the permeable reactive barrier technology. Desalination and Water Treatment, 203, 315–326.
- Vazquez, H. (2020, August 27). CHEM 2125 - Purification of Benzaldehyde [Video]. YouTube.
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- ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
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Comprehensive Safety and Handling Guide for 4-(2-Methoxyphenyl)benzaldehyde
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide serves as an essential resource for researchers, scientists, and drug development professionals handling 4-(2-Methoxyphenyl)benzaldehyde. As your Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, ensuring that every procedural step is validated by established safety principles. The following protocols are designed to be a self-validating system, empowering you to work with confidence and security.
At-a-Glance Safety Briefing
Before handling this compound, it is crucial to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from the closely related isomer, 2-(4-methoxyphenyl)benzaldehyde, provides authoritative guidance on the expected hazards.[1]
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (Nitrile recommended), Lab coat or chemical-resistant apron[2] |
| Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles or a face shield[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Use in a well-ventilated area or chemical fume hood. Respirator if ventilation is inadequate[3][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Standard laboratory hygiene; no eating, drinking, or smoking in the work area[5][6] |
Core Principles of Chemical Safety: The "Why" Behind the "What"
Effective safety protocols are not merely a checklist; they are a system built on the principle of minimizing exposure. For a compound like this compound, which is classified as a skin and eye irritant, the primary goal is to create barriers between the chemical and your body.[1][3]
-
Engineering Controls as the First Line of Defense: The most effective way to prevent exposure is to handle the material in a controlled environment. A chemical fume hood is essential as it captures vapors and dust at the source, preventing inhalation and widespread contamination of the lab space.[4]
-
Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is your personal barrier. It is critical when engineering controls cannot eliminate all risks, such as during weighing, transfers, or spill cleanup. The selection of appropriate PPE is dictated by the specific hazards of the chemical.[7][8]
Detailed Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE is non-negotiable. The following recommendations are based on established safety standards and the known hazards of similar benzaldehyde derivatives.
Respiratory Protection
Due to the potential for respiratory tract irritation, all handling of this compound powder or solutions should be performed within a certified chemical fume hood to minimize vapor or dust inhalation.[3][4][9] If a fume hood is not available or if procedures have a high potential for generating aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Eye and Face Protection
This compound causes serious eye irritation.[1] Therefore, chemical safety goggles that provide a complete seal around the eyes are mandatory.[10] Standard safety glasses with side shields do not offer sufficient protection against splashes. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[11]
Hand Protection
To prevent skin irritation, chemical-resistant gloves are required at all times.[3] Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating your skin. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.
Body Protection
A standard laboratory coat should be worn, fully buttoned, to protect against incidental skin contact.[12] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[12]
Operational Protocol: A Step-by-Step Guide
This workflow is designed to ensure safety at every stage of handling.
Caption: Safe Handling Workflow for this compound.
-
Preparation :
-
Verify that the chemical fume hood is operational.
-
Put on all required PPE: chemical safety goggles, a fully buttoned lab coat, and nitrile gloves.[10]
-
Gather all necessary equipment, including the chemical container, glassware, and a spill kit containing an inert absorbent material (like vermiculite or sand).[13]
-
-
Handling (inside the fume hood) :
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Remove contaminated gloves and replace them immediately.
-
Spill Management and Disposal Plan
Accidents can happen, but a clear plan minimizes their impact.
Spill Cleanup Protocol
-
Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[13]
-
Collect : Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste.[9][13]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : All contaminated cleanup materials must be treated as hazardous waste.[13]
Waste Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Do Not Drain Dispose : Never wash this compound down the drain.[13] Many related compounds are harmful to aquatic life.[14]
-
Segregate Waste : Collect all waste containing this chemical, including contaminated solids and solutions, in a clearly labeled, sealed hazardous waste container.[13]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[13]
-
Licensed Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][13]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment.
References
- Thermo Fisher Scientific. (2010). 4-Methoxybenzaldehyde - SAFETY DATA SHEET.
- PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Bio. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)benzaldehyde.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Unknown. (n.d.). 3 - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3).
- Sigma-Aldrich. (2014). 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 4-(Hexyloxy)benzaldehyde: A Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
